4-Chloro-2-(piperazin-1-yl)pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-piperazin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4/c9-7-1-2-11-8(12-7)13-5-3-10-4-6-13/h1-2,10H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSYDNGEAVHZAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70618595 | |
| Record name | 4-Chloro-2-(piperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179756-90-2 | |
| Record name | 4-Chloro-2-(piperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Chloro-2-(piperazin-1-yl)pyrimidine
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For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive and in-depth protocol for the synthesis of 4-Chloro-2-(piperazin-1-yl)pyrimidine, a key intermediate in the development of various pharmacologically active compounds. This document moves beyond a simple recitation of steps, offering a detailed exploration of the underlying chemical principles, critical process parameters, and robust analytical validation methods. The presented protocol is designed to be a self-validating system, ensuring reproducibility and high purity of the final product. Drawing upon established synthetic strategies for pyrimidine derivatives, this guide emphasizes safety, efficiency, and a thorough understanding of the reaction dynamics.
Introduction: The Significance of Substituted Pyrimidines
The pyrimidine nucleus is a foundational scaffold in medicinal chemistry, present in a vast array of therapeutic agents, including antiviral, antibacterial, and anticancer drugs. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This compound, in particular, serves as a versatile building block. The piperazine moiety offers a site for further derivatization, while the chlorine atom at the 4-position provides a reactive handle for subsequent nucleophilic substitution or cross-coupling reactions. A reliable and well-characterized synthesis of this intermediate is therefore of paramount importance for drug discovery and development programs.
Reaction Scheme and Mechanism
The synthesis of this compound is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. The process involves the reaction of 2,4-dichloropyrimidine with piperazine.
Overall Reaction
Caption: Overall reaction for the synthesis of this compound.
Mechanistic Insights
The chlorine atoms on the 2,4-dichloropyrimidine are activated towards nucleophilic attack due to the electron-withdrawing nature of the pyrimidine ring nitrogens. Nucleophilic substitution generally occurs preferentially at the C-4 position.[1] This regioselectivity is influenced by the nature of the nucleophile and the reaction conditions. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which then eliminates a chloride ion to yield the substituted product. The use of a base is crucial to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the piperazine, rendering it non-nucleophilic.
Experimental Protocol
This section details a robust and reproducible protocol for the synthesis of this compound.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 2,4-Dichloropyrimidine | ≥98% | Sigma-Aldrich, etc. | Corrosive, handle with care. |
| Piperazine (anhydrous) | ≥99% | Sigma-Aldrich, etc. | Hygroscopic, store in a desiccator. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific, etc. | Used as the base. |
| Acetonitrile (ACN) | Anhydrous, HPLC grade | VWR, etc. | Reaction solvent. |
| Dichloromethane (DCM) | ACS grade | Fisher Scientific, etc. | For extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS grade | VWR, etc. | For drying the organic phase. |
| Deionized Water | --- | --- | For workup. |
Equipment:
-
Round-bottom flasks (various sizes)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Standard laboratory glassware and personal protective equipment (PPE)
Step-by-Step Synthesis Procedure
Caption: Step-by-step experimental workflow for the synthesis.
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add piperazine (10.77 g, 125 mmol, 2.5 eq) and anhydrous potassium carbonate (8.64 g, 62.5 mmol, 1.5 eq).
-
Solvent Addition: Add 100 mL of anhydrous acetonitrile to the flask. Stir the suspension at room temperature.
-
Reagent Addition: In a separate beaker, dissolve 2,4-dichloropyrimidine (7.45 g, 50 mmol, 1.0 eq) in 50 mL of anhydrous acetonitrile. Transfer this solution to a dropping funnel and add it dropwise to the stirred piperazine suspension over 30 minutes. An exotherm may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase). The disappearance of the 2,4-dichloropyrimidine spot indicates the completion of the reaction.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the solid by-products (potassium carbonate and piperazine hydrochloride) and wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude residue.
-
-
Extraction:
-
Dissolve the residue in 100 mL of dichloromethane (DCM).
-
Transfer the DCM solution to a separatory funnel and wash with deionized water (2 x 50 mL) to remove any remaining salts and excess piperazine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Isolation:
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
If necessary, the product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Expected Yield and Physical Properties
-
Yield: 75-85%
-
Appearance: Off-white to pale yellow solid
-
Molecular Formula: C₈H₁₁ClN₄[2]
-
Molecular Weight: 198.65 g/mol [2]
Product Characterization and Quality Control
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the pyrimidine and piperazine protons. The pyrimidine protons will appear as doublets in the aromatic region. The piperazine protons will typically appear as two multiplets (or broad singlets) corresponding to the CH₂ groups adjacent to the pyrimidine ring and the NH proton.
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR will show distinct signals for the carbons of the pyrimidine ring and the piperazine moiety.
Note: Dynamic NMR effects may be observed due to restricted rotation around the C-N bond and chair-chair interconversion of the piperazine ring.[3]
Mass Spectrometry (MS)
Mass spectrometry should be used to confirm the molecular weight of the product. Electrospray ionization (ESI) is a suitable method, and the spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 199.65, along with the characteristic isotopic pattern for a chlorine-containing compound.
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): Purity should be assessed by HPLC, ideally using a C18 column with a mobile phase gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid). The product should appear as a single major peak.
-
Melting Point: The melting point of the purified product should be sharp and consistent with literature values.
Safety and Handling Precautions
It is imperative to adhere to strict safety protocols when performing this synthesis.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: All operations should be conducted in a well-ventilated fume hood.
-
Reagent Hazards:
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; insufficient base; moisture in reagents/solvents. | Ensure anhydrous conditions; use fresh, anhydrous base and solvents; extend reaction time and monitor by TLC. |
| Impure Product | Formation of the 2,4-bis(piperazin-1-yl)pyrimidine by-product.[6][7] | Use a controlled stoichiometry of piperazine; purify the crude product by column chromatography. |
| Reaction Stalls | Deactivation of piperazine by protonation. | Ensure an adequate amount of base is present throughout the reaction. |
Conclusion
The synthesis of this compound via nucleophilic aromatic substitution of 2,4-dichloropyrimidine with piperazine is a reliable and efficient method for producing this valuable intermediate. By carefully controlling the reaction conditions, stoichiometry, and employing rigorous purification and characterization techniques, researchers can consistently obtain high-purity material suitable for downstream applications in drug discovery and development. The protocol outlined in this guide, coupled with a thorough understanding of the underlying chemical principles and safety considerations, provides a solid foundation for the successful synthesis of this important building block.
References
- Vulcanchem. 4-Chloro-2-methyl-6-(2-methylpiperazin-1-yl)pyrimidine.
- ChemicalBook. 2-(1-Piperazinyl)pyrimidine synthesis.
- Echemi. 4-Chloro-2-piperazin-1-yl-pyrimidine hydrochloride Safety Data Sheets.
-
Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (2015). ResearchGate. Available from: [Link]
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A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2005). Organic Letters. Available from: [Link]
- Fluorochem. Safety Data Sheet.
- ChemicalBook. 2-(1-Piperazinyl)pyrimidine.
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Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central. Available from: [Link]
- Google Patents. Regioselective preparation of substituted pyrimidines.
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Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. (2018). National Institutes of Health. Available from: [Link]
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Studylib. 2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry. Available from: [Link]...
- Google Patents. A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
-
Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Available from: [Link]
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LookChem. 2-piperazin-1-yl-pyrimidine. Available from: [Link]
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ResearchGate. 2,4-Dichloropyrimidine. Available from: [Link]
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European Patent Office. SYNTHESIS OF CHLORINATED PYRIMIDINES. Available from: [Link]
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National Institutes of Health. Crystal structures of 4-(pyrimidin-2-yl)piperazin-1-ium chloride and 4-(pyrimidin-2-yl)piperazin-1-ium nitrate. Available from: [Link]
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Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Available from: [Link]
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Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. (2022). ACS Medicinal Chemistry Letters. Available from: [Link]
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ResearchGate. Crystal structures of 4-(pyrimidin-2-yl)piperazin-1-ium chloride and 4-(pyrimidin-2-yl)piperazin-1-ium nitrate. Available from: [Link]
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- 3. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. 2-(1-Piperazinyl)pyrimidine | 20980-22-7 [chemicalbook.com]
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-(piperazin-1-yl)pyrimidine
Abstract: 4-Chloro-2-(piperazin-1-yl)pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile scaffold for the synthesis of targeted therapeutic agents. A comprehensive understanding of its physicochemical properties is paramount for researchers in drug discovery and development, as these parameters directly influence molecular interactions, formulation strategies, and pharmacokinetic profiles. This guide provides a detailed examination of the known and predicted physicochemical characteristics of this compound, outlines authoritative experimental protocols for their determination, and discusses the causal relationships between these properties and their implications in a research context. While specific experimental data for this exact molecule is limited in publicly accessible literature, this paper synthesizes information from closely related analogues and established chemical principles to provide a robust scientific overview.
Molecular Identity and Structural Characteristics
The foundational step in characterizing any chemical entity is to establish its precise molecular identity. This compound is a disubstituted pyrimidine, featuring a chlorine atom at the C4 position and a piperazine moiety at the C2 position.
Caption: 2D Structure of this compound.
This structure imparts a unique combination of properties. The pyrimidine ring is an electron-deficient aromatic system, while the piperazine group introduces basicity and a site for hydrogen bonding. The chlorine atom acts as a lipophilic substituent and a potential leaving group for further chemical modification.
Table 1: Molecular and Chemical Identifiers
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 179756-90-2 | |
| Molecular Formula | C₈H₁₁ClN₄ | Calculated |
| Molecular Weight | 198.65 g/mol | Calculated |
| Canonical SMILES | C1CN(CCN1)C2=NC=C(C=N2)Cl | Calculated |
| InChI Key | FCTHSSLAFNKFEK-UHFFFAOYSA-N | Calculated |
Core Physicochemical Properties
The physicochemical profile of a compound dictates its behavior in both chemical and biological systems. The following properties are critical for assessing the potential of this compound as a drug candidate or intermediate.
Table 2: Summary of Physicochemical Properties (Experimental and Predicted)
| Property | Experimental Value | Predicted Value | Rationale/Basis for Prediction |
| Physical State | Not Available | Solid at 25°C | Typical for similar substituted pyrimidines.[1] |
| Melting Point | Not Available | Not Available | - |
| Aqueous Solubility | Not Available | Low at neutral pH | The aromatic and chlorinated structure reduces water solubility. |
| pKa (most basic) | Not Available | ~7.5 - 8.5 | Based on the secondary amine of the piperazine moiety.[1] |
| LogP | Not Available | ~1.5 - 2.5 | Calculated based on contributions of the chloro- and piperazinyl-pyrimidine fragments. |
Solubility Profile
Expert Insight: Solubility is arguably one of the most critical early indicators of a compound's 'drug-ability'. Poor aqueous solubility can terminate the development of an otherwise promising candidate due to anticipated poor absorption and bioavailability.
The structure of this compound suggests a complex solubility profile. The chlorinated pyrimidine core is inherently hydrophobic, which would predict limited solubility in aqueous media. However, the piperazine moiety contains a basic secondary amine. At physiological pH (7.4), this amine will be partially protonated, enhancing aqueous solubility. In acidic environments (e.g., the stomach), the compound is expected to be significantly more soluble as the piperazine ring becomes fully protonated, forming a cationic species.[1] Conversely, it is expected to exhibit good solubility in polar organic solvents such as DMSO, DMF, and methanol.
Acidity and Basicity (pKa)
The pKa value governs the ionization state of a molecule at a given pH, which profoundly impacts its solubility, permeability, and target binding. This compound possesses multiple nitrogen atoms, but their basicities differ significantly.
-
Piperazine Nitrogens: The secondary amine on the piperazine ring is the most basic site on the molecule, with a predicted pKa in the range of 7.5 to 8.5. This is the primary site of protonation under physiological conditions.
-
Pyrimidine Nitrogens: The nitrogen atoms within the pyrimidine ring are significantly less basic (pKa < 2) due to the electron-withdrawing nature of the aromatic system and will not be protonated under physiological conditions.
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its ability to cross cell membranes. The chloro-substituent increases lipophilicity, while the piperazine group is hydrophilic. The predicted LogP value of ~1.5-2.5 suggests the compound has moderate lipophilicity, a range often considered favorable for oral drug candidates, balancing membrane permeability with sufficient aqueous solubility.
Spectroscopic Profile (Expected)
Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons (likely two doublets in the aromatic region, ~6.5-8.5 ppm), two sets of signals for the piperazine ring protons (as triplets or multiplets in the aliphatic region, ~2.5-4.0 ppm), and a broad singlet for the piperazine N-H proton which may exchange with D₂O.
-
FTIR: The infrared spectrum should display characteristic absorption bands corresponding to N-H stretching (around 3300 cm⁻¹), aromatic C-H stretching (~3100 cm⁻¹), aliphatic C-H stretching (~2800-3000 cm⁻¹), C=N and C=C stretching from the pyrimidine ring (in the 1500-1600 cm⁻¹ region), and a C-Cl stretching vibration (typically below 800 cm⁻¹).
-
Mass Spectrometry (MS): Electron impact or electrospray ionization mass spectrometry should reveal a molecular ion (M⁺) peak corresponding to the molecular weight (198.65). A crucial confirmatory feature will be the presence of an M+2 isotope peak at approximately one-third the intensity of the M⁺ peak, which is the characteristic isotopic signature of a molecule containing a single chlorine atom.
Authoritative Experimental Protocols
To ensure data integrity, standardized, robust protocols must be employed. The following sections detail field-proven methodologies for determining the key physicochemical properties discussed.
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
Causality: The shake-flask method is considered the 'gold standard' because it allows the system to reach true thermodynamic equilibrium between the solid and dissolved states. This avoids the inflated values often obtained from high-throughput kinetic methods, which can be misled by the formation of supersaturated solutions or metastable polymorphic forms.
Methodology:
-
Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The presence of visible solid material is essential.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient duration to ensure equilibrium is reached (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully remove a sample of the supernatant using a syringe and pass it through a chemically inert filter (e.g., 0.22 µm PVDF) to remove all solid particles.
-
Quantification: Dilute the filtered supernatant with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations.
-
Self-Validation (Trustworthiness): After sampling, recover the remaining solid material from the vial. Analyze its solid form using a technique like X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). Compare this to the form of the starting material to confirm that no phase transformation occurred during the experiment, which would invalidate the measurement.
Caption: Workflow for Thermodynamic Solubility Determination.
Protocols for Spectroscopic Characterization
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean vial.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Analysis: Acquire ¹H and ¹³C NMR spectra on a calibrated spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable volatile solvent compatible with electrospray ionization, such as methanol or acetonitrile.
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Analysis: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. Ensure the resolution is sufficient to observe the chlorine isotope pattern.
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Caption: Interrelation of Physicochemical Properties in Drug Development.
Conclusion
This compound presents a physicochemical profile characteristic of many small-molecule scaffolds in drug discovery. Its moderate lipophilicity and pH-dependent solubility, governed by the basic piperazine moiety, are key features that must be carefully considered and experimentally verified. While published experimental data is sparse, the established protocols and theoretical predictions outlined in this guide provide a robust framework for researchers to thoroughly characterize this compound. Such characterization is not merely an academic exercise but a critical, foundational step in the logical and efficient progression of a drug development program.
References
- Vulcanchem. 4-Chloro-2-methyl-6-(2-methylpiperazin-1-yl)pyrimidine.
- Fisher Scientific. CAS RN 20980-22-7.
- Pharmaffiliates. Product Name : 2-(4-(Chloromethyl)piperazin-1-yl)pyrimidine.
- BLDpharm. 4-Chloro-2-(methylthio)-6-(piperazin-1-yl)pyrimidine hydrochloride.
- XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 634469-41-3.
- Simson Pharma Limited. 5-chloro-2-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrimidine | CAS No.
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PubChem. 4-(Piperazin-1-yl)pyrimidine | C8H12N4 | CID 18321137. Available from: [Link]
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Wikipedia. Pyrimidinylpiperazine. Available from: [Link]
- BLDpharm. 2-Chloro-4-(2-methylpiperazin-1-yl)pyrimidine hydrochloride.
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Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Available from: [Link]
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lookchem. 2-piperazin-1-yl-pyrimidine - 20980-22-7, C8H12N4, density, melting point, boiling point, structural formula, synthesis. Available from: [Link]
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lookchem. Cas 20980-22-7,2-(1-Piperazinyl)pyrimidine. Available from: [Link]
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PrepChem.com. Synthesis of 1-(2-pyrimidinyl)piperazine. Available from: [Link]
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PubChem. 1-(2-Pyrimidinyl)piperazine | C8H12N4 | CID 88747. Available from: [Link]
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An In-depth Technical Guide to 4-Chloro-2-(piperazin-1-yl)pyrimidine Derivatives and Analogs: Synthesis, Structure-Activity Relationships, and Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-chloro-2-(piperazin-1-yl)pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile core for the development of a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of derivatives and analogs based on this core. We will delve into the synthetic nuances of constructing this scaffold, explore how structural modifications influence biological activity, and examine the molecular mechanisms through which these compounds exert their effects, with a particular focus on their role as kinase inhibitors in oncology. This guide is intended to be a valuable resource for researchers and drug development professionals working in the field of small molecule therapeutics.
Introduction: The Significance of the Pyrimidine Core
Pyrimidine, a six-membered heterocyclic compound, is a fundamental building block in nature, forming the basis of nucleic acids (uracil, thymine, and cytosine) and vitamin B1.[1] This inherent biological relevance has made the pyrimidine nucleus a promising starting point for the synthesis of novel therapeutic agents.[1] The introduction of a piperazine moiety and a chlorine atom at specific positions on the pyrimidine ring creates the this compound scaffold, a structure that has proven to be a particularly fruitful scaffold for the development of potent and selective kinase inhibitors.[2][3] The piperazine group often enhances aqueous solubility and provides a key interaction point with biological targets, while the chlorine atom serves as a reactive handle for further chemical modifications, allowing for the exploration of a vast chemical space.[4][5]
Synthesis of the this compound Core and its Analogs
The synthesis of this compound derivatives typically begins with the construction of a di-chlorinated pyrimidine precursor, followed by a regioselective nucleophilic aromatic substitution (SNAr) with piperazine or its derivatives.
Synthesis of Dichloropyrimidine Precursors
Common starting materials for the synthesis of the core scaffold are 4,6-dichloropyrimidine and 4,6-dichloro-2-methylpyrimidine.
-
4,6-Dichloropyrimidine: This precursor can be synthesized from 4,6-dihydroxypyrimidine by reaction with phosphorus oxychloride (POCl3) in the presence of a base such as N,N-diisopropylethylamine (DIPEA).[6][7] Phosgene can also be used as a chlorinating agent.[8][9]
-
4,6-Dichloro-2-methylpyrimidine: This analog is similarly prepared from 4,6-dihydroxy-2-methylpyrimidine using reagents like thionyl chloride in acetonitrile or phosphorus oxychloride.[10][11][12]
Regioselective Nucleophilic Aromatic Substitution (SNAr)
The key step in the synthesis of the this compound core is the nucleophilic aromatic substitution of one of the chlorine atoms on the dichloropyrimidine ring with a piperazine derivative. The regioselectivity of this reaction is a critical consideration.
In 2,4-dichloropyrimidines, nucleophilic attack generally favors the C4 position due to the greater stabilization of the Meisenheimer intermediate.[13][14] However, the electronic properties of other substituents on the pyrimidine ring can influence this selectivity. For instance, an electron-donating group at the C6 position can direct the substitution to the C2 position.[13] In the case of 4,6-dichloropyrimidines, the two chlorine atoms are electronically equivalent, simplifying the initial monosubstitution.[14]
A general synthetic workflow is depicted below:
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives can be finely tuned by modifying various parts of the molecule. The following sections will discuss key SAR insights, with a focus on their activity as kinase inhibitors.
Modifications at the 4-Position of the Pyrimidine Ring
The chlorine atom at the 4-position is a common feature in many active compounds and serves as a crucial site for further functionalization. However, its replacement with other groups can significantly impact activity. For example, in a series of Src/Abl kinase inhibitors, the 4-position is attached to a thiazole-5-carboxamide moiety, which is essential for potent inhibition.[11]
Substitutions on the Piperazine Ring
The piperazine ring offers a versatile handle for introducing various substituents to modulate potency, selectivity, and pharmacokinetic properties.
-
Alkyl and Hydroxyalkyl Groups: The addition of a 2-hydroxyethyl group to the piperazine nitrogen is a common feature in potent kinase inhibitors like Dasatinib, contributing to improved solubility and target engagement.[11]
-
Aryl and Heteroaryl Groups: Substitution with aryl or heteroaryl rings on the piperazine can lead to potent inhibitors of various targets. For instance, piperazinyl-pyrimidine derivatives with different aryl substituents have shown potent activity as caspase inhibitors.[]
Modifications at the 2-Position of the Pyrimidine Ring
While the 2-(piperazin-1-yl) moiety is a defining feature, modifications to the piperazine itself or its replacement can lead to diverse biological activities. In a series of JAK2/FLT3 dual inhibitors, variations on the phenyl ring attached to the 2-aminopyrimidine core were explored to optimize activity.[3]
The following table summarizes the SAR of selected this compound derivatives and their analogs as kinase inhibitors.
| Compound | Core Structure | Key Substitutions | Target Kinase(s) | IC50 (nM) | Reference |
| Dasatinib (BMS-354825) | 2-(Aminopyrimidinyl)thiazole | 2-methyl on pyrimidine, 2-hydroxyethyl on piperazine, N-(2-chloro-6-methylphenyl) on thiazole | Src/Abl | <1 | [11] |
| Compound 5q | 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine | Phenylacetyl on piperazine | Akt1 | 18.0 | [16] |
| Compound 5t | 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine | (4-Fluorophenyl)acetyl on piperazine | Akt1 | 21.3 | [16] |
| Compound 14j | 4-Piperazinyl-2-aminopyrimidine | Modifications on "A" and "B" phenyl rings | JAK2/FLT3 | 27 (JAK2), 30 (FLT3) | [3] |
Mechanism of Action: Targeting Key Signaling Pathways
Many this compound derivatives exert their therapeutic effects by inhibiting protein kinases, which are critical regulators of cellular processes such as proliferation, survival, and differentiation.[2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.
Inhibition of the Src/Abl Kinase Pathway
A prominent example of a drug with a related core structure is Dasatinib, a potent dual inhibitor of Src and Bcr-Abl kinases.[17][18] The Bcr-Abl fusion protein, resulting from the Philadelphia chromosome translocation, is the causative agent in chronic myeloid leukemia (CML).[4][19] Bcr-Abl is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and survival.[19]
Dasatinib binds to both the active and inactive conformations of the Abl kinase domain, effectively blocking its ATP-binding site and preventing the phosphorylation of downstream substrates.[4][18] This leads to the inhibition of signaling pathways that promote cancer cell growth and induces apoptosis.[4] The inhibition of Src family kinases further contributes to its anti-cancer activity.[2][20]
Inhibition of the PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another critical pathway that is frequently dysregulated in cancer, promoting cell growth, survival, and proliferation.[5][21][22][23] Several 4-(piperazin-1-yl)pyrimidine derivatives have been developed as potent inhibitors of Akt, a key serine/threonine kinase in this pathway.[16] By inhibiting Akt, these compounds can effectively block downstream signaling and induce apoptosis in cancer cells.
Experimental Protocols
This section provides representative, step-by-step methodologies for the synthesis, purification, and biological evaluation of this compound derivatives.
Synthesis and Purification
Protocol 5.1.1: General Procedure for the Synthesis of 4-(Substituted-piperazin-1-yl)-2-chloro-pyrimidine Derivatives
-
Reaction Setup: To a solution of 4,6-dichloropyrimidine (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide), add the desired piperazine derivative (1.0-1.2 eq) and a base such as potassium carbonate (K2CO3) or DIPEA (1.5-2.0 eq).[13]
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux (typically 60-80 °C) for a period of 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[13]
-
Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.[13]
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4).[2]
-
Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 4-(substituted-piperazin-1-yl)-2-chloro-pyrimidine derivative.[2]
In Vitro Biological Evaluation
Protocol 5.2.1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The next day, treat the cells with various concentrations of the synthesized compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 5.2.2: In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against specific kinases can be determined using various commercially available assay kits (e.g., ADP-Glo™ Kinase Assay).
-
Reaction Setup: In a 96-well plate, add the kinase, the substrate, ATP, and the test compound at various concentrations.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The amount of ADP formed is proportional to the kinase activity. The IC50 values are calculated by plotting the percentage of kinase inhibition against the compound concentration.
Conclusion and Future Perspectives
The this compound scaffold has proven to be a highly valuable core in the design and development of novel therapeutic agents, particularly kinase inhibitors. The synthetic accessibility and the ease of derivatization at multiple positions allow for the generation of large and diverse chemical libraries for screening against various biological targets. The insights gained from SAR studies have enabled the optimization of potency, selectivity, and pharmacokinetic properties of these compounds, leading to the discovery of promising clinical candidates like Dasatinib.
Future research in this area will likely focus on the development of next-generation inhibitors with improved selectivity profiles to minimize off-target effects and associated toxicities. The exploration of novel substitutions on the pyrimidine and piperazine rings, guided by computational modeling and structural biology, will continue to be a key strategy. Furthermore, the application of this versatile scaffold is expected to expand beyond oncology to other therapeutic areas where kinase dysregulation plays a role, such as inflammatory and neurodegenerative diseases. The continued investigation of this compound derivatives holds great promise for the discovery of new and effective medicines to address unmet medical needs.
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What is the mechanism of Dasatinib? (2024, July 17). Patsnap Synapse. [Link]
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Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Wavefunction. [Link]
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Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 25). YouTube. [Link]
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Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Pediatric Oncall. [Link]
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Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. (2014). Molecular Cancer Therapeutics, 13(5), 1021–1031. [Link]
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Dasatinib: MedlinePlus Drug Information. (2025, February 15). MedlinePlus. [Link]
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An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile. (2018, November 13). Organic Process Research & Development, 22(12), 1836–1843. [Link]
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The PI3K/Akt/mTOR pathway and inhibitors that target it. IRS1, insulin... - ResearchGate. (n.d.). ResearchGate. [Link]
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Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
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Targeting the PI3K/AKT signaling pathway in anticancer research: a recent update on inhibitor design and clinical trials (2020–2023). (n.d.). Taylor & Francis Online. [Link]
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Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]
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A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. (n.d.). Semantic Scholar. [Link]
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Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). Synlett, 31(15), 1449–1453. [Link]
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Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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The Emerging Role of ABL Kinases in Solid Tumors - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
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Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide - Eureka | Patsnap. (n.d.). Patsnap. [Link]
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Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. (n.d.). ACS Publications. [Link]
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Src kinase signaling in leukaemia - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
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Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. (n.d.). Arkivoc, 2020(7), 1-13. [Link]
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Role of ABL Family Kinases in Cancer: from Leukemia to Solid Tumors - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
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Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors. (2016). Archiv der Pharmazie, 349(5), 356–362. [Link]
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Structural organization of Src family, Abl and Bcr-Abl kinases. The... - ResearchGate. (n.d.). ResearchGate. [Link]
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Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3. (2019). European Journal of Medicinal Chemistry, 181, 111590. [Link]
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A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). Pharmaceuticals, 15(6), 741. [Link]
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spectroscopic data (NMR, IR, MS) of 4-Chloro-2-(piperazin-1-yl)pyrimidine
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-2-(piperazin-1-yl)pyrimidine
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyrimidine core linked to a piperazine moiety, is a common scaffold in a variety of biologically active molecules. Pyrimidine derivatives are known for their diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties. The piperazine ring often imparts favorable pharmacokinetic properties, such as improved solubility and bioavailability.
Accurate structural elucidation and purity assessment are paramount in the synthesis and development of new chemical entities. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the comprehensive characterization of molecular structures. This guide provides a detailed analysis of the expected spectroscopic data for this compound, offering insights for researchers and scientists in the field. The interpretations presented herein are based on a combination of data from closely related analogs and established principles of spectroscopic analysis.
Molecular Structure
The chemical structure of this compound is depicted below. The numbering of the atoms in the pyrimidine and piperazine rings is crucial for the assignment of spectroscopic signals.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound. These predictions are based on data from the closely related compound 2-(1-Piperazinyl)pyrimidine, with adjustments for the electronic effects of the chlorine substituent.[1][2]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the pyrimidine and piperazine protons. The introduction of the electron-withdrawing chlorine atom at the C4 position of the pyrimidine ring is expected to deshield the adjacent protons, causing a downfield shift in their resonance frequencies.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1 | d | 1H | H-6 |
| ~6.7 | d | 1H | H-5 |
| ~3.8 | t | 4H | H-2', H-6' (piperazine) |
| ~3.0 | t | 4H | H-3', H-5' (piperazine) |
| ~2.0 | s | 1H | N-H (piperazine) |
Interpretation:
-
Pyrimidine Protons: The protons on the pyrimidine ring, H-5 and H-6, are expected to appear as doublets due to coupling with each other. The H-6 proton, being closer to the electronegative nitrogen atoms, is predicted to resonate at a lower field (~8.1 ppm) compared to the H-5 proton (~6.7 ppm). The presence of the chlorine atom at C4 will further deshield H-5.
-
Piperazine Protons: The piperazine ring protons are expected to appear as two triplets, corresponding to the two sets of chemically equivalent methylene groups. The protons on the carbons adjacent to the pyrimidine ring (H-2' and H-6') are expected to be more deshielded (~3.8 ppm) than the protons on the carbons adjacent to the secondary amine (H-3' and H-5', ~3.0 ppm).
-
N-H Proton: The proton on the secondary amine of the piperazine ring is expected to appear as a broad singlet around 2.0 ppm. Its chemical shift can be variable and is dependent on solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | C-2 |
| ~161 | C-4 |
| ~158 | C-6 |
| ~110 | C-5 |
| ~45 | C-2', C-6' (piperazine) |
| ~44 | C-3', C-5' (piperazine) |
Interpretation:
-
Pyrimidine Carbons: The carbon atoms of the pyrimidine ring are expected to resonate in the aromatic region. The carbons directly attached to nitrogen atoms (C-2, C-4, and C-6) will appear at a lower field. The carbon bearing the chlorine atom (C-4) is expected to be significantly downfield. The C-5 carbon, being the only CH in the pyrimidine ring, is expected at the highest field among the ring carbons.
-
Piperazine Carbons: The carbon atoms of the piperazine ring are expected to appear in the aliphatic region, typically between 40 and 50 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H, C=C, C=N, C-N, N-H, and C-Cl bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3250-3400 | Medium, broad | N-H stretching (piperazine) |
| 3000-3100 | Medium | Aromatic C-H stretching |
| 2800-3000 | Medium | Aliphatic C-H stretching |
| 1550-1650 | Strong | C=C and C=N stretching (pyrimidine ring) |
| 1400-1500 | Medium | C-N stretching |
| 1000-1200 | Strong | C-N stretching (piperazine) |
| 700-850 | Strong | C-Cl stretching |
Interpretation:
The presence of a broad band in the region of 3250-3400 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary amine in the piperazine ring. The sharp peaks between 3000 and 3100 cm⁻¹ are characteristic of aromatic C-H stretching. The strong absorptions in the 1550-1650 cm⁻¹ region are due to the stretching vibrations of the C=C and C=N bonds within the pyrimidine ring. A strong band in the 700-850 cm⁻¹ range would confirm the presence of the C-Cl bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Expected Mass Spectrum:
-
Molecular Ion Peak: The molecular formula of this compound is C₈H₁₀ClN₅. The expected monoisotopic mass is approximately 211.06 g/mol . The mass spectrum should show a molecular ion peak (M⁺) at m/z 211. Due to the presence of the chlorine atom, an isotopic peak (M+2) at m/z 213 with an intensity of about one-third of the M⁺ peak is expected, which is a characteristic signature for a monochlorinated compound.
-
Major Fragmentation Pathways: The molecule is expected to fragment in a predictable manner under electron impact ionization.
Caption: Proposed mass fragmentation pathway for this compound.
Interpretation of Fragmentation:
-
Loss of Piperazine: Cleavage of the C-N bond between the pyrimidine and piperazine rings can lead to the formation of a pyrimidine radical cation with m/z 127/129 and a neutral piperazine molecule.
-
Loss of Chloro-pyrimidine: Alternatively, the fragmentation can result in a piperazine radical cation with m/z 84 and a neutral chloro-pyrimidine molecule.
-
Loss of Chlorine: Loss of a chlorine radical from the molecular ion would result in a fragment at m/z 175.
Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data, standardized experimental protocols should be followed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).
-
Acquire a larger number of scans due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
IR Spectroscopy Protocol
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, spectra are collected in the range of 4000-400 cm⁻¹.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
-
Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
-
Acquisition:
-
EI-MS: This technique is suitable for volatile and thermally stable compounds and often provides detailed fragmentation patterns.
-
ESI-MS: This is a softer ionization technique suitable for a wider range of compounds and typically shows a prominent protonated molecular ion peak ([M+H]⁺).
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.
Caption: Experimental workflow for the spectroscopic characterization of this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS techniques provides a detailed and unambiguous confirmation of its chemical structure. The predicted data and interpretations presented in this guide serve as a valuable resource for researchers in the synthesis, quality control, and further development of this and related compounds. Adherence to the outlined experimental protocols will ensure the generation of reliable and reproducible spectroscopic data, which is fundamental to advancing scientific research and drug discovery.
References
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PubChem. (n.d.). 1-(2-Pyrimidinyl)piperazine. Retrieved from [Link]
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An In-depth Technical Guide to the Potential Therapeutic Targets of 4-Chloro-2-(piperazin-1-yl)pyrimidine
Foreword: The Architectural Elegance of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 2,4-disubstituted pyrimidine core, particularly when functionalized with a piperazine moiety, represents one such "privileged scaffold." Its inherent ability to engage in crucial hydrogen bonding interactions, coupled with the versatile synthetic handles it offers, has made it a fertile ground for the discovery of potent and selective modulators of a diverse array of biological targets. This guide delves into the therapeutic landscape of the 4-Chloro-2-(piperazin-1-yl)pyrimidine scaffold, moving beyond a mere catalog of activities to provide a deeper, mechanistic understanding of its potential. We will explore the causality behind its promiscuity, dissect structure-activity relationships, and provide actionable experimental protocols for researchers and drug development professionals.
I. The Kinase Superfamily: A Primary Domain of Action
The pyrimidine ring is a well-established bioisostere of the adenine core of ATP, the universal currency of cellular energy and a critical substrate for protein kinases. This structural mimicry allows pyrimidine-based compounds to competitively bind within the ATP-binding pocket of kinases, thereby inhibiting their catalytic activity. The this compound scaffold has been extensively exploited in the design of kinase inhibitors for oncology, neurodegenerative disorders, and inflammatory diseases.
A. Mechanism of Kinase Inhibition
The 2-amino group of a pyrimidine derivative typically forms one or two hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the catalytic domain. The substituents at the 4- and 5-positions project into the solvent-exposed region and the hydrophobic back pocket, respectively, offering opportunities to enhance potency and selectivity. The piperazine moiety at the 2-position often extends towards the solvent-exposed region, providing a vector for further chemical modification to fine-tune physicochemical properties and target interactions.
Caption: Competitive binding of the pyrimidine scaffold in the kinase ATP pocket.
B. Key Kinase Targets and Structure-Activity Relationship (SAR)
The versatility of the 2,4-disubstituted pyrimidine scaffold is evident in the breadth of kinases it has been shown to inhibit.
| Target Kinase(s) | Key Compound(s) | Potency (IC50) | Therapeutic Area | Citation |
| Aurora A/B | Compound 12a | 309 nM (A), 293 nM (B) | Oncology | [1] |
| Akt1 | Compounds 5q, 5t | 18.0 nM, 21.3 nM | Oncology | [2] |
| JAK2/FLT3 | Compound 14j | 27 nM (JAK2), 30 nM (FLT3) | Oncology | [3] |
| Src/Abl | BMS-354825 (Dasatinib) | Sub-nanomolar | Oncology | [4] |
| MSK1 | 2,5-dichloropyrimidine derivative | Covalent Inhibition | Inflammatory Disease | [5] |
SAR Insights:
-
Aurora Kinases: Potency is often driven by substituents on the C4-aniline ring that can access the DFG-out conformation. Halogen substitution on a phenyl ring attached to the pyrimidine core has been shown to be critical for activity.[6][7]
-
Akt: For the 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine series, the substitution on the piperazine nitrogen with various aromatic and heteroaromatic moieties was key to achieving high potency.[2]
-
JAK2/FLT3: A hybridization strategy combining pharmacophores of known JAK2 and FLT3 inhibitors has proven effective. Variations on the phenyl rings at both the 2- and 4-positions of the pyrimidine core significantly impact dual inhibitory activity.[3]
-
Covalent Inhibition: The chlorine at the C4 position of the pyrimidine ring can act as an electrophile in an SNAr reaction with a suitably positioned cysteine residue in the target kinase, leading to covalent and often irreversible inhibition. This has been demonstrated for MSK1.[5]
C. Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol provides a robust method for determining the affinity of a test compound for a kinase of interest.
Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor ("tracer") binds to the ATP pocket. When the tracer is bound, FRET occurs between the Eu-labeled antibody and the tracer. Unlabeled test compounds compete with the tracer for binding to the kinase, resulting in a decrease in the FRET signal.
Materials:
-
Kinase of interest (e.g., Aurora A, Akt1)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer
-
Test compound (this compound derivative)
-
Kinase Buffer
-
384-well microplate
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Further dilute in Kinase Buffer to the desired final concentrations.
-
Kinase/Antibody Mixture: Prepare a solution containing the kinase and the Eu-anti-Tag antibody in Kinase Buffer.
-
Tracer Solution: Prepare a solution of the Kinase Tracer in Kinase Buffer.
-
Assay Assembly:
-
Add 5 µL of the diluted test compound to the wells of the 384-well plate.
-
Add 5 µL of the Kinase/Antibody mixture to each well.
-
Add 5 µL of the Tracer solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm and 615 nm.
-
Data Analysis:
-
Calculate the Emission Ratio (665 nm / 615 nm).
-
Plot the Emission Ratio as a function of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Sources
- 1. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of 4-Chloro-2-(piperazin-1-yl)pyrimidine: A Technical Guide for Drug Discovery Professionals
Introduction: The Privileged Scaffold of 2,4-Disubstituted Pyrimidines
The pyrimidine ring is a fundamental heterocyclic scaffold that serves as a cornerstone in the development of a vast array of therapeutic agents.[1] Its unique physicochemical properties, including its ability to form multiple hydrogen bonds and act as a bioisostere for other aromatic systems, have made it a "privileged" structure in medicinal chemistry.[1] Within this class, 4-Chloro-2-(piperazin-1-yl)pyrimidine represents a key building block, frequently utilized in the synthesis of potent and selective kinase inhibitors. While the standalone mechanism of action of this specific precursor is not extensively documented, its incorporation into highly successful clinical candidates, most notably Bafetinib (formerly INNO-406), provides a powerful lens through which to understand its therapeutic potential.
This technical guide will dissect the mechanism of action of compounds derived from the this compound core, with a primary focus on the well-characterized dual Bcr-Abl/Lyn tyrosine kinase inhibitor, Bafetinib.[2][3][4][5] We will explore the molecular interactions, downstream signaling consequences, and the experimental methodologies used to elucidate these intricate pathways. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important chemical scaffold.
Bafetinib: A Case Study in Dual Kinase Inhibition
Bafetinib is a second-generation tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of Philadelphia chromosome-positive (Ph+) leukemias, such as Chronic Myeloid Leukemia (CML), particularly in cases of imatinib resistance.[5][6] The core of Bafetinib's mechanism lies in its potent and selective dual inhibition of the Bcr-Abl fusion protein tyrosine kinase and the Src-family member, Lyn tyrosine kinase.[2][4][5]
Primary Molecular Targets and Binding Interactions
The constitutive activation of the Bcr-Abl tyrosine kinase is the primary pathogenic driver in CML.[2] Bafetinib directly binds to the ATP-binding pocket of the Abl kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting the pro-proliferative and anti-apoptotic signals that characterize CML.[4]
Simultaneously, Bafetinib potently inhibits Lyn kinase, a member of the Src family of tyrosine kinases.[2][5] Elevated Lyn kinase activity has been implicated in imatinib resistance, making its inhibition a critical component of Bafetinib's enhanced therapeutic profile compared to first-generation TKIs.[2]
The inhibitory activity of Bafetinib against its primary targets is summarized in the table below:
| Target Kinase | IC50 (nM) | Reference |
| Abl (Cell-free assay) | 5.8 | [4] |
| Lyn (Cell-free assay) | 19 | [4] |
| Bcr-Abl (in K562 cells) | 11 | [4] |
| Bcr-Abl (in 293T cells) | 22 | [4] |
Downstream Signaling Cascades
The dual inhibition of Bcr-Abl and Lyn kinases by Bafetinib triggers a cascade of downstream effects, ultimately leading to cell cycle arrest and apoptosis in Ph+ leukemia cells.[2][3] Key downstream pathways affected include:
-
Inhibition of Pro-Survival Signaling: By blocking Bcr-Abl and Lyn, Bafetinib prevents the activation of critical pro-survival pathways such as the Ras/MAPK and PI3K/Akt pathways.
-
Induction of Apoptosis: Bafetinib has been shown to enhance the activity of several pro-apoptotic Bcl-2 homology 3 (BH3)-only proteins, including Bim, Bad, Bmf, and Bik.[3] This shifts the balance towards apoptosis through the intrinsic mitochondrial pathway, leading to caspase activation and programmed cell death.[4]
The following diagram illustrates the central role of Bafetinib in disrupting Bcr-Abl signaling:
Caption: Bafetinib inhibits the constitutively active Bcr-Abl kinase, blocking downstream pro-survival pathways.
Experimental Protocols for Mechanistic Elucidation
The determination of a compound's mechanism of action relies on a suite of robust in vitro and in vivo assays. The following protocols are representative of the methodologies used to characterize kinase inhibitors like Bafetinib.
Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Objective: To quantify the potency of an inhibitor against a target kinase.
Materials:
-
Recombinant human kinase (e.g., Abl, Lyn)
-
Kinase-specific peptide substrate
-
[γ-³³P]ATP or fluorescent ATP analog
-
Test compound (e.g., Bafetinib) at various concentrations
-
Kinase reaction buffer
-
96-well filter plates or ELISA plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the kinase reaction buffer.
-
In a 96-well plate, add the kinase, peptide substrate, and the test compound dilutions.
-
Initiate the kinase reaction by adding [γ-³³P]ATP or a fluorescent ATP analog.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
For radiometric assays, transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash the plate to remove unincorporated [γ-³³P]ATP.
-
For fluorescent assays, measure the fluorescence signal according to the manufacturer's instructions.
-
Quantify the amount of phosphorylated substrate using a scintillation counter or fluorescence plate reader.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Caption: A generalized workflow for determining the in vitro IC50 of a kinase inhibitor.
Protocol 2: Cellular Proliferation Assay (MTT or CellTiter-Glo®)
This protocol measures the effect of a compound on the proliferation of cancer cell lines.
Objective: To assess the cytostatic or cytotoxic effects of a compound on cultured cells.
Materials:
-
Cancer cell line (e.g., K562 for CML)
-
Complete cell culture medium
-
Test compound at various concentrations
-
96-well cell culture plates
-
MTT reagent or CellTiter-Glo® luminescent cell viability assay reagent
-
Spectrophotometer or luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the formazan crystals with a solubilization solution.
-
For the CellTiter-Glo® assay, add the reagent directly to the wells to lyse the cells and measure ATP levels.
-
Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot cell viability versus the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Beyond Bcr-Abl/Lyn: The Versatility of the Pyrimidine Scaffold
While Bafetinib provides a robust model for the mechanism of action of this compound derivatives, the broader family of 2,4-disubstituted pyrimidines exhibits a wide range of biological activities by targeting different enzymes and receptors. This highlights the scaffold's versatility in drug design.
-
Cholinesterase Inhibition: Certain 2,4-disubstituted pyrimidines have been shown to act as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in the treatment of Alzheimer's disease.[7]
-
eEF-2K Inhibition: Pyrido[2,3-d]pyrimidine-2,4-dione derivatives have been synthesized and identified as inhibitors of eukaryotic elongation factor-2 kinase (eEF-2K), a target in cancer therapy.[8][9]
-
Akt Inhibition: 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of the Akt kinase, another crucial target in oncology.[10][11]
-
Aurora Kinase Inhibition: Pyrimidine-based compounds have been designed as inhibitors of Aurora A kinase, with the goal of reducing levels of MYC oncoproteins in cancer.[12]
The diverse biological activities of these pyrimidine derivatives underscore the importance of the specific substitutions on the pyrimidine core in determining target selectivity and pharmacological effect.
Conclusion and Future Perspectives
The this compound scaffold is a validated and highly valuable starting point for the development of targeted therapies, particularly in the realm of kinase inhibition. The detailed mechanistic understanding of Bafetinib as a dual Bcr-Abl/Lyn inhibitor provides a clear blueprint for how this chemical moiety can be leveraged to achieve potent and selective inhibition of key oncogenic drivers. The experimental protocols outlined in this guide represent the foundational assays required to characterize the mechanism of action of novel compounds derived from this and related scaffolds.
Future research in this area will likely focus on further optimizing the pyrimidine core to achieve even greater selectivity, overcome drug resistance, and explore novel therapeutic applications beyond oncology. The continued exploration of structure-activity relationships will undoubtedly lead to the discovery of new and improved medicines built upon the versatile 2,4-disubstituted pyrimidine framework.
References
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Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors. PubMed. Available from: [Link]
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Definition of bafetinib - NCI Drug Dictionary. National Cancer Institute. Available from: [Link]
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Bafetinib Suppresses the Transcription of PD-L1 Through c-Myc in Lung Cancer. Frontiers. Available from: [Link]
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Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. PubMed. Available from: [Link]
-
Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. PMC - NIH. Available from: [Link]
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Phase 1 study of INNO-406, a dual Abl/Lyn kinase inhibitor, in Philadelphia chromosome-positive leukemias after imatinib resistance or intolerance. PubMed. Available from: [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
-
Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors. Wiley Online Library. Available from: [Link]
-
Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed. Available from: [Link]
-
Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. Available from: [Link]
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- 11. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Technical Guide to 4-Chloro-2-(piperazin-1-yl)pyrimidine: A Strategic Intermediate in Modern Drug Discovery
Abstract
4-Chloro-2-(piperazin-1-yl)pyrimidine has emerged not as an end-product therapeutic, but as a pivotal molecular scaffold in the lexicon of medicinal chemistry. Its history is intertwined with the broader evolution of pyrimidine-based pharmaceuticals, particularly in the domain of kinase inhibition. This guide provides an in-depth analysis of its synthesis, the critical challenge of regioselectivity, and its strategic application in drug development. We will explore the mechanistic underpinnings of its synthesis from common precursors, detail robust experimental protocols, and illustrate its value as a versatile building block for creating libraries of targeted therapeutic agents. This document is intended for researchers and professionals in the field of drug discovery who seek to leverage advanced chemical intermediates for the efficient development of novel pharmaceuticals.
Introduction: The Strategic Importance of the Pyrimidine Core
The pyrimidine ring, a simple six-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of modern pharmacology. Its derivatives are found in a vast array of medications, from anticancer agents and antivirals to cardiovascular and central nervous system drugs.[1] The electron-deficient nature of the pyrimidine ring makes it an excellent scaffold for engaging in specific, high-affinity interactions with biological targets, most notably the ATP-binding pocket of protein kinases.[2]
Within this chemical space, this compound (CAS No. 179756-90-2) stands out as a particularly valuable intermediate.[3] Its structure is strategically designed for divergent synthesis:
-
A Reactive C4-Chloro Group: This chlorine atom serves as an excellent leaving group, providing a "hotspot" for subsequent functionalization via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling reactions.[4]
-
A Versatile Piperazine Moiety: The piperazine ring is a well-established pharmacophore that can improve aqueous solubility, act as a basic handle for salt formation, and serve as a linker to other molecular fragments, often extending into the solvent-exposed regions of a protein target.[5][6]
This dual functionality allows chemists to rapidly generate diverse libraries of compounds from a common core, accelerating the hit-to-lead optimization process.
Section 1: Synthesis and the Challenge of Regiocontrol
The creation of this compound is a lesson in managing the inherent reactivity of the pyrimidine ring. The synthesis is not a straightforward single reaction but a process where controlling the position of substitution (regioselectivity) is the paramount chemical challenge.
The Foundational Precursor: Synthesis of 2,4-Dichloropyrimidine
The journey begins with the conversion of a readily available starting material, uracil (or 2,4-dihydroxypyrimidine), into the highly reactive intermediate, 2,4-dichloropyrimidine. This transformation is a classic and robust reaction in heterocyclic chemistry.
The choice of a powerful chlorinating agent like phosphorus oxychloride (POCl₃) is critical.[7] POCl₃ effectively converts the hydroxyl groups of the more stable tautomeric form of uracil into chlorines, which are excellent leaving groups. The reaction is often facilitated by the addition of a tertiary amine, such as N,N-dimethylaniline or triethylamine, which can act as a catalyst and acid scavenger.[8]
-
Setup: To a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add uracil (1 mol) and phosphorus oxychloride (POCl₃, 3 mol).[8]
-
Catalyst Addition: Slowly add a tertiary amine hydrochloride, such as triethylamine hydrochloride (0.2 mol), to the suspension.[8]
-
Reaction: Heat the mixture to reflux (approx. 110-120°C) and maintain for 2-3 hours. The reaction progress can be monitored by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. Caution: This is a highly exothermic and gas-evolving step.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x 200 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude 2,4-dichloropyrimidine can be purified by vacuum distillation or recrystallization to yield a white solid.[7][9]
The Core Reaction and the Regioselectivity Problem
The key step in forming the desired product is the nucleophilic aromatic substitution (SNAr) of one chlorine atom on 2,4-dichloropyrimidine with piperazine. The pyrimidine ring's electron-deficient nature makes it highly susceptible to attack by nucleophiles.[10][11]
However, the two chlorine atoms are not electronically equivalent. In unsubstituted 2,4-dichloropyrimidine, the C4 position is significantly more electrophilic and kinetically favored for nucleophilic attack than the C2 position.[4][12] This preference is governed by the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), which is predominantly located at the C4 and C6 positions, making them the primary sites for attack.[12] A direct reaction with piperazine will therefore yield 2-chloro-4-(piperazin-1-yl)pyrimidine as the major product, with the desired this compound formed as a minor isomer.
Proposed Synthetic Protocol and Isomer Separation
The most practical approach to obtaining the target compound involves performing the non-selective reaction and then separating the resulting isomers.
-
Reaction Setup: In a round-bottom flask, dissolve 2,4-dichloropyrimidine (1 eq) in a suitable solvent such as isopropanol or THF.
-
Nucleophile Addition: Add piperazine (1.1 eq) and a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2-3 eq) to the solution. The base is crucial to neutralize the HCl generated during the reaction.
-
Heating: Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC). Reaction times can often be shortened dramatically using microwave irradiation.[13]
-
Work-up: After cooling, filter off any inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash with water to remove any remaining salts and excess piperazine. Dry the organic layer over Na₂SO₄ and concentrate.
-
Purification: This is the most critical step. The resulting mixture of isomers must be separated using column chromatography on silica gel. A gradient elution system (e.g., hexane/ethyl acetate or dichloromethane/methanol) is typically required to achieve good separation between the more polar major isomer and the less polar minor isomer. The fractions containing the desired this compound are collected and the solvent evaporated to yield the purified product.
Section 2: Physicochemical Properties and Characterization
Correctly identifying the desired isomer is essential. Standard analytical techniques are used to confirm the structure and purity of the final product.
| Property | Value | Reference |
| CAS Number | 179756-90-2 | [3] |
| Molecular Formula | C₈H₁₁ClN₄ | |
| Molecular Weight | 198.65 g/mol | |
| Appearance | Typically an off-white to yellow solid | Inferred |
| Solubility | Soluble in organic solvents like DCM, MeOH; limited water solubility | Inferred |
Analytical Characterization:
-
¹H NMR Spectroscopy: Proton NMR is definitive for distinguishing the isomers. For this compound, one would expect to see two doublets in the aromatic region corresponding to the protons at the C5 and C6 positions of the pyrimidine ring. The piperazine protons would appear as two multiplets (or broad singlets) in the aliphatic region.
-
Mass Spectrometry: Provides confirmation of the molecular weight and isotopic pattern characteristic of a monochlorinated compound.
-
¹³C NMR Spectroscopy: Confirms the number of unique carbon atoms in the molecule.
Section 3: A Versatile Intermediate in Drug Discovery
The history and value of this compound are defined by its utility in synthesizing more complex molecules. It serves as a pre-built scaffold, saving valuable synthetic steps.
The C4-Position: A Gateway to Molecular Diversity
The C4-chloro group is the primary site for further diversification. It can readily undergo a second SNAr reaction or participate in various cross-coupling reactions, allowing for the introduction of a wide range of substituents.
| Reaction Type | Reagents | Generic Outcome |
| Buchwald-Hartwig Amination | Aniline/Amine, Pd catalyst, Ligand, Base | Introduction of a substituted amino group at C4. |
| Suzuki Coupling | Boronic Acid, Pd catalyst, Base | Formation of a C-C bond, linking an aryl or heteroaryl group to C4.[7] |
| SNAr with Amines | R-NH₂ | Displacement of chlorine with a secondary amino group. |
| SNAr with Thiols | R-SH, Base | Displacement of chlorine with a thioether group. |
Case Study: Scaffolding for Kinase Inhibitors
The 2-(piperazinyl)pyrimidine framework is a privileged scaffold in the design of protein kinase inhibitors.[14] Kinase inhibitors often work by forming hydrogen bonds with the "hinge" region of the kinase's ATP-binding site. The N1 and the exocyclic amine of a 2-aminopyrimidine core are perfectly positioned to act as hydrogen bond donors and acceptors, respectively.
While our molecule has a piperazine at C2, it serves as a precursor to these structures. The C4 position can be functionalized with an appropriate amine (via Buchwald-Hartwig or SNAr) to install the crucial hinge-binding element. The piperazine at C2 then serves as a linker to other parts of the molecule that can occupy adjacent pockets or extend into the solvent-exposed region, fine-tuning selectivity and pharmacokinetic properties.[15] This strategy was instrumental in the discovery of dual Src/Abl inhibitors and dual JAK2/FLT3 inhibitors.[14][15]
Conclusion
The discovery and history of this compound are not marked by a singular breakthrough but by its gradual establishment as a cornerstone intermediate in medicinal chemistry. Its synthesis, while presenting a classic regioselectivity challenge, is manageable with standard purification techniques. The true value of this molecule lies in its clever design, offering two distinct and orthogonal points for chemical modification. This allows drug discovery teams to efficiently explore chemical space, optimize ligand-target interactions, and improve pharmacokinetic profiles. As the demand for targeted and potent therapeutics continues to grow, the strategic importance of versatile building blocks like this compound will only increase, solidifying its place in the modern synthetic chemist's toolkit.
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- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
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- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
- Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3. European Journal of Medicinal Chemistry. (2019).
- Sigma-Aldrich. 4-CHLORO-2-PIPERAZIN-1-YL-PYRIMIDINE | 179756-90-2.
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Methodological & Application
Application Notes and Protocols: Utilizing 4-Chloro-2-(piperazin-1-yl)pyrimidine in Kinase Inhibitor Screening
Introduction: The Prominence of the Pyrimidine Scaffold in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, represent a paramount class of drug targets, particularly in oncology.[1] The dysregulation of kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis. Consequently, the development of small molecule kinase inhibitors has revolutionized cancer therapy.
Within the vast chemical space of kinase inhibitors, the pyrimidine nucleus stands out as a "privileged scaffold".[2][3] Its structural resemblance to the adenine core of ATP allows pyrimidine-based compounds to effectively compete for the ATP-binding site in the kinase domain.[4] This mimicry facilitates critical hydrogen bonding interactions with the kinase hinge region, a key determinant of inhibitor potency. The versatility of the pyrimidine ring allows for substitutions at various positions, enabling medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[5] This application note focuses on 4-Chloro-2-(piperazin-1-yl)pyrimidine , a representative 2,4-disubstituted pyrimidine, and provides a comprehensive guide for its application in kinase inhibitor screening campaigns.
Compound Profile: this compound
While specific experimental data for this compound is not extensively published, its properties can be reliably inferred from its structure and data on closely related analogs.
Chemical and Physical Properties
| Property | Predicted Value | Rationale |
| Molecular Formula | C₈H₁₁ClN₄ | Based on chemical structure. |
| Molecular Weight | 198.65 g/mol | Calculated from the molecular formula. |
| Physical State | Solid at room temperature | Typical for similar substituted pyrimidines. |
| Solubility | Soluble in DMSO; limited aqueous solubility | The piperazine moiety enhances solubility in polar organic solvents like DMSO, which is ideal for stock solutions in screening. The pyrimidine core contributes to some aqueous solubility, which can be pH-dependent. |
| pKa | ~7-8 for the piperazine nitrogen | The piperazine group is basic and will be protonated at physiological pH, potentially influencing cell permeability and target engagement. |
| LogP | ~1-2 | The chloro and pyrimidine groups contribute to lipophilicity, balanced by the hydrophilic piperazine, suggesting moderate cell permeability. |
Note: These properties are estimated and should be experimentally verified.
Mechanism of Action
This compound is predicted to function as an ATP-competitive kinase inhibitor . The pyrimidine core is expected to anchor the molecule in the ATP-binding pocket by forming hydrogen bonds with the kinase hinge region. The piperazinyl group at the 2-position and the chloro group at the 4-position will likely occupy adjacent hydrophobic pockets, contributing to both potency and selectivity against a specific subset of the kinome.
Application Examples: Screening Against Key Kinase Targets
Based on extensive research on 2,4-disubstituted pyrimidine scaffolds, this compound is a promising candidate for screening against several important cancer-related kinase families.
-
Epidermal Growth Factor Receptor (EGFR): The pyrimidine scaffold is a well-established core for both wild-type and mutant EGFR inhibitors.[1][2][3]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Many pyrimidine derivatives have shown potent anti-angiogenic activity through VEGFR inhibition.[4][6][7][8]
-
Src Family Kinases (SFKs): Pyrimidine-based inhibitors have been successfully developed to target SFKs, which are often overactive in various cancers.[9][10][11][12]
-
Aurora Kinases: These are critical regulators of mitosis and are attractive targets for cancer therapy, with several pyrimidine-based inhibitors reported.[13][14][15]
The following protocols are designed to assess the inhibitory activity of this compound against these and other relevant kinases.
Biochemical Kinase Assay Protocols
Biochemical assays provide a direct measure of an inhibitor's ability to modulate the catalytic activity of a purified kinase.
Workflow for Biochemical Kinase Assays
Caption: General workflow for biochemical kinase inhibitor screening.
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF®) Assay
This assay is a robust, high-throughput method based on fluorescence resonance energy transfer (FRET).
Principle: A biotinylated substrate and a europium (Eu³⁺) cryptate-labeled anti-phospho-antibody are used. Upon phosphorylation by the kinase, the antibody binds the substrate. When a streptavidin-conjugated acceptor (e.g., XL665) is added, it binds the biotinylated substrate, bringing the donor (Eu³⁺) and acceptor into close proximity, generating a FRET signal.[3][5][7]
Step-by-Step Protocol:
-
Compound Plating: Prepare serial dilutions of this compound in 100% DMSO. Dispense 50 nL of each dilution into a 384-well low-volume white plate.
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). The optimal concentrations of kinase and biotinylated peptide substrate should be predetermined.
-
Add 5 µL of the kinase/substrate solution to each well.
-
Prepare a 2X ATP solution in kinase buffer. The ATP concentration should be at or near the Km for the specific kinase to identify ATP-competitive inhibitors.
-
Initiate the reaction by adding 5 µL of the 2X ATP solution to each well.
-
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60 minutes.
-
Detection:
-
Prepare the HTRF detection buffer containing EDTA (to stop the reaction), the Eu³⁺-labeled anti-phospho-antibody, and the streptavidin-XL665.
-
Add 10 µL of the detection mix to each well.
-
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm after excitation at 320 nm. Calculate the HTRF ratio (665/620) and plot against inhibitor concentration to determine the IC₅₀ value.
Protocol 2: AlphaScreen® Assay
This bead-based assay measures the generation of a phosphorylated product.
Principle: A biotinylated substrate is captured by streptavidin-coated Donor beads. A phospho-specific antibody binds to the phosphorylated substrate, and this antibody is in turn captured by Protein A-coated Acceptor beads. When the Donor and Acceptor beads are brought into proximity, excitation of the Donor bead at 680 nm produces singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal.[16][17][18][19]
Step-by-Step Protocol:
-
Compound Plating: As described for the HTRF assay.
-
Kinase Reaction:
-
Add 5 µL of a 2X solution of kinase and biotinylated substrate in kinase buffer to each well.
-
Initiate the reaction by adding 5 µL of a 2X ATP solution.
-
-
Incubation: Incubate at room temperature for 60 minutes.
-
Detection:
-
Prepare a suspension of AlphaScreen® Streptavidin Donor beads and Protein A Acceptor beads with the phospho-specific antibody in a suitable buffer (e.g., 100 mM Tris-HCl pH 8.0, 0.01% Tween-20). The addition of EDTA will stop the kinase reaction.
-
Add 10 µL of this bead suspension to each well under subdued light.
-
-
Final Incubation: Incubate for 60-90 minutes at room temperature in the dark.
-
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader. Plot the signal against the inhibitor concentration to calculate the IC₅₀.
Cell-Based Assay Protocols
Cell-based assays are crucial for confirming an inhibitor's activity in a more physiologically relevant context, assessing cell permeability, and observing effects on downstream signaling.
Workflow for Cell-Based Assays
Sources
- 1. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 4. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 6. 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjpbr.com]
- 8. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazolo pyrimidine-type inhibitors of SRC family tyrosine kinases promote ovarian steroid-induced differentiation of human endometrial stromal cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 12. Selective pyrrolo-pyrimidine inhibitors reveal a necessary role for Src family kinases in Bcr-Abl signal transduction and oncogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 17. researchgate.net [researchgate.net]
- 18. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 19. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays with 4-Chloro-2-(piperazin-1-yl)pyrimidine
Introduction: Unveiling the Potential of a Novel Pyrimidine Derivative
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology. Its versatile structure allows for substitutions that can be tailored to interact with specific biological targets. Similarly, the piperazine moiety is a well-established pharmacophore known to enhance aqueous solubility and provide a key interaction point for various receptors and enzymes. The compound 4-Chloro-2-(piperazin-1-yl)pyrimidine combines these two privileged structures, making it a compelling candidate for investigation as a modulator of critical cellular signaling pathways.
While this specific molecule is a novel investigational compound, its structural analogs have shown diverse biological activities, including the inhibition of protein kinases like Akt and FMS-like tyrosine kinase 3 (FLT3), and modulation of G-protein coupled receptors (GPCRs) such as α2-adrenergic receptors.[1] This application note provides a comprehensive guide for researchers to conduct initial cell-based screening and mechanistic studies to characterize the biological activity of this compound, with a focus on its potential as an anti-cancer agent targeting cell proliferation and survival pathways.
The protocols herein are designed to be self-validating, starting with broad assessments of cytotoxicity and progressing to more specific, hypothesis-driven mechanistic assays.
Compound Characteristics and Handling
A thorough understanding of the compound's physicochemical properties is critical for reliable and reproducible results in cell-based assays.
Physicochemical Properties Summary
| Property | Estimated Value / Information | Rationale / Source |
| Molecular Formula | C₈H₁₁ClN₄ | Based on chemical structure. |
| Molecular Weight | 198.65 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for similar small organic molecules. |
| Solubility | Soluble in DMSO; limited aqueous solubility | The piperazine group may improve water solubility under acidic conditions, but the chlorinated pyrimidine core suggests primary solubility in organic solvents.[2] We recommend using Dimethyl Sulfoxide (DMSO) for stock solutions. |
| Purity | >95% | Recommended for all biological assays. Purity should be verified by the supplier's Certificate of Analysis. |
| Storage | Store at -20°C, desiccated, protected from light | Standard procedure to ensure long-term stability and prevent degradation. |
Protocol 1: Preparation of Stock Solutions
Causality: The accuracy of all subsequent assays depends on the precise and consistent preparation of the compound stock solution. DMSO is the recommended solvent due to its ability to dissolve a wide range of organic molecules and its compatibility with most cell culture media at low final concentrations (<0.5%).
-
Pre-Assay Preparation:
-
Equilibrate the vial of this compound to room temperature before opening to prevent condensation.
-
Use high-purity, sterile, anhydrous DMSO.
-
-
Preparation of a 10 mM Stock Solution:
-
Accurately weigh a precise amount of the compound (e.g., 1.99 mg).
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. For 1.99 mg, this would be 1 mL (Volume = Mass / (Concentration x Molecular Weight)).
-
Add the calculated volume of DMSO to the vial.
-
Vortex thoroughly for several minutes until the compound is completely dissolved. A brief sonication may be used if necessary.
-
-
Storage and Handling:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can lead to compound degradation.
-
Store the aliquots at -20°C, protected from light.
-
When preparing working solutions, the final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in all experiments.
-
Phase 1: General Cytotoxicity and Anti-Proliferative Screening
The initial phase of characterization involves determining the compound's effect on cell viability and proliferation. This provides a broad understanding of its potency and establishes a dose range for subsequent mechanistic studies.
Protocol 2: MTT Assay for Cell Viability
Expertise & Experience: The MTT assay is a foundational colorimetric assay that measures the metabolic activity of cells.[3][4] Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to an insoluble purple formazan. The intensity of the color, measured spectrophotometrically, is directly proportional to the number of metabolically active (and therefore viable) cells.[4] This provides a robust, quantitative measure of cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., A549 lung carcinoma, MCF-7 breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom tissue culture plates
-
This compound (10 mM stock in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)[5][6]
-
Multichannel pipette and sterile tips
-
Microplate reader (capable of reading absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells, ensuring >95% viability by Trypan Blue exclusion.
-
Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight (18-24 hours) at 37°C, 5% CO₂ to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 10 mM stock solution in complete medium to create 2X working concentrations. For example, to achieve final concentrations of 100, 50, 25, 12.5, 6.25, and 3.13 µM, prepare 2X solutions of 200, 100, 50, 25, 12.5, and 6.25 µM.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used, e.g., 0.5%) and a "no treatment" control.
-
Carefully remove the medium from the cells and add 100 µL of the appropriate treatment or control solution to each well in triplicate.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
-
MTT Incubation:
-
Solubilization and Measurement:
Data Presentation and Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot the % Viability against the log of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.
Expected Data Summary:
| Cell Line | Treatment Duration | IC₅₀ (µM) |
| A549 | 48 hours | Calculated Value |
| A549 | 72 hours | Calculated Value |
| MCF-7 | 48 hours | Calculated Value |
| MCF-7 | 72 hours | Calculated Value |
Phase 2: Mechanistic Elucidation
Once the anti-proliferative effect is confirmed, the next logical step is to investigate the underlying mechanism of action. Based on the activity of structurally related pyrimidine compounds, a plausible hypothesis is the inhibition of a key signaling pathway involved in cell survival and proliferation, such as the PI3K/Akt pathway.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical intracellular cascade that promotes cell survival, growth, and proliferation.[7] It is frequently hyperactivated in cancer. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which recruits Akt to the cell membrane. Akt is then fully activated by phosphorylation at Threonine 308 (by PDK1) and Serine 473 (by mTORC2).[7][8] Activated Akt phosphorylates numerous downstream targets, ultimately inhibiting apoptosis and promoting cell cycle progression.
Caption: A structured workflow for the characterization of a novel pyrimidine compound.
Safety and Handling Precautions
As with any investigational chemical compound, appropriate safety measures must be taken. While a specific safety data sheet (SDS) for this compound may not be available, compounds with similar structures can cause skin, eye, and respiratory irritation. [9]
-
Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety glasses when handling the solid compound or its solutions.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.
References
-
National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI. [Link]
-
Martens, S. (2023). In vitro kinase assay. Protocols.io. [Link]
-
Jo, H., et al. (2019). In vitro NLK Kinase Assay. Bio-protocol. [Link]
-
ResearchGate. (n.d.). Validation of the cell-based, HTRF cAMP assay for G protein-coupled.... ResearchGate. [Link]
-
Current Protocols. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Wiley Online Library. [Link]
-
Smalley, K.S.M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. NCBI. [Link]
-
Bio-protocol. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol. [Link]
-
Liu, Y., et al. (2016). Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors. Archiv der Pharmazie. [Link]
-
Wikipedia. (n.d.). Pyrimidinylpiperazine. Wikipedia. [Link]
-
Jabria, A. M. (2023). MTT (Assay protocol). Protocols.io. [Link]
-
ResearchGate. (2014). What are the best PI3K/Akt Signaling pathway antibodies for Western Blot?. ResearchGate. [Link]
-
ResearchGate. (2023). (PDF) In vitro kinase assay v1. ResearchGate. [Link]
-
BPS Bioscience. (n.d.). A Simple & Robust Cell-based Assay for Evaluating GLP-1R, GIPR, and GCGR Agonists. BPS Bioscience. [Link]
-
PubChem. (n.d.). 4-(Piperazin-1-yl)pyrimidine. PubChem. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI. [Link]
-
Wikipedia. (n.d.). Alpha-2 adrenergic receptor. Wikipedia. [Link]
-
ResearchGate. (n.d.). GPR119 agonists trigger cAMP elevation in primary L-cells. cAMP imaging.... ResearchGate. [Link]
Sources
- 1. revvity.com [revvity.com]
- 2. 4-Chloro-2-methyl-6-(2-methylpiperazin-1-yl)pyrimidine (2090962-98-2) for sale [vulcanchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Akt Antibody | Cell Signaling Technology [cellsignal.com]
- 9. In vitro kinase assay [protocols.io]
Application Note: The 4-Chloro-2-(piperazin-1-yl)pyrimidine Scaffold as a Versatile Starting Point for Fragment-Based Drug Discovery
Introduction: The Power of the Privileged Scaffold
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently appear in clinically successful drugs, earning them the designation of "privileged scaffolds."[1][2] The pyrimidine ring is a quintessential example, forming the core of numerous therapeutics due to its structural versatility and its role as a bioisostere for other aromatic systems.[3][4] When combined with a piperazine moiety, the resulting scaffold becomes a powerful tool in drug discovery, particularly within the paradigm of Fragment-Based Drug Discovery (FBDD).
This application note provides a detailed guide for researchers on leveraging the 4-Chloro-2-(piperazin-1-yl)pyrimidine fragment. We will explore its chemical properties, its application in kinase inhibitor design, and provide detailed protocols for its use in a typical FBDD campaign. The core value of this fragment lies in its trifecta of desirable attributes:
-
Low Molecular Weight: It adheres to the "Rule of Three," making it an ideal starting point for building complexity and potency.
-
Synthetic Tractability: The chlorine atom at the C4 position is a chemically reactive handle, primed for nucleophilic aromatic substitution (SNAr), allowing for rapid library generation.[3]
-
Dual-Vector Exploration: The pyrimidine core can engage with specific protein features (e.g., hinge regions in kinases), while the piperazine N-H provides a vector for exploring solvent-exposed regions to fine-tune properties like solubility and cell permeability.
Figure 1: Key structural features of the this compound fragment.
Application Focus: Kinase Inhibitor Development
The 2,4-disubstituted pyrimidine motif is a well-established hinge-binding pharmacophore for ATP-competitive kinase inhibitors.[5] The nitrogen atoms of the pyrimidine ring can form critical hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. The this compound fragment serves as an excellent starting point for designing potent and selective kinase inhibitors targeting a range of kinases, including Src, Abl, and Akt.[5][6]
The general strategy involves two key steps:
-
Anchor Binding: Utilize the 2-(piperazin-1-yl)pyrimidine core to establish the primary binding interactions within the ATP pocket's hinge region.
-
Fragment Elaboration: Systematically replace the C4-chloro group with a diverse library of amines or other nucleophiles to explore adjacent pockets, thereby increasing potency and modulating the selectivity profile. The piperazine moiety can be further functionalized to enhance solubility and target interactions in the solvent-front region.
The following workflow illustrates a typical FBDD campaign starting with this fragment.
Figure 2: A typical Fragment-Based Drug Discovery (FBDD) workflow.
Experimental Protocols
Protocol 1: Synthesis of a 4-Substituted-2-(piperazin-1-yl)pyrimidine Library via SNAr
Objective: To demonstrate the synthetic elaboration of the core fragment by replacing the C4-chloro atom with a representative amine. This protocol is readily adaptable for parallel synthesis.
Causality: The C4 position of the pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack. The reaction is often facilitated by a non-nucleophilic base (like DIPEA) to scavenge the HCl byproduct and drive the reaction to completion. The choice of a polar aprotic solvent like isopropanol or DMF aids in solvating the reactants.[3]
Materials:
-
This compound hydrochloride
-
Desired primary or secondary amine (e.g., 3-methoxyaniline)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous isopropanol (iPrOH) or Dimethylformamide (DMF)
-
Reaction vials, magnetic stirrer, heating block
-
Standard work-up and purification reagents (Ethyl acetate, brine, Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a 10 mL reaction vial, add this compound hydrochloride (1.0 eq).
-
Add the desired amine (e.g., 3-methoxyaniline, 1.1 eq).
-
Add anhydrous isopropanol (or DMF) to achieve a concentration of ~0.2 M.
-
Add DIPEA (3.0 eq) to the mixture. The extra equivalent neutralizes the hydrochloride salt.
-
Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes, to yield the pure product.
-
Validation: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Primary Fragment Screening using Differential Scanning Fluorimetry (DSF)
Objective: To rapidly identify fragments that bind to and stabilize a target protein by measuring changes in its thermal denaturation profile (Tm).
Causality: Ligand binding typically stabilizes the folded state of a protein, resulting in a higher melting temperature (Tm). This "thermal shift" (ΔTm) is an indicator of a binding event. DSF is a high-throughput, low-cost primary screening method ideal for FBDD.[8]
Materials:
-
Purified target protein (e.g., a kinase domain) at a concentration of 2-5 µM.
-
SYPRO Orange dye (5000x stock in DMSO).
-
Fragment library stock solutions (e.g., 100 mM in DMSO).
-
Screening buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol).
-
qPCR instrument with thermal ramping capability.
-
384-well PCR plates.
Procedure:
-
Master Mix Preparation: Prepare a master mix of protein and SYPRO Orange dye in the screening buffer. The final concentrations in the well should be 2-5 µM for the protein and 5x for the dye.
-
Fragment Dispensing: Using an acoustic dispenser or liquid handler, dispense a small volume (e.g., 50 nL) of each fragment stock solution into the wells of a 384-well plate. This results in a final fragment concentration of ~500 µM. Include DMSO-only controls.
-
Protein Addition: Add the protein/dye master mix to each well for a final volume of 10-20 µL.
-
Plate Sealing and Centrifugation: Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Thermal Melt: Place the plate in the qPCR instrument. Run a melt curve experiment, increasing the temperature from 25 °C to 95 °C at a rate of 0.5 °C/min, while continuously monitoring fluorescence.
-
Data Analysis:
-
Plot fluorescence versus temperature for each well.
-
Calculate the Tm for each well by fitting the data to a Boltzmann equation (this is often done automatically by the instrument software).
-
Calculate the thermal shift (ΔTm) for each fragment by subtracting the average Tm of the DMSO controls from the Tm of the fragment-containing well.
-
Hit Criteria: A fragment is typically considered a hit if it induces a statistically significant and reproducible ΔTm (e.g., > 2 °C or > 3 standard deviations above the mean of controls).
-
Data Presentation: Illustrative SAR Table
Following successful synthesis and screening, Structure-Activity Relationship (SAR) data is tabulated to guide the next design cycle. The table below shows hypothetical data for a series of analogs derived from the core scaffold, targeting a generic kinase.
| Compound ID | R-Group (at C4) | KD (µM, SPR) | IC50 (µM, Kinase Assay) | ΔTm (°C, DSF) |
| Core | -Cl | >1000 | >100 | 1.5 |
| A-01 | 3-methoxyaniline | 150 | 25.8 | 4.2 |
| A-02 | 4-fluoroaniline | 98 | 15.1 | 5.1 |
| A-03 | Aniline | 210 | 40.2 | 3.8 |
| A-04 | 3-aminopyridine | 75 | 11.5 | 5.5 |
Interpretation: The data illustrates that replacing the C4-chloro group with various anilines leads to a significant increase in binding affinity and inhibitory potency. The introduction of a hydrogen bond acceptor (3-aminopyridine in A-04 ) further improves activity, suggesting a key interaction in the binding pocket. This provides a clear rationale for exploring further substitutions on the pyridine ring in the next iteration.
References
-
Title: Fragment-Based Drug Discovery Using a Multidomain, Parallel MD-MM/PBSA Screening Protocol Source: Journal of Chemical Information and Modeling URL: [Link]
-
Title: Fragment-based screening by protein-detected NMR spectroscopy Source: PMC - NIH URL: [Link]
-
Title: Fragment Screening | Drug Discovery Source: Sygnature Discovery URL: [Link]
-
Title: Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors Source: Vrije Universiteit Amsterdam Research Portal URL: [Link]
-
Title: Pyrimidine‐Based Scaffolds: Emerging Frontiers in Antimicrobial Drug Discovery Source: ResearchGate URL: [Link]
-
Title: Recent Developments in Fragment-Based Drug Discovery Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Recent Advances in Pyrimidine-Based Drugs Source: PMC - PubMed Central URL: [Link]
-
Title: Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases Source: MDPI URL: [Link]
-
Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: PubMed Central URL: [Link]
-
Title: Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity Source: ResearchGate URL: [Link]
-
Title: Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors Source: PubMed Central URL: [Link]
-
Title: Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries Source: PMC - NIH URL: [Link]
-
Title: Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins Source: ACS Publications URL: [Link]
-
Title: Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays Source: PubMed URL: [Link]
-
Title: Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors Source: PubMed URL: [Link]
-
Title: SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES Source: Rasayan Journal of Chemistry URL: [Link]
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- 4. eurekaselect.com [eurekaselect.com]
- 5. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. sygnaturediscovery.com [sygnaturediscovery.com]
Application Note: A Scalable and Regioselective Synthetic Route for 4-Chloro-2-(piperazin-1-yl)pyrimidine
Introduction
4-Chloro-2-(piperazin-1-yl)pyrimidine is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of a wide array of pharmacologically active compounds, including kinase inhibitors and other targeted therapeutics.[1] The reliable, large-scale production of this intermediate with high purity and regiochemical integrity is therefore a critical step in many drug discovery and development pipelines. This application note provides a detailed, robust, and scalable synthetic protocol for the regioselective synthesis of this compound. The described route is designed for kilo-scale production, emphasizing operational simplicity, safety, and the control of critical process parameters to ensure batch-to-batch consistency.
The synthetic strategy addresses the primary challenges associated with the nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyrimidine, namely the control of regioselectivity and the prevention of di-substitution by piperazine. Generally, in nucleophilic substitution reactions involving 2,4-dichloropyrimidines, the initial substitution occurs preferentially at the more reactive C4 position.[2][3][4] However, achieving high selectivity and avoiding the formation of the undesired 2-chloro-4-(piperazin-1-yl)pyrimidine isomer and the di-substituted by-product is paramount for an efficient process. To overcome these challenges, this protocol employs a two-step approach utilizing a mono-protected piperazine derivative, which ensures high regioselectivity and prevents di-substitution, followed by an efficient deprotection step.
Comparative Analysis of Synthetic Routes
Several synthetic strategies can be envisioned for the preparation of this compound. A critical evaluation of the most common approaches reveals the rationale for the selected protocol.
| Route | Description | Advantages | Disadvantages |
| Route 1: Direct Reaction | Direct reaction of 2,4-dichloropyrimidine with an excess of piperazine. | One-step synthesis. | Poor control over di-substitution, leading to significant by-product formation. Requires a large excess of piperazine, which complicates work-up and purification. Potential for mixture of regioisomers. |
| Route 2: Controlled Addition | Slow addition of piperazine to 2,4-dichloropyrimidine at low temperatures. | Can partially mitigate di-substitution. | Difficult to control on a large scale. Still risks formation of by-products and regioisomers. |
| Route 3: Protected Piperazine | Two-step synthesis involving the reaction of 2,4-dichloropyrimidine with a mono-protected piperazine (e.g., N-Boc-piperazine), followed by deprotection. | Excellent control over di-substitution.[5] High regioselectivity for the desired C2 substitution can be achieved.[2] Simplifies purification of the intermediate and final product. Suitable for large-scale production. | Two-step process adds to the overall synthesis time. Requires an additional deprotection step. |
Based on this analysis, Route 3 is selected as the most robust and scalable method for producing high-purity this compound. The use of N-Boc-piperazine provides excellent control over the reaction, leading to a cleaner product profile and simplifying the downstream purification process, which is a critical consideration for industrial-scale synthesis.
Diagram of the Synthetic Pathway
Caption: Two-step synthetic route for this compound.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale and can be linearly scaled for pilot and production batches with appropriate engineering controls.
Part 1: Synthesis of tert-butyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate (Protected Intermediate)
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (molar eq.) |
| 2,4-Dichloropyrimidine | 3934-20-1 | 148.98 | 1.0 eq |
| N-Boc-piperazine | 57260-71-6 | 186.25 | 1.05 eq |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 1.5 eq |
| n-Butanol | 71-36-3 | 74.12 | - |
| Ethyl Acetate | 141-78-6 | 88.11 | - |
| Water | 7732-18-5 | 18.02 | - |
Procedure:
-
Reactor Setup: Equip a clean, dry, jacketed glass reactor with a mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet/outlet.
-
Charging Reagents: Under a nitrogen atmosphere, charge the reactor with 2,4-dichloropyrimidine (1.0 eq), N-Boc-piperazine (1.05 eq), and n-butanol (10 volumes relative to 2,4-dichloropyrimidine).
-
Addition of Base: Begin stirring the mixture and add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 30 °C.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. The reaction progress should be monitored by HPLC until the consumption of 2,4-dichloropyrimidine is complete (<1% remaining).
-
Cooling and Quenching: Cool the reaction mixture to 20-25 °C.
-
Solvent Removal: Remove the n-butanol by vacuum distillation.
-
Work-up: To the residue, add ethyl acetate (10 volumes) and water (5 volumes). Stir for 15 minutes. Separate the organic layer.
-
Washing: Wash the organic layer with 1 M HCl (2 x 5 volumes), followed by saturated sodium bicarbonate solution (1 x 5 volumes), and finally with brine (1 x 5 volumes).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or a semi-solid.
-
Purification: The crude product can be purified by crystallization from a suitable solvent system such as ethyl acetate/heptane to yield the title compound as a white to off-white solid.
Part 2: Synthesis of this compound (Final Product)
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (molar eq.) |
| tert-butyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate | - | 298.78 | 1.0 eq |
| Hydrochloric Acid in Isopropanol (5-6 M) | 7647-01-0 | 36.46 | 3.0-4.0 eq |
| Isopropanol (IPA) | 67-63-0 | 60.10 | - |
| Methyl tert-butyl ether (MTBE) | 1634-04-4 | 88.15 | - |
Procedure:
-
Reactor Setup: Use a clean, dry reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet.
-
Charging: Charge the reactor with the protected intermediate (1.0 eq) and isopropanol (5 volumes).
-
Deprotection: Cool the mixture to 0-5 °C and slowly add hydrochloric acid in isopropanol (3.0-4.0 eq) while maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction mixture to warm to 20-25 °C and stir for 2-4 hours, or until HPLC analysis confirms the complete consumption of the starting material.
-
Precipitation: Upon completion, add methyl tert-butyl ether (MTBE) (10 volumes) to the reaction mixture to precipitate the hydrochloride salt of the product.
-
Isolation: Stir the resulting slurry for 1-2 hours at 20-25 °C, then filter the solid.
-
Washing and Drying: Wash the filter cake with MTBE (2 x 3 volumes) and dry under vacuum at 40-50 °C to a constant weight to afford this compound hydrochloride as a white to off-white solid.
-
Free-basing (Optional): If the free base is required, the hydrochloride salt can be neutralized with a suitable base (e.g., sodium bicarbonate or sodium hydroxide) in a biphasic system (e.g., dichloromethane/water), followed by extraction, drying, and concentration of the organic phase.
Diagram of the Experimental Workflow
Sources
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- 2. US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents [patents.google.com]
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- 4. researchgate.net [researchgate.net]
- 5. CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride - Google Patents [patents.google.com]
Application Notes & Protocols: The Strategic Application of 4-Chloro-2-(piperazin-1-yl)pyrimidine in Modern Medicinal Chemistry
An authoritative guide for drug development professionals on the strategic use of 4-Chloro-2-(piperazin-1-yl)pyrimidine in medicinal chemistry.
Abstract
This compound is a cornerstone heterocyclic building block in contemporary drug discovery. Its intrinsic structural and electronic characteristics have established it as a versatile and privileged scaffold for synthesizing a wide array of biologically active molecules. This guide provides an in-depth exploration of its application, with a primary focus on its pivotal role in developing targeted therapies. We will dissect its utility in designing potent kinase inhibitors, discuss alternative therapeutic applications, and provide detailed synthetic protocols and mechanistic insights. The causality behind experimental choices and key structure-activity relationships (SAR) are highlighted to empower researchers in the rational design of novel therapeutics.
Introduction: The Power of a Privileged Scaffold
In medicinal chemistry, "privileged scaffolds" are molecular frameworks that can bind to multiple, diverse biological targets.[1] The piperazine and pyrimidine rings are classic examples of such scaffolds, each appearing in a multitude of FDA-approved drugs.[1][2][3][4] this compound combines these two moieties, creating a highly versatile starting material for drug discovery programs.
Its utility stems from a unique convergence of chemical properties:
-
The Pyrimidine Core: An electron-deficient aromatic system that serves as a robust anchor.
-
The Piperazine Moiety: A basic, six-membered heterocycle whose nitrogens can act as hydrogen bond donors and acceptors, crucial for target engagement.[5] Its presence often enhances aqueous solubility and allows for salt formation, improving pharmacokinetic properties.[5]
-
The C4-Chloro Group: An activated leaving group, primed for nucleophilic aromatic substitution (SNAr), which allows for the facile introduction of diverse chemical functionalities.
This combination of features provides medicinal chemists with a reliable platform for constructing large libraries of compounds for lead discovery and optimization.
Core Application: Kinase Inhibitor Design
Protein kinases are a critical class of enzymes that regulate numerous cellular processes; their dysregulation is a hallmark of cancer and other diseases. Consequently, kinase inhibitors are a major focus of modern oncology drug development.[1][6] The 2-(piperazin-1-yl)pyrimidine scaffold is a well-established pharmacophore for targeting the ATP-binding site of many kinases.
Mechanism of Action and Key Target Interactions
The 2-(piperazin-1-yl)pyrimidine scaffold typically functions as a "hinge-binder." The nitrogen atoms of the pyrimidine ring and the adjacent piperazine nitrogen form critical hydrogen bonds with the backbone amide residues of the kinase hinge region. This interaction anchors the inhibitor within the ATP-binding site, allowing substituents at the C4-position to project into a more variable hydrophobic pocket, thereby dictating the inhibitor's potency and selectivity.
Caption: Fig. 1: Binding mode of the 2-piperazinylpyrimidine scaffold.
Synthetic Strategies: Palladium-Catalyzed Cross-Coupling
While SNAr is a common method, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling offer a powerful alternative for creating C-C bonds, which are often more metabolically stable than heteroatom linkages.[7][8] This approach is instrumental in synthesizing many advanced kinase inhibitors. The C4-chloro position of the pyrimidine is highly susceptible to oxidative addition by a palladium(0) catalyst, initiating the catalytic cycle.[9][10]
Caption: Fig. 2: General workflow for a Suzuki-Miyaura coupling reaction.
Protocol: Synthesis of a Model Bruton's Tyrosine Kinase (BTK) Inhibitor Precursor
BTK is a clinically validated target in B-cell malignancies, and its inhibitor, Ibrutinib, showcases a related pyrazolo[3,4-d]pyrimidine core, often synthesized via Suzuki coupling.[11][12][13] This protocol details the synthesis of a key structural motif found in many kinase inhibitors using this compound.
Objective: To synthesize 4-(4-phenoxyphenyl)-2-(piperazin-1-yl)pyrimidine via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
(4-Phenoxyphenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane and Water (degassed)
-
Standard inert atmosphere (Nitrogen or Argon) glassware and magnetic stirrer
Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), (4-phenoxyphenyl)boronic acid (1.2 eq), and K₂CO₃ (3.0 eq).
-
Inerting: Seal the flask and evacuate and backfill with nitrogen or argon. Repeat this process three times to ensure an inert atmosphere. The choice of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 ratio (v/v) to the flask via cannula or syringe. A mixed solvent system is often required to dissolve both the organic starting materials and the inorganic base.
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.
-
Reaction Execution: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting pyrimidine is consumed (typically 12-18 hours).
-
Workup: Cool the reaction to ambient temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine. The aqueous washes remove the base and boronic acid byproducts.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate or dichloromethane/methanol) to afford the pure 4-(4-phenoxyphenyl)-2-(piperazin-1-yl)pyrimidine.
Data Summary for Clinically Relevant BTK Inhibitors:
| Compound | Target Kinase | IC₅₀ (nM) |
| Ibrutinib | BTK | 0.5 |
| Acalabrutinib | BTK | 5.1 |
Note: Data are representative values from published literature. Ibrutinib and Acalabrutinib are based on a related pyrazolo[3,4-d]pyrimidine scaffold but illustrate the potency achievable with this pharmacophore class.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold is a powerful strategy for optimizing biological activity, selectivity, and pharmacokinetic properties.[5][14][15]
-
C4-Position (Selectivity Driver): This is the most frequently modified position. Introduction of various aryl or heteroaryl groups via cross-coupling allows for probing of the hydrophobic pocket of the target. The size, electronics, and substitution pattern of this group are critical for achieving potency and selectivity.[15][16]
-
Piperazine N4'-Position (Pharmacokinetic Modulator): The terminal nitrogen of the piperazine is a key handle for tuning physical properties. Acylation or alkylation at this position can modulate solubility, cell permeability, metabolic stability, and can be used to introduce warheads for covalent inhibition (e.g., the acrylamide group in Ibrutinib).[17]
-
Pyrimidine Core (Scaffold Tuning): While less common, substitution on the pyrimidine ring itself (e.g., at the 5- or 6-position) can be used to fine-tune the electronics of the system or block potential sites of metabolism.
Caption: Fig. 3: Strategic points for SAR exploration.
Conclusion and Future Perspectives
This compound is more than just a chemical reagent; it is a strategic platform for the efficient discovery and development of targeted therapeutics. Its synthetic tractability, combined with the favorable binding properties of the core scaffold, has solidified its role in the medicinal chemist's toolbox, particularly for kinase inhibitor design.[6][18] Looking forward, the versatility of this scaffold will continue to be exploited in novel drug modalities, including its use as a linker in Proteolysis Targeting Chimeras (PROTACs) and its incorporation into irreversible inhibitors for a new generation of targeted therapies.[19][20]
References
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Title: CAS 20980-22-7: A Versatile Piperazine Pyrimidine for Chemical Synthesis Source: Ningbo Inno Pharmchem Co., Ltd. URL: [Link]
-
Title: Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands Source: ResearchGate URL: [Link]
-
Title: Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry Source: MDPI URL: [Link]
- Title: Method for Preparing Ibrutinib Source: Google Patents URL
-
Title: Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids Source: MDPI URL: [Link]
-
Title: Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity Source: ResearchGate URL: [Link]
-
Title: Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins Source: ACS Publications URL: [Link]
- Title: Synthesis method of ibrutinib Source: Google Patents URL
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Title: Preparation method of Ibrutinib drug impurity Source: Eureka | Patsnap URL: [Link]
-
Title: Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives Source: PubMed URL: [Link]
- Title: Method for synthesizing ibrutinib Source: Google Patents URL
- Title: Synthesis method of ibrutinib Source: Google Patents URL
-
Title: Structure–activity relationship of piperidine derivatives with anticancer activity Source: ResearchGate URL: [Link]
-
Title: Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity Source: Indian Journal of Pharmaceutical Sciences URL: [Link]
-
Title: The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021 Source: PubMed URL: [Link]
-
Title: Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors Source: PubMed URL: [Link]
-
Title: Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors Source: ACS Publications URL: [Link]
- Title: A kind of synthetic method of 4- chloro-2-methyl pyrimidine Source: Google Patents URL
-
Title: Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents Source: MDPI URL: [Link]
-
Title: Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents Source: ResearchGate URL: [Link]
-
Title: Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors Source: ResearchGate URL: [Link]
-
Title: Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents Source: PubMed URL: [Link]
-
Title: Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review Source: Bentham Science URL: [Link]
-
Title: Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review Source: PubMed URL: [Link]
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Application Note: High-Throughput Screening Strategies for Novel Drug Candidates Based on the 2,4-Substituted Pyrimidine Scaffold
Abstract: The 2,4-substituted pyrimidine core, particularly featuring a piperazine moiety, represents a "privileged scaffold" in modern medicinal chemistry. Its derivatives have been successfully developed as potent modulators of various biological targets, most notably protein kinases.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing high-throughput screening (HTS) campaigns to identify novel, bioactive compounds derived from the versatile starting material, 4-Chloro-2-(piperazin-1-yl)pyrimidine. We will detail the scientific rationale for using this scaffold, provide step-by-step biochemical and cell-based screening protocols, and outline essential data analysis and quality control measures.
Scientific Rationale: The Pyrimidine-Piperazine Scaffold as a Versatile Core
The success of a high-throughput screening campaign is fundamentally linked to the quality and relevance of the chemical library. Building a library around a privileged scaffold like this compound offers a significant strategic advantage.
1.1. A Privileged Scaffold in Kinase Inhibition: The pyrimidine ring is a bioisostere of the adenine base in ATP and is a cornerstone of many FDA-approved kinase inhibitors. It frequently forms critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a key interaction for potent and selective inhibition.[4] The piperazine group serves a dual purpose: it acts as a versatile, non-rigid linker that can be functionalized to explore adjacent pockets of the target protein, and its basic nature often imparts favorable physicochemical properties, such as improved solubility.[5][6]
1.2. Synthetic Tractability for Library Generation: The this compound core is an ideal starting point for combinatorial chemistry. The chlorine atom at the 4-position is readily displaced via nucleophilic aromatic substitution, allowing for the introduction of a diverse range of chemical moieties (R1). The secondary amine of the piperazine ring is also easily functionalized through reactions like acylation or reductive amination, introducing a second point of diversity (R2). This synthetic accessibility enables the rapid generation of large, focused libraries for HTS.
Caption: Synthetic diversification of the this compound scaffold.
High-Throughput Screening Cascade
A robust HTS campaign is structured as a funnel, starting with a broad primary screen to identify initial "hits," followed by more complex secondary and confirmatory assays to validate these hits and select promising lead candidates.
2.1. Primary Screen: Biochemical Assays The initial goal is to identify compounds that directly interact with the purified target protein. For kinase targets, assays that measure the consumption of ATP or the generation of ADP are industry standards due to their universality.[7][8] Radiometric assays are considered the gold standard for their direct measurement of substrate phosphorylation, which minimizes false positives and negatives.[9] However, for large-scale HTS, non-radioactive, luminescence-based assays such as ADP-Glo™ (Promega) offer a practical balance of sensitivity, robustness, and throughput.
Caption: Workflow for a primary biochemical kinase screen using ADP-Glo™.
2.2. Secondary Screen: Cell-Based Assays Hits from the primary screen must be validated in a more physiologically relevant environment. Cell-based assays are crucial for confirming that a compound can penetrate the cell membrane, engage its target in the complex cellular milieu, and elicit a biological response.[10] A common secondary assay is to measure the anti-proliferative effect of the compounds on a cancer cell line known to be dependent on the target kinase.[3][4]
Caption: A tiered workflow for hit validation and lead characterization.
Detailed Protocols
The following protocols are generalized for a kinase target and should be optimized for the specific enzyme and cell line of interest.
3.1. Protocol 1: Primary Biochemical Kinase Assay (ADP-Glo™)
This protocol is designed for a 384-well plate format. All additions should be performed with automated liquid handlers for consistency.
| Component | Description | Typical Concentration | Volume/Well |
| Compound | Library compound in DMSO | 10 µM (final) | 0.1 µL of 10 mM stock |
| Kinase Buffer | 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5 | 1x | - |
| Kinase | Purified recombinant kinase (e.g., Abl, Src, FLT3) | 2x final concentration (e.g., 2-10 ng/µL) | 5 µL |
| Substrate/ATP Mix | Peptide substrate and ATP at its Kₘ concentration | 2x final concentration | 5 µL |
| Positive Control | Known inhibitor (e.g., Staurosporine) | 10 µM (final) | 0.1 µL of 10 mM stock |
| Negative Control | DMSO | 1% (final) | 0.1 µL |
| ADP-Glo™ Reagent | Reagent to terminate kinase reaction and deplete ATP | - | 10 µL |
| Kinase Detection Rgt | Reagent to convert ADP to ATP, driving luciferase reaction | - | 20 µL |
Step-by-Step Methodology:
-
Compound Plating: Dispense 100 nL of library compounds, positive controls, and negative controls (DMSO) into a 384-well white, solid-bottom assay plate.
-
Kinase Reaction Initiation: Add 5 µL of the 2x Kinase solution to all wells.
-
Substrate Addition: To initiate the reaction, add 5 µL of the 2x Substrate/ATP mix to all wells. The final reaction volume is 10 µL.
-
Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.
-
Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.
-
Incubation: Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion: Add 20 µL of Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase reaction into a luminescent signal.
-
Incubation: Incubate at room temperature for 30 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Read the luminescence on a plate reader (e.g., EnVision, PHERAstar).
3.2. Protocol 2: Secondary Cell-Based Viability Assay (CellTiter-Glo®)
This protocol is for assessing compound cytotoxicity/cytostasis in a 384-well plate format.
| Component | Description | Typical Concentration | Volume/Well |
| Cells | Cancer cell line (e.g., MV4-11 for FLT3) in appropriate media | 2,000-5,000 cells/well | 40 µL |
| Compound | Serial dilution of hit compounds from primary screen | 10-point, 3-fold dilution (e.g., 30 µM to 1.5 nM final) | 10 µL of 5x stock |
| Positive Control | Known cytotoxic agent or specific inhibitor | Matched to compound dilution series | 10 µL of 5x stock |
| Negative Control | DMSO | Matched to highest compound concentration (e.g., 0.3%) | 10 µL of 5x stock |
| CellTiter-Glo® | Reagent to lyse cells and measure ATP levels | - | 25 µL |
Step-by-Step Methodology:
-
Cell Seeding: Seed 40 µL of a cell suspension into a 384-well clear-bottom, white-walled tissue culture-treated plate. Incubate overnight at 37°C, 5% CO₂ to allow cells to attach and resume growth.
-
Compound Addition: Add 10 µL of the 5x serially diluted compounds, positive controls, and negative controls to the appropriate wells.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Plate Equilibration: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Reagent Addition: Add 25 µL of CellTiter-Glo® Reagent to all wells.
-
Signal Stabilization: Mix the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader. The signal is proportional to the amount of ATP and, therefore, the number of viable cells.
Data Analysis and Quality Control
4.1. Quality Control Metrics: For every assay plate, calculate the Z'-factor to assess the robustness of the assay.
-
Formula: Z' = 1 - ( (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| )
-
Acceptance Criteria: A Z'-factor ≥ 0.5 indicates an excellent assay suitable for HTS.
4.2. Hit Identification: In the primary screen, hits are typically identified based on the percent inhibition relative to the controls. A common threshold is a percent inhibition greater than three standard deviations above the mean of the negative controls.
-
Formula: % Inhibition = 100 * ( 1 - ( (Signal_compound - Signal_pos) / (Signal_neg - Signal_pos) ) )
4.3. Dose-Response Analysis: For secondary assays, plot the percent viability against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the EC₅₀ (or IC₅₀) value, which represents the concentration at which 50% of the biological effect is observed.
Conclusion
The this compound scaffold is a validated and synthetically tractable starting point for the discovery of novel therapeutic agents, particularly kinase inhibitors. The HTS cascade presented here, beginning with a robust biochemical assay and progressing to confirmatory cell-based assays, provides a reliable framework for identifying and validating potent and cell-active lead compounds. By integrating careful assay design, stringent quality control, and thoughtful hit validation, research teams can effectively leverage this privileged scaffold to accelerate their drug discovery programs.
References
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High-throughput screening for kinase inhibitors. PubMed. [Link]
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Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]
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Kinase Screening Assay Services. Reaction Biology. [Link]
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Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. ResearchGate. [Link]
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Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. PubMed Central. [Link]
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Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. PubMed. [Link]
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Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors. PubMed. [Link]
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Biology Cell-Based Assays. Charles River Laboratories. [Link]
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4-Amino-6-chloro-2-piperazinopyrimidines with selective affinity for alpha 2-adrenoceptors. PubMed. [Link]
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Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors. PubMed. [Link]
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Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Rasayan J. Chem. [Link]
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Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. Taylor & Francis Online. [Link]
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Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PubMed Central. [Link]
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Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. [Link]
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Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. PubMed Central. [Link]
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Application Notes and Protocols for Covalent Inhibitor Development Using 4-Chloro-2-(piperazin-1-yl)pyrimidine
Introduction: The Strategic Advantage of Covalent Inhibition and the Role of the Pyrimidine Scaffold
The pursuit of highly potent and selective therapeutic agents has led to a renaissance in the development of covalent inhibitors. Unlike their non-covalent counterparts, which rely on reversible binding interactions, covalent inhibitors form a stable, lasting bond with their protein target. This mechanism can offer significant pharmacological advantages, including enhanced potency, prolonged duration of action that outlasts the inhibitor's pharmacokinetic profile, and the ability to target shallow or challenging binding sites.[1][2][3][4]
The structure of a targeted covalent inhibitor is bifunctional, comprising a "guidance system" that directs the molecule to the target protein's binding site and a reactive "warhead" that forms the covalent bond.[4] The design of the warhead is critical; it must possess sufficient reactivity to engage its target nucleophile under physiological conditions but be selective enough to avoid rampant off-target modifications, which could lead to toxicity.[1]
Within the diverse landscape of covalent warheads, heteroaromatic scaffolds capable of undergoing nucleophilic aromatic substitution (SNAr) with amino acid residues like cysteine are of growing interest.[5][6] The 4-chloro-2-(piperazin-1-yl)pyrimidine scaffold has emerged as a promising chemotype for this purpose. The electron-deficient nature of the pyrimidine ring, further activated by the chlorine atom at the 4-position, renders it susceptible to nucleophilic attack by a strategically located cysteine residue within a protein's active site. The piperazine moiety at the 2-position serves as a versatile handle for synthetic elaboration, allowing for the optimization of non-covalent binding interactions that orient the warhead for the covalent reaction.
Recently, a series of 4-(piperazin-1-yl)pyrimidines has been successfully developed as irreversible inhibitors of the menin-MLL interaction, a critical driver in certain types of leukemia, highlighting the therapeutic potential of this scaffold.[7][8] This guide provides a comprehensive overview of the principles and practical protocols for utilizing this compound in the development of novel covalent inhibitors.
Chemical Rationale: The SNAr Mechanism and Reactivity
The covalent modification of a target protein by a this compound-based inhibitor proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This is typically a two-step process:
-
Non-covalent Binding: The inhibitor first binds reversibly to the target protein's active site, driven by interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. This initial binding event is characterized by the inhibition constant (Ki).[4]
-
Covalent Bond Formation: Once optimally positioned, the thiol side chain of a cysteine residue acts as a nucleophile, attacking the carbon atom bearing the chlorine at the C4 position of the pyrimidine ring. This leads to the formation of a Meisenheimer complex, followed by the displacement of the chloride leaving group to form a stable thioether bond.[5]
Diagram: Mechanism of Covalent Inhibition
Caption: Two-step mechanism of covalent inhibition by a 4-chloropyrimidine warhead.
The reactivity of the chloropyrimidine warhead can be tuned by modifications to the pyrimidine ring and its substituents. Electron-withdrawing groups on the ring can increase its electrophilicity and reaction rate, while the nature of the recognition element (the rest of the inhibitor molecule) determines the initial binding affinity (Ki) and proper positioning of the warhead.[5]
Experimental Protocols
Protocol 1: Synthesis of a Model Covalent Inhibitor
This protocol describes the synthesis of a derivative of this compound. The synthesis involves a nucleophilic substitution of a dichloropyrimidine with piperazine, a common and robust reaction.[9][10]
Objective: To synthesize a model covalent inhibitor based on the this compound scaffold.
Materials:
-
2,4-Dichloropyrimidine
-
Piperazine
-
Potassium carbonate (K₂CO₃)
-
Ethanol (EtOH)
-
Appropriate acyl chloride or alkyl halide for derivatization of the second piperazine nitrogen
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Standard glassware for organic synthesis
-
TLC plates, silica gel for column chromatography
-
NMR spectrometer, Mass spectrometer
Procedure:
-
Synthesis of 2-(Piperazin-1-yl)-4-chloropyrimidine:
-
In a round-bottom flask, dissolve piperazine (2 equivalents) in ethanol.
-
Add potassium carbonate (1.5 equivalents).
-
To this stirring suspension, add a solution of 2,4-dichloropyrimidine (1 equivalent) in ethanol dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
-
Derivatization of the Piperazine Moiety:
-
Dissolve the synthesized 2-(piperazin-1-yl)-4-chloropyrimidine (1 equivalent) in dichloromethane.
-
Add triethylamine (1.2 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Add the desired acyl chloride or alkyl halide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by column chromatography.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Diagram: Synthetic Workflow
Caption: General synthetic scheme for this compound inhibitors.
Protocol 2: Assessment of Covalent Modification by Mass Spectrometry
Mass spectrometry (MS) is the definitive method for confirming covalent bond formation and identifying the site of modification.[5][11][12] This protocol outlines two complementary MS-based approaches: intact protein analysis and peptide mapping.
Objective: To confirm covalent modification of a target protein and identify the modified residue.
Part A: Intact Protein Mass Analysis
Rationale: This method provides a rapid confirmation of covalent binding by detecting the mass increase of the protein corresponding to the addition of the inhibitor.
Procedure:
-
Incubation:
-
Incubate the target protein (e.g., 5-10 µM) with the covalent inhibitor (e.g., 5-10 fold molar excess) in an MS-compatible buffer (e.g., ammonium bicarbonate) at 37 °C. Include a DMSO control (protein only).
-
Take time points (e.g., 0, 15 min, 1 hr, 4 hr) to monitor the reaction progress.
-
-
Sample Preparation:
-
Quench the reaction by adding formic acid.
-
Desalt the sample using a C4 ZipTip or similar reversed-phase cleanup method to remove excess inhibitor and non-volatile salts.
-
-
LC-MS Analysis:
-
Analyze the samples using a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire data across a mass range that includes the expected charge states of the protein.
-
-
Data Analysis:
-
Deconvolute the raw mass-to-charge (m/z) spectra to obtain the zero-charge mass of the protein.
-
Compare the mass of the inhibitor-treated protein with the control. A mass shift equal to the molecular weight of the inhibitor fragment (inhibitor minus the chlorine atom) confirms covalent adduction.[6]
-
Part B: Peptide Mapping for Site Identification
Rationale: This "bottom-up" proteomics approach identifies the specific amino acid residue that has been covalently modified.
Procedure:
-
Incubation and Alkylation:
-
Proteolytic Digestion:
-
Dilute the sample to reduce the denaturant concentration.
-
Add a protease (e.g., trypsin) and incubate overnight at 37 °C to digest the protein into peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by nano-LC coupled to a tandem mass spectrometer (MS/MS). The instrument will isolate peptide ions, fragment them, and measure the masses of the fragments.
-
-
Data Analysis:
-
Use a proteomics search engine (e.g., MaxQuant, Mascot) to search the MS/MS data against the sequence of the target protein.
-
Specify a variable modification on cysteine corresponding to the mass of the covalently attached inhibitor fragment.
-
Identification of a peptide containing this mass shift confirms the site of modification.[13][14]
-
| Parameter | Intact Protein MS | Peptide Mapping (LC-MS/MS) |
| Primary Goal | Confirm covalent binding & stoichiometry | Identify specific modification site |
| Sample Prep | Simple desalting | Complex (denature, reduce, alkylate, digest) |
| Instrumentation | LC-MS (High-Res) | nanoLC-MS/MS |
| Key Data Output | Deconvoluted mass of the whole protein | MS/MS spectra of modified peptides |
| Throughput | High | Lower |
Protocol 3: Kinetic Characterization of Covalent Inhibition
Understanding the kinetics of covalent inhibition is crucial for structure-activity relationship (SAR) studies. The key parameters are the initial binding affinity (Ki) and the rate of inactivation (kinact).[15][16]
Objective: To determine the kinetic parameters Ki and kinact for a covalent inhibitor.
Rationale: Covalent inhibition is a time-dependent process. By measuring the rate of enzyme inactivation at different inhibitor concentrations, we can determine the kinetic constants that define the inhibitor's potency.
Procedure (Progress Curve Analysis):
-
Assay Setup:
-
In a microplate, set up reactions containing the enzyme, substrate, and varying concentrations of the covalent inhibitor. Include a no-inhibitor control.
-
Ensure substrate concentration is at or near its KM value.
-
-
Data Acquisition:
-
Initiate the reaction by adding either the enzyme or substrate.
-
Monitor the reaction progress (product formation) over time using a continuous read plate reader (e.g., fluorescence or absorbance).
-
-
Data Analysis:
-
Plot product concentration versus time for each inhibitor concentration.
-
Fit each progress curve to an equation for single-exponential decay to obtain the observed rate of inactivation (kobs) at each inhibitor concentration.
-
Product = (v₀/k_obs) * (1 - exp(-k_obs * t)) where v₀ is the initial rate and t is time.
-
-
Plot the calculated kobs values against the inhibitor concentration [I].
-
Fit this secondary plot to the Michaelis-Menten equation for irreversible inhibitors to determine Ki and kinact.
-
k_obs = k_inact * [I] / (K_i + [I])
-
-
Diagram: Kinetic Analysis Workflow
Caption: Workflow for determining kinetic parameters of covalent inhibitors.
Chemoproteomic Profiling for Selectivity Assessment
While potent, a covalent inhibitor must also be selective to minimize off-target effects. Chemoproteomics is a powerful technique to assess the selectivity of a covalent probe across the entire proteome.[1][17][18][19][20][21]
Approach:
-
Probe Design: Synthesize an inhibitor analog containing a bioorthogonal handle, such as an alkyne or azide, which allows for subsequent "click" chemistry-based enrichment.
-
Cellular Labeling: Treat live cells or cell lysates with the probe.
-
Enrichment: Lyse the cells, and use click chemistry to attach a biotin tag to the probe-labeled proteins. Enrich the biotinylated proteins using streptavidin beads.
-
Identification: Digest the enriched proteins and identify them using quantitative mass spectrometry (e.g., SILAC or TMT labeling).
-
Analysis: By comparing the proteins captured by the probe in the presence and absence of a competing excess of the non-tagged parent inhibitor, one can identify the specific and off-target proteins.[1][22]
This approach provides a global view of the inhibitor's interaction landscape within a complex biological system, which is invaluable for derisking candidates during lead optimization.
Conclusion
The this compound scaffold represents a versatile and effective platform for the development of targeted covalent inhibitors. Its tunable reactivity and synthetic tractability make it an attractive starting point for drug discovery campaigns against targets with a suitably positioned cysteine residue. By employing the rigorous synthetic, biochemical, and proteomic protocols outlined in this guide, researchers can effectively design, characterize, and optimize novel covalent therapeutics with enhanced potency and selectivity.
References
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A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2022. [Link]
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2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. ResearchGate, 2022. [Link]
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Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC Publishing, 2025. [Link]
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Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. PMC, n.d. [Link]
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Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PMC, 2022. [Link]
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A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. NIH, n.d. [Link]
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Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. Semantic Scholar, n.d. [Link]
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Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. PubMed, 2009. [Link]
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Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications, 2023. [Link]
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LC-MS based covalent fragment screening strategy. Domainex, n.d. [Link]
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Kinetic mechanisms of covalent inhibition. ResearchGate, 2025. [Link]
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Current Developments in Covalent Protein Kinase Inhibitors. CHIMIA, n.d. [Link]
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Technologies for Direct Detection of Covalent Protein–Drug Adducts. PMC, n.d. [Link]
-
Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. ResearchGate, 2025. [Link]
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Chemoproteomic profiling to identify activity changes and functional inhibitors of DNA-binding proteins. PubMed, 2022. [Link]
-
A chemoproteomic platform for reactive fragment profiling against the deubiquitinases. bioRxiv, 2023. [Link]
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Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors. PubMed, 2024. [Link]
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Schematic overview of MS-based methodologies for detection of covalent... ResearchGate, n.d. [Link]
-
One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. ResearchGate, 2015. [Link]
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A chemoproteomic platform for reactive fragment profiling against the deubiquitinases. RSC Publishing, 2023. [Link]
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Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond. MDPI, 2024. [Link]
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Chemoproteomics, A Broad Avenue to Target Deconvolution. PMC, 2023. [Link]
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Discovery, Synthesis, and Investigation of the Antitumor Activity of Novel Piperazinylpyrimidine Derivatives. PubMed, n.d. [Link]
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Chemoproteomic approaches to drug target identification and drug profiling. PubMed, 2012. [Link]
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Recent advances in the development of covalent inhibitors. PMC, n.d. [Link]
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Structure-Guided Optimization of 4-Chloro-Pyrazolopyridine Analogs for Covalent PREP Inhibition. PubMed, 2026. [Link]
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Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. ResearchGate, n.d. [Link]
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Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors. ResearchGate, 2024. [Link]
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Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. bioRxiv, 2021. [Link]
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Characterization of a peptide adduct formed by N-acetoxy-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a reactive inte. UC Berkeley Superfund Research Program, n.d. [Link]
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Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors. PubMed, 2021. [Link]
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Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Semantic Scholar, 2025. [Link]
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Reactive Cysteine Profiling. MS Bioworks, n.d. [Link]
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Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors. PubMed, n.d. [Link]
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Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central, n.d. [Link]
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Application Notes and Protocols for the Quantification of 4-Chloro-2-(piperazin-1-yl)pyrimidine
Introduction: The Significance of Quantifying 4-Chloro-2-(piperazin-1-yl)pyrimidine
This compound is a key heterocyclic compound, frequently utilized as a versatile building block in the synthesis of a wide array of pharmacologically active molecules. Its structural motif, featuring both a reactive pyrimidine ring and a piperazine moiety, makes it a valuable precursor in the development of novel therapeutics. The precise and accurate quantification of this intermediate is of paramount importance throughout the drug development lifecycle. It ensures the purity of starting materials, monitors the progress of chemical reactions, and quantifies potential impurities in final active pharmaceutical ingredients (APIs).
This comprehensive guide provides detailed analytical methods for the robust quantification of this compound, tailored for researchers, scientists, and drug development professionals. The protocols herein are designed to be self-validating systems, grounded in established analytical principles to ensure trustworthiness and reproducibility of results.
Physicochemical Properties and Analytical Considerations
A thorough understanding of the physicochemical properties of this compound is fundamental to the development of robust analytical methods. While specific experimental data for this compound is not extensively published, we can infer key characteristics from structurally similar pyrimidine and piperazine derivatives.
The pyrimidine core suggests UV absorbance in the range of 260-280 nm.[1] The piperazine moiety imparts basic properties to the molecule, enhancing its solubility in acidic aqueous solutions.[2] Conversely, it is expected to have moderate solubility in organic solvents like methanol, acetonitrile, and chloroform.[3][4] These properties are critical for selecting appropriate solvents for sample preparation and chromatographic mobile phases.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Robust Method for Routine Analysis
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely accessible and reliable technique for the routine quantification of this compound in various sample matrices. The following protocol outlines a reversed-phase HPLC method, which is well-suited for the separation of moderately polar compounds.
Causality Behind Experimental Choices
-
Reversed-Phase Chromatography: A C18 column is selected due to its hydrophobic stationary phase, which effectively retains the moderately non-polar this compound.
-
Mobile Phase Composition: A mixture of acetonitrile and a phosphate buffer is chosen to provide good peak shape and resolution. The acidic pH of the buffer ensures the protonation of the piperazine nitrogen, leading to consistent retention and improved peak symmetry.
-
UV Detection: Based on the pyrimidine structure, a detection wavelength of 270 nm is selected to maximize sensitivity.[1]
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Detailed Protocol: HPLC-UV
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4)
-
Orthophosphoric acid
-
Deionized water (18.2 MΩ·cm)
2. Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Preparation of Solutions:
-
Mobile Phase: Prepare a 20 mM potassium phosphate buffer by dissolving 2.72 g of KH2PO4 in 1 L of deionized water. Adjust the pH to 3.0 with orthophosphoric acid. The mobile phase is a mixture of acetonitrile and this phosphate buffer (e.g., 60:40 v/v). Filter and degas before use.
-
Diluent: A mixture of acetonitrile and water (50:50 v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound and dissolve it in the diluent to obtain a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile : 20 mM KH2PO4 buffer (pH 3.0) (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 270 nm
6. Data Analysis and Quantification:
-
Inject the working standard solutions to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the sample solutions and determine the concentration of this compound from the calibration curve.
7. Method Validation:
-
The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[5]
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1 |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A Highly Sensitive and Selective Method
For applications requiring higher sensitivity and selectivity, such as the analysis of trace-level impurities or quantification in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[6] This protocol is based on a method developed for a structurally similar compound, 1-(2-pyrimidyl)-piperazine.[7]
Causality Behind Experimental Choices
-
Electrospray Ionization (ESI): ESI in positive ion mode is selected as the piperazine moiety is readily protonated, leading to efficient ionization and a strong signal for the protonated molecule [M+H]+.
-
Multiple Reaction Monitoring (MRM): MRM is employed for its high selectivity and sensitivity. It involves monitoring a specific precursor ion to product ion transition, which is unique to the analyte, thereby minimizing interferences from the matrix.
-
Sample Preparation: A simple protein precipitation with acetonitrile is often sufficient for plasma or serum samples, providing a quick and effective way to remove the bulk of matrix components.[7]
Experimental Workflow: LC-MS/MS Analysis
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- 5. 2-(1-Piperazinyl)pyrimidine | 20980-22-7 [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies Using 4-Chloro-2-(piperazin-1-yl)pyrimidine
Authored by: A Senior Application Scientist
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies involving the novel small molecule, 4-Chloro-2-(piperazin-1-yl)pyrimidine. The protocols outlined herein are synthesized from established methodologies for pyrimidine-based compounds in preclinical research, with a primary focus on oncology applications. This guide offers detailed, step-by-step instructions for preclinical animal model selection, compound formulation, administration, and the subsequent pharmacokinetic, pharmacodynamic, and efficacy assessments. The causality behind experimental choices is explained to ensure scientific integrity and the generation of robust, reproducible data.
Introduction: The Rationale for In Vivo Investigation of this compound
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties[1][2][3]. Pyrimidine derivatives often function as kinase inhibitors, interfering with cell signaling pathways crucial for cancer cell proliferation and survival[4][5]. The incorporation of a piperazine moiety can enhance a compound's physicochemical properties, such as solubility and oral bioavailability, making it a privileged structure in drug design[6][7].
This compound is a synthetic compound that combines these two key pharmacophores. While specific in vivo data for this exact molecule is not yet widely published, its structural alerts suggest a high potential for biological activity, likely through the inhibition of key cellular kinases. Therefore, the progression to in vivo animal models is a critical step to evaluate its therapeutic potential, safety profile, and pharmacokinetic behavior in a complex biological system. These studies are essential for establishing a foundation for potential clinical translation[8][9].
Preclinical Animal Models: Selecting the Appropriate System
The choice of an appropriate animal model is paramount for obtaining clinically relevant data. The selection should be guided by the hypothesized mechanism of action of this compound and the intended therapeutic area, which for many pyrimidine derivatives is oncology[1][10].
Xenograft Models for Oncology Studies
Subcutaneous xenograft models are the most common starting point for evaluating the anti-tumor activity of a novel compound in vivo[8][11].
-
Rationale: This model allows for the straightforward assessment of a compound's ability to inhibit the growth of human tumors in an immunodeficient rodent, providing a clear efficacy endpoint.
-
Recommended Host Strain: Female athymic nude mice (e.g., NU/NU) or SCID mice, 6-8 weeks old. These strains lack a functional adaptive immune system, preventing the rejection of human tumor cells.
-
Cell Line Selection: The choice of cancer cell line should be based on in vitro sensitivity data for this compound. For instance, if the compound shows high potency against a specific breast cancer cell line (e.g., MDA-MB-231) or a non-small cell lung cancer line (e.g., A549), these would be appropriate choices for the initial xenograft studies[10][12].
Compound Formulation and Administration
Proper formulation is critical for ensuring consistent drug exposure and obtaining reliable in vivo data.
Formulation Development
The formulation will depend on the physicochemical properties of this compound and the chosen route of administration.
| Vehicle Component | Purpose | Recommended Starting Concentration |
| Suspending Agent | To ensure a homogenous suspension | 0.5% (w/v) Methylcellulose or 0.5% (w/v) Carboxymethylcellulose (CMC) |
| Surfactant | To improve wettability and prevent aggregation | 0.1% - 0.5% (v/v) Tween® 80 |
| Solvent | Aqueous base | Sterile water or saline |
Protocol for Formulation Preparation:
-
Weigh the required amount of this compound.
-
In a sterile container, prepare the vehicle by first dissolving the surfactant in the aqueous solvent.
-
Gradually add the suspending agent while stirring vigorously to avoid clumping.
-
Once the vehicle is homogenous, slowly add the powdered compound while continuously stirring or vortexing until a uniform suspension is achieved.
-
Prepare fresh on each day of dosing to ensure stability.
Route of Administration
The intended clinical route of administration should guide the preclinical choice. Oral gavage (p.o.) is often preferred for small molecules due to its convenience and clinical relevance[13]. Intraperitoneal (i.p.) or intravenous (i.v.) injections can also be used, particularly in early-stage studies to bypass potential oral absorption issues.
Experimental Protocols
The following protocols provide a framework for conducting in vivo studies with this compound.
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing dose-limiting toxicity.
Protocol:
-
Use healthy, non-tumor-bearing mice of the same strain as the planned efficacy study.
-
Start with a dose significantly lower than any predicted toxic dose (e.g., 10 mg/kg).
-
Administer the compound daily for 5-7 days via the chosen route.
-
Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
Increase the dose in subsequent cohorts of animals until signs of toxicity are observed. The MTD is typically defined as the dose that causes no more than a 10-15% mean body weight loss and no mortality.
Efficacy Study in a Subcutaneous Xenograft Model
Objective: To evaluate the anti-tumor activity of this compound.
Protocol:
-
Cell Culture and Implantation:
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days[13].
-
Calculate tumor volume using the formula: Volume = (length x width²) / 2[13].
-
When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group)[13].
-
-
Drug Administration:
-
Administer this compound at the predetermined MTD (and potentially lower doses to establish a dose-response) to the treatment groups.
-
The control group should receive the vehicle only.
-
Dosing is typically performed daily or on a 5-days-on, 2-days-off schedule.
-
-
Efficacy Evaluation:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
-
Pharmacokinetic (PK) Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Protocol:
-
Administer a single dose of the compound to a cohort of healthy mice via the intended route of administration.
-
Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process the blood to obtain plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Key PK parameters to be calculated include Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t½)[14].
Data Presentation and Visualization
Clear presentation of quantitative data is crucial for interpretation.
Tabulated Data
Table 1: Example Dosing Regimen for an Efficacy Study
| Group | Treatment | Dose (mg/kg) | Route | Schedule | Number of Animals |
| 1 | Vehicle | - | p.o. | Daily | 10 |
| 2 | This compound | 25 | p.o. | Daily | 10 |
| 3 | This compound | 50 (MTD) | p.o. | Daily | 10 |
| 4 | Positive Control (e.g., standard-of-care) | Varies | p.o. | Daily | 10 |
Table 2: Key Pharmacokinetic Parameters (Hypothetical Data)
| Parameter | Value | Unit |
| Cmax | 1500 | ng/mL |
| Tmax | 2 | hours |
| AUC (0-24h) | 12000 | ng*h/mL |
| t½ | 6 | hours |
Visualizations (Graphviz Diagrams)
Caption: Workflow for an in vivo efficacy study.
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formulation of 4-Chloro-2-(piperazin-1-yl)pyrimidine for animal models
Application Note & Protocol Guide
Abstract
This guide provides a comprehensive framework for the formulation of 4-Chloro-2-(piperazin-1-yl)pyrimidine, a heterocyclic compound intended for in vivo evaluation in animal models. New chemical entities (NCEs) with pyrimidine and piperazine scaffolds frequently exhibit poor aqueous solubility, a significant hurdle for achieving adequate systemic exposure in preclinical studies.[1][2][3] This document outlines a logical, step-by-step approach to formulation development, beginning with an inferred physicochemical profile and leading to detailed protocols for preparing practical oral and parenteral dosage forms. The methodologies are grounded in established principles of preclinical formulation science, emphasizing the rationale behind vehicle selection and the importance of quality control to ensure reproducible and reliable experimental outcomes.
Physicochemical Profile and Formulation Implications
Direct experimental data for this compound is not extensively published. However, a reliable physicochemical profile can be inferred from its constituent chemical moieties. This predictive analysis is a critical first step in designing a robust formulation strategy.
-
Pyrimidine Core: The pyrimidine ring is a weak base.[4]
-
Piperazine Group: This functional group is basic, with a typical pKa around 7-8, which can improve water solubility under acidic conditions through protonation.[5]
-
Chloro Substituent: The chlorine atom increases the molecule's lipophilicity, thereby decreasing its aqueous solubility.[5]
This structural combination strongly suggests that the compound is a Biopharmaceutics Classification System (BCS) Class II or IV agent (low solubility).[1][6] Consequently, simple aqueous solutions are unlikely to achieve the necessary concentrations for in vivo efficacy and toxicology studies, making specialized formulation approaches essential.[1]
Table 1: Inferred Physicochemical Properties of this compound
| Property | Predicted Value / Characteristic | Formulation Implication |
| Molecular Formula | C₈H₁₁ClN₄ | Molecular Weight: 198.65 g/mol |
| Aqueous Solubility | Low | Direct dissolution in water or saline is likely unfeasible for required doses. |
| LogP (Lipophilicity) | Moderately High (~2-3) | Suggests good membrane permeability but poor aqueous solubility.[5][6] |
| Chemical Nature | Weakly Basic | Solubility may be pH-dependent; protonation in acidic conditions could improve solubility. |
| Physical State | Likely Solid at RT | Requires solubilization or uniform suspension for accurate dosing. |
Formulation Development Strategy: A Decision Workflow
The selection of an appropriate formulation vehicle and strategy depends on the intended route of administration and the target dose. For early-stage preclinical studies, the goal is often to develop a simple, safe, and reproducible formulation to assess the compound's intrinsic pharmacokinetic and pharmacodynamic properties.[7] The following workflow provides a logical path for formulation selection.
Caption: Formulation selection workflow for preclinical studies.
Experimental Protocols
Safety Precaution: Always handle this compound in a well-ventilated area or chemical fume hood, wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol A: Preparation of a Suspension for Oral Gavage
This protocol is a standard first-line approach for oral administration of poorly soluble compounds. It utilizes carboxymethylcellulose (CMC) as a suspending agent and a small amount of Tween 80 to aid in wetting the compound particles.[8][9]
Materials & Equipment:
-
This compound powder
-
Sodium Carboxymethylcellulose (CMC, low viscosity)
-
Tween 80 (Polysorbate 80)
-
Sterile Water for Injection (or purified water)
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Glass beaker or bottle
-
Mortar and pestle (optional, for particle size reduction)
-
Homogenizer or bath sonicator
Step-by-Step Methodology:
-
Prepare the Vehicle (0.5% CMC / 0.1% Tween 80 in Water):
-
For a 100 mL batch, add 100 µL of Tween 80 to ~90 mL of sterile water in a beaker with a magnetic stir bar. Mix thoroughly.
-
Slowly sprinkle 0.5 g of sodium CMC onto the surface of the vortexing liquid. Avoid clumping.
-
Cover the beaker and continue stirring (may require several hours or overnight at 4°C) until the CMC is fully dissolved and the solution is clear and viscous.
-
QS to 100 mL with sterile water.
-
Rationale: Preparing the vehicle in advance ensures full hydration of the polymer, which is essential for its suspending properties. Tween 80 acts as a wetting agent, allowing the hydrophobic powder to be more easily dispersed in the aqueous vehicle.[1]
-
-
Calculate Required Quantities:
-
Determine the target dose (e.g., 10 mg/kg), dosing volume (e.g., 10 mL/kg), and number of animals.
-
Example Calculation: For a 10 mg/kg dose in mice with a dosing volume of 10 mL/kg, the required concentration is 1 mg/mL. To make a 20 mL batch, you will need 20 mg of the compound.
-
-
Compound Dispersion:
-
Weigh the required amount of this compound. For best results, gently grind the powder with a mortar and pestle to break up any aggregates.
-
In a small glass vial, add the powder. Add a small amount (~1-2 mL) of the prepared vehicle to create a thick, uniform paste. This technique, known as levigation, ensures each particle is wetted.
-
Rationale: Creating a paste prevents the hydrophobic powder from clumping or floating when added to the bulk vehicle.
-
-
Final Suspension Preparation:
-
Gradually add the remaining vehicle to the paste while mixing continuously (e.g., vortexing or stirring).
-
Once all vehicle is added, homogenize or sonicate the suspension for 5-10 minutes to ensure a uniform particle size distribution.
-
Scientist's Note: The final formulation should appear as a uniform, milky suspension. It should be continuously stirred using a magnetic stirrer during dosing to prevent settling and ensure each animal receives the correct dose.
-
-
Quality Control & Administration:
-
Visual Inspection: Check for any large aggregates or rapid settling. A well-prepared suspension should remain homogenous for the duration of the dosing procedure.
-
Stability: This formulation should be prepared fresh daily. If it must be stored for a few hours, keep it at 4°C and ensure it is re-homogenized before use.
-
Administer to animals using an appropriate-sized oral gavage needle.[10][11]
-
Table 2: Recommended Maximum Dosing Volumes for Rodents [10]
| Species | Route | Maximum Volume |
| Mouse | Oral (Gavage) | 10 mL/kg |
| Mouse | Intraperitoneal (IP) | 10 mL/kg |
| Rat | Oral (Gavage) | 10 mL/kg |
| Rat | Intraperitoneal (IP) | 10 mL/kg |
Protocol B: Preparation of a Solubilized Formulation for Parenteral Administration (IP)
For intraperitoneal (IP) or intravenous (IV) routes, a solution is highly preferred to prevent injection site irritation and ensure 100% bioavailability.[12] This protocol uses a common co-solvent system to solubilize lipophilic compounds.[13][14] All parenteral preparations must be sterile.[15]
Materials & Equipment:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile/endotoxin-free grade
-
Polyethylene glycol 400 (PEG 400), sterile/endotoxin-free grade
-
Sterile Saline (0.9% NaCl)
-
Sterile vials
-
Sterile 0.22 µm syringe filters
Step-by-Step Methodology:
-
Vehicle Composition (Example: 10% DMSO / 40% PEG 400 / 50% Saline):
-
This ratio is a common starting point. The final percentages may need to be adjusted based on the compound's solubility. The goal is to use the minimum amount of organic solvent necessary.
-
Rationale: DMSO is a powerful aprotic solvent capable of dissolving many poorly soluble compounds.[8] PEG 400 is a water-miscible co-solvent that improves solubility and reduces the precipitation risk upon dilution.[13][16] Saline makes the final formulation more physiologically compatible.
-
-
Solubilization Procedure:
-
Example Calculation: To prepare 10 mL of a 1 mg/mL solution, you will need 10 mg of the compound.
-
Weigh 10 mg of this compound into a sterile vial.
-
Add 1 mL of DMSO. Vortex or sonicate until the compound is completely dissolved. A clear solution must be obtained.
-
Slowly add 4 mL of PEG 400. Mix thoroughly. The solution should remain clear.
-
In a dropwise manner, add 5 mL of sterile saline while continuously vortexing.
-
Critical Step: Observe the solution carefully during the addition of saline. If the solution becomes cloudy or precipitation occurs, the compound is falling out of solution. If this happens, the formulation is not viable at this concentration and the vehicle composition must be re-optimized (e.g., by increasing the ratio of co-solvents).
-
-
Sterilization and Quality Control:
-
If all components used were sterile and the procedure was performed in a laminar flow hood, the final solution may be used directly.
-
For maximum assurance, the final solution can be sterilized by passing it through a sterile 0.22 µm syringe filter into a final sterile vial. Ensure the filter material (e.g., PVDF, PES) is compatible with DMSO.
-
Visual Inspection: The final product must be a clear, particle-free solution.
-
Stability: Prepare fresh daily. Before administration, visually inspect the solution against a light and dark background to ensure no precipitation has occurred.
-
Caption: Workflow for preparing a co-solvent parenteral formulation.
References
-
Ma, Y., et al. (2013). Viscous methyl cellulose solution thickens gastric mucosa and increases the number of gland mucous cells in mice. British Journal of Nutrition. [Link]
-
Bittner, B., & Mountfield, R. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. Pharmazeutische Industrie. [Link]
-
ResearchGate. (2020). Which is the viscosity recommended for using Methyl cellulose to perform oral gavage (mice)?[Link]
-
Sigfridsson, C., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. International Journal of Pharmaceutics. [Link]
-
Bittner, B., & Mountfield, R. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. ResearchGate. [Link]
-
NIH. (n.d.). Administration of Substances to Laboratory Animals. PubMed Central. [Link]
-
Ma, Y., et al. (2013). Viscous methyl cellulose solution thickens gastric mucosa and increases the number of gland mucous cells in mice. PubMed. [Link]
-
Singh, S., et al. (2005). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy. [Link]
-
Tuttle, A. H., et al. (2019). Choice of vehicle affects pyraclostrobin toxicity in mice. Chemosphere. [Link]
-
National Agricultural Library. (2025). Bibliography on Alternatives to Oral Gavage for Mice and Rats. [Link]
-
Hoggatt, A. F., et al. (2010). A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice. Journal of the American Association for Laboratory Animal Science. [Link]
-
Singh, S., et al. (2005). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. ASM Journals. [Link]
-
Paspunoori, M., et al. (2016). Preclinical formulation for the pharmacokinetics and efficacy of GBO-006, a selective polo like kinase 2 (PLK2) inhibitor for the treatment of neuronal diseases. Journal of Pharmaceutical Sciences & Research. [Link]
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Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. [Link]
-
Lestari, M. L. A. D., et al. (2018). Optimization of Soybean Oil, Tween 80, PEG 400 in Formulation of Beta Carotene Nanoemulsion. Research Journal of Pharmacy and Technology. [Link]
-
Berkshire Sterile Manufacturing. (2023). The ABC's of Formulation Development for Parenteral Drug Product Manufacturing. [Link]
-
Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. [Link]
-
Roquette. (n.d.). Parenteral preparations, challenges in formulations. [Link]
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Al-Edresi, S., & Al-shargabi, T. (2021). Co-surfactant effect of polyethylene glycol 400 on microemulsion using BCS class II model drug. Journal of Advanced Pharmacy Education and Research. [Link]
-
PubChem. (n.d.). 4-(Piperazin-1-yl)pyrimidine. [Link]
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Patel, M., et al. (2013). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech. [Link]
-
LookChem. (n.d.). 2-piperazin-1-yl-pyrimidine. [Link]
- Google Patents. (n.d.). Novel formulations of water-insoluble chemical compounds and methods of using a formulation of compound fl118 for cancer therapy.
-
Wang, N., et al. (2019). Preparation and Pharmacokinetic Characterization of an Anti-Virulence Compound Nanosuspensions. Pharmaceutics. [Link]
-
Ishiba, T., et al. (2016). Optimal drug delivery for intraperitoneal paclitaxel (PTX) in murine model. Journal of Cancer Metastasis and Treatment. [Link]
-
PubChem. (n.d.). Pyrimidine. [Link]
-
CORE. (n.d.). The effect of excipients on pharmacokinetic parameters of parenteral drugs. [Link]
-
Zshornack, S., et al. (2019). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?. Pharmaceutical Research. [Link]
-
ResearchGate. (n.d.). 63 questions with answers in INTRAPERITONEAL INJECTIONS | Science topic. [Link]
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- 4. Pyrimidine | C4H4N2 | CID 9260 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Strategies for Improving the Aqueous Solubility of 4-Chloro-2-(piperazin-1-yl)pyrimidine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of 4-Chloro-2-(piperazin-1-yl)pyrimidine. This document provides a structured, question-and-answer-based approach to systematically characterize and enhance the solubility of this compound. The methodologies described herein are grounded in established pharmaceutical science principles and are intended to provide both practical guidance and a deeper understanding of the underlying mechanisms.
Frequently Asked Questions (FAQs)
Q1: What are the expected physicochemical properties of this compound, and how do they influence its solubility?
-
Piperazine Moiety: The piperazine group is basic.[1][2] This is the most critical feature influencing its solubility. The presence of two nitrogen atoms in the piperazine ring allows for protonation in acidic to neutral pH environments. This protonation leads to the formation of a more soluble salt form of the compound.
-
Pyrimidine Core and Chloro Group: The pyrimidine ring and the chloro substituent contribute to the molecule's hydrophobicity, which likely limits its aqueous solubility, especially at neutral to alkaline pH where the piperazine moiety is not protonated.
Based on these structural features, this compound is expected to exhibit pH-dependent solubility, with higher solubility in acidic conditions.
Q2: I am observing poor solubility of this compound in my aqueous buffer. What is the first step I should take?
A2: The first and most crucial step is to determine the compound's baseline solubility and its pH-solubility profile. This data will provide a quantitative understanding of the problem and guide the selection of an appropriate solubility enhancement strategy.
Troubleshooting Guide: Experimental Protocols
Issue 1: Determining the pH-Dependent Solubility Profile
A systematic approach to characterizing the pH-solubility profile is essential. The "shake-flask" method is the gold standard for determining equilibrium solubility.[3]
-
Prepare a series of buffers: Prepare buffers at various pH values (e.g., pH 2, 4, 6, 7.4, and 9). A universal aqueous buffer can also be utilized.[4]
-
Add excess compound: Add an excess amount of this compound to each buffer solution in separate vials. Ensure there is undissolved solid material at the bottom of each vial.
-
Equilibrate: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[4]
-
Sample and separate: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample from the supernatant. It is critical to separate the dissolved compound from the undissolved solid. This can be achieved by centrifugation followed by filtration through a 0.22 µm filter.
-
Quantify: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS.
-
Plot the data: Plot the measured solubility (in mg/mL or µg/mL) against the pH of the respective buffers to generate the pH-solubility profile.
Issue 2: My compound has low solubility even at acidic pH. How can I further improve its solubility?
If pH adjustment alone is insufficient, several formulation strategies can be employed. The choice of method will depend on the desired final concentration and the intended application.
Co-solvency is a technique that involves adding a water-miscible organic solvent (co-solvent) to the aqueous solution to increase the solubility of a hydrophobic compound.[5][6]
dot graph TD { A[Start: Poorly Soluble Compound] --> B{Initial Characterization}; B --> C[Determine pH-Solubility Profile]; C --> D{Is solubility sufficient at acidic pH?}; D -- Yes --> E[Formulate in acidic buffer]; D -- No --> F{Select Further Enhancement Strategy}; F --> G[Co-solvency]; F --> H[Cyclodextrin Complexation]; F --> I[Solid Dispersion]; G --> J[Screen Co-solvents & Ratios]; H --> K[Screen Cyclodextrin Types]; I --> L[Screen Polymers & Preparation Methods]; J --> M{Solubility Goal Met?}; K --> M; L --> M; M -- Yes --> N[Proceed with Formulation]; M -- No --> O[Re-evaluate Strategy / Combine Methods]; E --> N; N --> P[End: Solubilized Compound]; O --> F; } caption: Decision workflow for solubility enhancement.
-
Select co-solvents: Common pharmaceutically acceptable co-solvents include ethanol, propylene glycol (PG), and polyethylene glycols (e.g., PEG 400).[5][7]
-
Prepare co-solvent mixtures: Create a series of aqueous solutions with varying concentrations of the chosen co-solvent (e.g., 10%, 20%, 30%, 40% v/v in water or a suitable buffer).
-
Determine solubility: Using the shake-flask method described previously, determine the solubility of this compound in each co-solvent mixture.
-
Analyze results: Plot the solubility as a function of the co-solvent concentration to identify the most effective co-solvent and the optimal concentration range.
| Co-solvent | Concentration (% v/v) | Solubility (µg/mL) |
| Ethanol | 10 | Enter experimental data |
| 20 | Enter experimental data | |
| Propylene Glycol | 10 | Enter experimental data |
| 20 | Enter experimental data | |
| PEG 400 | 10 | Enter experimental data |
| 20 | Enter experimental data |
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[8] They can encapsulate hydrophobic guest molecules, like this compound, forming inclusion complexes with enhanced aqueous solubility.[8][9]
-
Select cyclodextrins: Common cyclodextrins include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Prepare cyclodextrin solutions: Prepare aqueous solutions of the selected cyclodextrins at various concentrations (e.g., 1%, 5%, 10% w/v).
-
Determine solubility (Phase Solubility Study): Add an excess of this compound to each cyclodextrin solution. Equilibrate and quantify the dissolved compound as described in the shake-flask protocol.
-
Analyze results: Plot the concentration of the dissolved compound against the cyclodextrin concentration. A linear relationship suggests the formation of a 1:1 complex.
For applications requiring a solid dosage form, creating an amorphous solid dispersion (ASD) can significantly enhance solubility and dissolution rates.[10][11][12][13] In an ASD, the crystalline drug is converted into a high-energy amorphous state and dispersed within a polymer matrix.[11][13]
-
Select a polymer: Common polymers for ASDs include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and hydroxypropyl methylcellulose acetate succinate (HPMCAS).[14]
-
Dissolve drug and polymer: Dissolve both this compound and the selected polymer in a common volatile organic solvent (e.g., methanol or acetone).
-
Evaporate the solvent: Remove the solvent under vacuum using a rotary evaporator. This will result in a solid film or powder.
-
Dry and characterize: Further dry the resulting solid under vacuum to remove any residual solvent. The solid dispersion can be characterized by techniques such as Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous state of the drug.
-
Evaluate dissolution: Perform dissolution studies on the prepared solid dispersion to assess the improvement in dissolution rate compared to the crystalline drug.
Safety Precautions
When handling this compound, it is important to consult the Safety Data Sheet (SDS). The compound may cause skin and eye irritation.[15][16] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a fume hood.
References
- International Journal of Pharmaceutical Sciences. Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review.
-
IJPPR. Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. (2025). [Link]
- International Journal of Pharmaceutical and Phytopharmacological Research. Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs.
- National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review.
-
ACS Publications. Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases | The Journal of Physical Chemistry A. (2023). [Link]
- Global Pharmaceutical Sciences Review - GPSR. 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor....
-
CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves. [Link]
-
ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation | Request PDF. [Link]
-
Upperton Pharma Solutions. A Guide to Improving API Solubility with Spray-Dried Dispersions. [Link]
-
ResearchGate. Theoretical pKa calculations of substituted pyridines. [Link]
- Lund University Publications.
-
World Journal of Pharmaceutical and Life Sciences. SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. (2024). [Link]
- World Health Organiz
-
Drug Discovery Online. 4 Strategies To Formulate Poorly Soluble APIs. (2023). [Link]
-
PubMed. Theoretical prediction of relative and absolute pKa values of aminopyridines. [Link]
-
Pharmaceutical Technology. Improving Solubility with Amorphous Solid Dispersions. (2020). [Link]
-
Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
- bepls. Enhancement of Water Solubility for Lopinavir by Co-solvency Approach.
-
PMC. Computational Estimation of the Acidities of Pyrimidines and Related Compounds. [Link]
-
YouTube. Solubility enhancement by cosolvent | Physical Lab | Exp. 3. (2017). [Link]
-
PMC. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. [Link]
-
ResearchGate. Experimentally determined pH-dependent API solubility using a globally harmonized protocol. [Link]
-
Cradled by Science. Co-solvency and anti-solvent method for the solubility enhancement. (2024). [Link]
-
Indian Journal of Pharmaceutical Sciences. Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil. [Link]
-
ResearchGate. (PDF) Theoretical pKa calculations of substituted pyridines. [Link]
-
PMC. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. [Link]
-
PubMed Central. Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. [Link]
-
MDPI. Novel Piperazine Derivatives of Vindoline as Anticancer Agents. [Link]
-
PMC. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. [Link]
- ResearchGate.
-
NIH. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. [Link]
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- 3. lup.lub.lu.se [lup.lub.lu.se]
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- 12. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
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Technical Support Guide: Synthesis of 4-Chloro-2-(piperazin-1-yl)pyrimidine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 4-Chloro-2-(piperazin-1-yl)pyrimidine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific nucleophilic aromatic substitution (SNAr). We will address common challenges, from regioselectivity to byproduct formation, providing not just solutions but the underlying chemical principles to empower your experimental design.
Section 1: The Core Synthesis and Its Inherent Challenges
The synthesis of this compound is most commonly approached by reacting 2,4-dichloropyrimidine with piperazine. This reaction, while straightforward in concept, is fraught with potential complications, primarily concerning regioselectivity and over-reaction. Understanding the electronic nature of the pyrimidine ring is the first step in troubleshooting.
Q1: Why is controlling the position of piperazine substitution (regioselectivity) on 2,4-dichloropyrimidine so critical and difficult?
A1: The core of the issue lies in the inherent electronic properties of the 2,4-dichloropyrimidine starting material. The pyrimidine ring is electron-deficient, which activates both chlorine atoms for nucleophilic aromatic substitution. However, they are not equally reactive.
-
Electronic Reactivity: In the majority of cases, the C4 position of a 2,4-disubstituted pyrimidine is more electrophilic (electron-poor) and thus more susceptible to nucleophilic attack than the C2 position.[1][2] This means that the reaction with piperazine has a strong kinetic preference to form the undesired isomer, 2-chloro-4-(piperazin-1-yl)pyrimidine.
-
Achieving C2 Selectivity: Forcing the reaction to occur at the C2 position to yield your target compound, this compound, requires careful control of reaction conditions to overcome the natural reactivity of the molecule. In some specialized cases, Lewis acids may be used to alter the electronic landscape of the pyrimidine ring, though this can add complexity.[1] The primary strategy involves leveraging steric hindrance and temperature control.
Section 2: Troubleshooting Major Side Reactions
Even when C2 selectivity is achieved, the most prevalent issue in this synthesis is the formation of byproducts. Identifying these impurities is key to devising a strategy to prevent them.
Q2: My reaction is producing a significant amount of a high molecular weight, often insoluble, byproduct. What is it and how can I prevent its formation?
A2: This is the most common failure mode. The byproduct is almost certainly 1,4-bis(4-chloro-pyrimidin-2-yl)piperazine .
Causality: The root cause is that your desired product, this compound, still possesses a nucleophilic secondary amine (-NH) on the piperazine ring. This mono-substituted product can act as a nucleophile itself and react with another molecule of 2,4-dichloropyrimidine. This di-substitution reaction is often rapid, especially at elevated temperatures or if stoichiometry is not carefully controlled.[3][4]
The diagram below illustrates the desired reaction versus the two most common side reactions.
Caption: Reaction pathways in the synthesis.
Strategies to Prevent Di-substitution
There are two primary, field-proven strategies to favor the formation of the mono-substituted product.
| Strategy | Principle | Key Advantages | Key Disadvantages |
| 1. Large Excess of Piperazine | Statistical Probability. By using a large excess (5-10 equivalents) of piperazine, a molecule of 2,4-dichloropyrimidine is statistically far more likely to encounter an unreacted piperazine molecule than the already-formed mono-substituted product.[3][5] | Simple to execute; avoids additional protection/deprotection steps. | Requires removal of a large amount of excess piperazine during workup; can be costly on a large scale. |
| 2. Use of a Protecting Group | Chemical Deactivation. One nitrogen of piperazine is temporarily "capped" with a protecting group, such as tert-butyloxycarbonyl (Boc). This renders it non-nucleophilic. After the SNAr reaction, the protecting group is removed under acidic conditions to yield the final product.[4] | Excellent control and selectivity; significantly reduces di-substitution. High purity is often achieved. | Adds two steps to the synthesis (protection and deprotection); requires handling of additional reagents. |
Section 3: Experimental Protocols & Optimization
Here we provide actionable, step-by-step protocols for the two main strategies to control the synthesis.
Protocol 1: The "Excess Piperazine" Method
This protocol prioritizes simplicity and speed by leveraging stoichiometry.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve piperazine (5-10 equivalents) in a suitable solvent like ethanol or isopropanol.
-
Cooling: Cool the solution to 0-5 °C using an ice bath. This helps to control the initial exotherm and improve selectivity.
-
Slow Addition: Dissolve 2,4-dichloropyrimidine (1 equivalent) in a minimal amount of the same solvent and add it dropwise to the stirred piperazine solution over 30-60 minutes. Maintaining a low concentration of the electrophile is critical.[3]
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting material and the formation of the product and byproducts.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Add water and a strong base (e.g., 5M NaOH solution) to the residue to deprotonate any piperazine salts and ensure the free base form.
-
Extract the aqueous layer multiple times with a solvent like dichloromethane (DCM) or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
-
Purification: The crude product will contain the desired compound and excess piperazine. Purification is typically achieved via column chromatography.
Protocol 2: The "Boc-Protection" Method
This protocol prioritizes purity and control by using a protecting group strategy.[4]
Step-by-Step Methodology:
-
Protection: React piperazine with Di-tert-butyl dicarbonate (Boc)₂O to form mono-Boc-piperazine (1-(tert-butoxycarbonyl)piperazine). This starting material is commercially available.
-
SNAr Reaction:
-
In a round-bottom flask, dissolve mono-Boc-piperazine (1.1 equivalents) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents) in a solvent such as acetonitrile or DMF.
-
Add 2,4-dichloropyrimidine (1 equivalent) to the solution.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
-
Workup: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield crude 1-Boc-4-(4-chloro-pyrimidin-2-yl)piperazine. This intermediate is often pure enough for the next step or can be purified by chromatography.
-
Deprotection:
-
Dissolve the crude intermediate in a solvent like DCM or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir at room temperature for 1-4 hours until the reaction is complete (monitored by TLC/LC-MS).
-
-
Final Isolation: Concentrate the mixture under reduced pressure. Neutralize with a base (e.g., saturated sodium bicarbonate solution) and extract the product. Alternatively, the hydrochloride salt can be isolated by precipitation with a solvent like diethyl ether.
Section 4: Purification and Troubleshooting Guide
Purification can be a significant hurdle. The physical properties of the product, starting materials, and byproducts must be considered.
Q3: What is the best way to purify the final product?
A3: The optimal purification strategy depends on the impurities present.
-
From Excess Piperazine: Excess piperazine is highly water-soluble, especially when protonated. An acidic wash of the organic layer during workup can effectively remove it.
-
From Di-substituted Byproduct: The 1,4-bis(pyrimidinyl)piperazine byproduct is often significantly less soluble than the mono-substituted product. In many cases, it will precipitate from the reaction mixture or during workup. It can often be removed by simple filtration.[6] If it remains soluble, column chromatography is necessary. The byproduct is much less polar than the desired product, so it will elute first on a standard silica gel column.
-
From Isomeric Byproduct: Separating the desired 4-chloro-2-piperazinyl isomer from the 2-chloro-4-piperazinyl isomer is very challenging due to their similar polarities. This separation is best avoided by optimizing the reaction for correct regioselectivity from the outset.
Troubleshooting Workflow
This decision tree can help diagnose and solve common experimental issues.
Sources
- 1. US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. 2-(1-Piperazinyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
optimizing reaction conditions for 4-Chloro-2-(piperazin-1-yl)pyrimidine
Technical Support Center: 4-Chloro-2-(piperazin-1-yl)pyrimidine
Guide for Synthesis Optimization and Troubleshooting
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common issues encountered during its synthesis. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring a robust and reproducible process.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, providing foundational knowledge for successful experimentation.
Q1: What is the principal synthetic route for this compound?
The most prevalent and industrially scalable method is a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a dichloropyrimidine, typically 2,4-dichloropyrimidine, with piperazine or a protected form of piperazine. The piperazine acts as a nucleophile, displacing one of the chlorine atoms on the pyrimidine ring.
Q2: Why is regioselectivity a critical factor in this synthesis?
In 2,4-dichloropyrimidine, the two chlorine atoms exhibit different reactivity due to the electronic influence of the ring nitrogen atoms. The chlorine at the C2 position is generally more activated and susceptible to nucleophilic attack than the chlorine at the C4 position. However, this selectivity is not absolute and can be influenced by reaction conditions. Ensuring the piperazine selectively substitutes at the C2 position is crucial for obtaining the desired product and avoiding the formation of the 4-(piperazin-1-yl) isomer.
Q3: Should I use free piperazine or a mono-protected piperazine (e.g., Boc-piperazine)?
This is a critical decision that balances atom economy with reaction control.
-
Using Free Piperazine: This is a more direct, one-step approach. However, it carries a significant risk of di-substitution, where a second molecule of 2,4-dichloropyrimidine reacts with the second nitrogen of the piperazine, leading to difficult-to-remove impurities. Careful control of stoichiometry (using an excess of piperazine) and slow addition of the dichloropyrimidine at low temperatures are essential to minimize this.
-
Using Mono-Boc-piperazine: This is a two-step process that offers superior control.[1] The tert-butyloxycarbonyl (Boc) protecting group ensures that only one nitrogen atom of the piperazine can react. This completely prevents the formation of di-substituted byproducts. The trade-off is the need for a subsequent deprotection step (typically with an acid like TFA or HCl) to remove the Boc group, adding a step to the overall synthesis.[1] For achieving high purity, the protected route is highly recommended.
Q4: What is the function of a base in this reaction, and which one should I select?
The SNAr reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. This acid will protonate the basic piperazine nitrogen atoms, rendering them non-nucleophilic and halting the reaction. A base is required to neutralize this HCl in situ.
-
Inorganic Bases (e.g., K₂CO₃, Na₂CO₃): These are cost-effective and easy to remove during work-up (filtration). They are a good choice for reactions in polar aprotic solvents like DMF or acetonitrile.
-
Organic Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)): These are soluble in a wider range of organic solvents and are often used in solvents like dichloromethane or ethanol. DIPEA is a non-nucleophilic base, which can be advantageous in preventing unwanted side reactions.
The choice depends on the solvent system and the desired reaction temperature. At least one equivalent of base relative to the 2,4-dichloropyrimidine is necessary.
Q5: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[2][3][4][5]
-
Procedure: Spot the starting material (2,4-dichloropyrimidine), the piperazine (or Boc-piperazine), and the reaction mixture on a silica gel TLC plate.
-
Eluent System: A mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1) is a good starting point. The polarity can be adjusted as needed. The product, being more polar than the dichloropyrimidine starting material, will have a lower Rf value.
-
Visualization: Use a UV lamp (254 nm) for visualization. The reaction is considered complete when the 2,4-dichloropyrimidine spot is no longer visible. For more quantitative analysis, LC-MS can also be employed.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common experimental issues.
Problem: Low or No Product Yield
Low conversion is a frequent challenge that can stem from several factors.[2][4]
| Possible Cause | Scientific Explanation | Suggested Solution |
| Suboptimal Temperature | The SNAr reaction has an activation energy barrier. If the temperature is too low, the reaction rate will be negligible. | Start the reaction at 0-10 °C during the addition phase to control the initial exotherm, then allow it to warm to room temperature. If no progress is observed by TLC after 2-3 hours, gently heat the mixture to 40-50 °C and continue monitoring.[2] |
| Inactive Reagents | Piperazine can be hygroscopic, absorbing water and CO₂ from the air. The dichloropyrimidine can degrade over time. | Ensure piperazine is stored in a desiccator. Use freshly opened or purified reagents. Verify the purity of the 2,4-dichloropyrimidine by NMR or GC-MS if it has been stored for a long time. |
| Insufficient Base | If the generated HCl is not fully neutralized, the piperazine nucleophile will be protonated and deactivated, stalling the reaction. | Ensure you are using at least 1.0 equivalent of base (or 2.0 equivalents if using free piperazine to also deprotonate the product salt). Consider using a slightly stronger base if the reaction is sluggish. |
| Poor Solubility | If the reactants are not fully dissolved in the chosen solvent, the reaction will be slow and inefficient due to being diffusion-limited. | Select a solvent in which both the dichloropyrimidine and the piperazine/base have good solubility. DMF, NMP, and ethanol are common choices. Gentle heating can also improve solubility.[2] |
Problem: Significant Impurity Formation
| Observed Impurity | Plausible Cause & Mechanism | Preventative Measures & Solutions |
| 2,4-bis(piperazin-1-yl)pyrimidine | Occurs when a second molecule of piperazine displaces the C4 chlorine. This is favored by high temperatures and an excess of piperazine. | 1. Use Boc-piperazine: This is the most robust solution as it physically blocks the second nitrogen from reacting. 2. Control Stoichiometry: Use a controlled excess of piperazine (e.g., 1.1-1.2 equivalents if using Boc-piperazine) and add the dichloropyrimidine slowly to the piperazine solution. 3. Lower Temperature: Run the reaction at room temperature or below to favor mono-substitution. |
| Bis(2-chloropyrimidin-4-yl)piperazine | Occurs when using free piperazine and an excess of 2,4-dichloropyrimidine. The two nitrogens of a single piperazine molecule react with two separate pyrimidine molecules. | 1. Reverse Addition: Add the 2,4-dichloropyrimidine solution slowly to a solution containing a large excess of free piperazine. This ensures the dichloropyrimidine is always the limiting reagent in the immediate reaction environment. 2. Purification: This impurity is significantly less polar than the desired product and can often be separated by silica gel chromatography. |
| Hydrolyzed Starting Material (e.g., 2-chloro-4-hydroxypyrimidine) | The chlorine atoms on the pyrimidine ring can be displaced by water, especially in the presence of a base. | Use anhydrous solvents and reagents. Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to atmospheric moisture. |
Problem: Difficult Product Isolation
| Issue | Explanation | Recommended Action |
| Product remains in the aqueous layer during extraction. | The product contains a basic piperazine nitrogen. During an acidic or neutral work-up, this nitrogen becomes protonated, forming a water-soluble salt. | Before extracting with an organic solvent (like ethyl acetate or dichloromethane), basify the aqueous layer with a solution of Na₂CO₃ or NaOH to a pH of 9-10. This ensures the product is in its free-base form, which is more soluble in organic solvents. |
| Product precipitates as an unmanageable oil. | The crude product may be impure or may not crystallize easily from the reaction mixture. | 1. Column Chromatography: Purify the crude material using silica gel chromatography. A gradient elution from hexane/ethyl acetate to ethyl acetate/methanol often works well. 2. Trituration: Dissolve the crude oil in a minimal amount of a good solvent (e.g., dichloromethane) and then add a large volume of a poor solvent (e.g., hexane or diethyl ether) while stirring vigorously. This can often induce precipitation of the product as a solid. |
Section 3: Recommended Experimental Protocols
Protocol A: Controlled Synthesis via Boc-Piperazine (Two Steps)
Step 1: Synthesis of tert-butyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate
-
To a round-bottom flask under a nitrogen atmosphere, add Boc-piperazine (1.1 equivalents) and a suitable solvent (e.g., ethanol or acetonitrile, ~5-10 mL per mmol of limiting reagent).
-
Add a base, such as potassium carbonate (K₂CO₃, 1.5 equivalents).
-
Stir the suspension and cool to 0-5 °C in an ice bath.
-
Dissolve 2,4-dichloropyrimidine (1.0 equivalent) in a minimal amount of the reaction solvent and add it dropwise to the cooled suspension over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC (Hexane:Ethyl Acetate 7:3) until the 2,4-dichloropyrimidine spot is consumed.
-
Work-up: Filter off the inorganic base. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude protected product, which can be purified by chromatography or used directly in the next step if sufficiently pure.
Step 2: Deprotection to this compound
-
Dissolve the crude product from Step 1 in dichloromethane (DCM, ~5 mL per mmol).
-
Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise.
-
Stir the mixture at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Dissolve the residue in water and basify to pH 9-10 with 1M NaOH or saturated Na₂CO₃ solution.
-
Extract the aqueous layer three times with DCM or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the final product. Purify by recrystallization or column chromatography if necessary.
Section 4: Visual Guides
Diagram 1: Synthetic Workflow
Caption: Recommended two-step synthesis via a Boc-protected intermediate.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for systematically troubleshooting low product yield.
Section 5: References
-
Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Available at: [Link]
-
LookChem. 2-piperazin-1-yl-pyrimidine. Available at: [Link]
-
PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]
-
Google Patents. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine. Available at:
-
PubMed. Design, synthesis, and lead optimization of piperazinyl-pyrimidine analogues as potent small molecules targeting the viral capping machinery of Chikungunya virus. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV | Abstract. Available at: [Link]
-
Google Patents. CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride. Available at:
-
PubMed. Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors. Available at: [Link]
-
IRO Journals. synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. Available at: [Link]
-
Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Available at: [Link]
-
Eureka. Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride. Available at: [Link]
-
ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]
-
NIH. Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Available at: [Link]
-
NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. Available at: [Link]
-
ResearchGate. Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a a. Available at: [Link]
-
PubMed Central. Microwave-assisted synthesis of 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide (B-355252): a new potentiator of Nerve Growth Factor (NGF)-induced neurite outgrowth. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]
-
PubMed. Structure-Guided Optimization of 4-Chloro-Pyrazolopyridine Analogs for Covalent PREP Inhibition. Available at: [Link]
-
PubMed. Selective synthesis of 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Available at: [Link]
-
Google Patents. CN101250184B - Method for synthesizing 1-(2-pyrimidine) piperazine. Available at:
-
ResearchGate. A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution | Request PDF. Available at: [Link]
-
Google Patents. US20040054181A1 - Synthesis of chlorinated pyrimidines. Available at:
Sources
Technical Support Center: Purification of 4-Chloro-2-(piperazin-1-yl)pyrimidine
Welcome to the dedicated technical support guide for 4-Chloro-2-(piperazin-1-yl)pyrimidine. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions encountered during the purification of this critical chemical intermediate. Our goal is to equip researchers, chemists, and process development professionals with the expertise to overcome common challenges and achieve high purity for this versatile building block.
Introduction: Understanding the Purification Challenges
This compound is a heterocyclic compound widely used in medicinal chemistry as a scaffold for synthesizing pharmacologically active molecules.[1] Its structure, containing a reactive chloropyrimidine core and a basic piperazine moiety, presents a unique set of purification challenges. The primary difficulties arise from:
-
Basicity: The two nitrogen atoms in the piperazine ring are basic. This property can cause strong interactions with acidic stationary phases like silica gel, leading to significant tailing during column chromatography.
-
Potential for Side-Reactions: The synthesis, often a nucleophilic aromatic substitution (SNAr) between a dichloropyrimidine and piperazine, can result in closely related impurities.[2]
-
Solubility Profile: The compound's solubility is pH-dependent due to the basic piperazine group, which can be leveraged for purification but also complicates standard crystallization approaches.[3]
This guide is structured to address these issues head-on, providing both the "how" and the "why" behind each recommended step.
Section 1: Common Impurity Profile
Effective purification begins with understanding what you are trying to remove. The most common impurities are byproducts of the synthesis itself. A typical synthesis involves reacting 2,4-dichloropyrimidine with piperazine (or Boc-piperazine followed by deprotection).
| Impurity Name | Source | Distinguishing Analytical Features |
| 2,4-Dichloropyrimidine | Unreacted starting material | Less polar than the product. Appears at a higher Rf on TLC. |
| Piperazine | Excess reagent | Highly polar. Often remains at the baseline on TLC in standard solvent systems. Water-soluble. |
| 2,4-di(piperazin-1-yl)pyrimidine | Di-substitution side-reaction | More polar than the product. Appears at a lower Rf on TLC. Higher molecular weight detectable by MS.[4] |
| 4-Hydroxy-2-(piperazin-1-yl)pyrimidine | Hydrolysis of the C4-Cl bond | More polar than the product. May form during aqueous workup or on silica gel.[5] |
| Boc-protected Intermediate | Incomplete deprotection | Significantly less polar than the final product due to the lipophilic Boc group. |
Section 2: Troubleshooting Common Purification Issues
This section is formatted as a series of common problems encountered in the lab, followed by expert analysis and actionable solutions.
Q1: My product streaks badly during column chromatography on silica gel, resulting in poor separation and mixed fractions. What's happening?
Expert Analysis: This is a classic problem caused by the basicity of the piperazine ring. The nitrogen atoms interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding leads to a slow and uneven elution process known as "tailing" or "streaking," which severely compromises resolution.
Solution: Base-Modified Eluent System
You must neutralize the acidic sites on the silica gel to achieve sharp, symmetrical peaks. This is accomplished by adding a small amount of a volatile base to your mobile phase.
-
Primary Recommendation: Add 0.5-1% triethylamine (Et3N) to your eluent mixture (e.g., for every 100 mL of your ethyl acetate/hexane solvent, add 0.5 to 1 mL of Et3N).
-
Alternative: If triethylamine interferes with downstream applications, a solution of 1-2% ammonia in methanol can be used as a polar component of the eluent system (e.g., Dichloromethane / (2% NH3 in MeOH) 95:5).
Q2: I'm trying to recrystallize my product, but it either "oils out" or the purity doesn't improve. What should I do?
Expert Analysis: "Oiling out" occurs when the solute is highly soluble in the hot solvent and supersaturation is reached at a temperature where the product's molten state is more stable than its crystalline form. Poor purity improvement suggests that the chosen solvent does not effectively differentiate between the product and a key impurity at different temperatures.
Solutions:
-
Solvent System Optimization:
-
Single Solvent: Ethanol is a common choice for recrystallizing similar compounds.[4] If your compound is too soluble in hot ethanol, try a solvent in which it is less soluble, like isopropanol or acetonitrile.
-
Two-Solvent System: This is often more effective. Dissolve your compound in a minimal amount of a "good" solvent (e.g., Dichloromethane or Methanol) at an elevated temperature. Then, slowly add a "poor" solvent (e.g., Hexane or Diethyl Ether) dropwise until persistent cloudiness is observed. Re-heat gently to clarify and then allow to cool slowly.
-
-
Purify via Salt Formation & Recrystallization:
-
This is a highly effective strategy that leverages the compound's basicity. By converting the free base to a salt (e.g., a hydrochloride salt), you dramatically alter its solubility profile and crystal lattice energy, often leaving organic-soluble impurities behind in the mother liquor. The salt can then be recrystallized effectively.[6]
-
Q3: My overall yield is very low after purification. Where am I losing my product?
Expert Analysis: Product loss can occur at multiple stages. Common culprits include irreversible binding to silica gel, incomplete extraction during workup, or loss to the mother liquor during recrystallization.
Troubleshooting Steps:
-
Silica Gel: If you are not using a base-modified eluent (see Q1), your product may be permanently adsorbing to the silica. Always run a TLC with a baseline spot of your crude material; if the spot doesn't move even in a very polar solvent, strong adsorption is likely.
-
Aqueous Workup: The product has some water solubility, especially under acidic conditions.[3] When performing an aqueous wash, ensure the pH is neutral or slightly basic (pH 8-9) to keep the product in its free-base form and minimize partitioning into the aqueous layer. Always back-extract the aqueous layers with your organic solvent (e.g., Ethyl Acetate or Dichloromethane) to recover any dissolved product.
-
Recrystallization: You may be using too much solvent. Use the minimum amount of hot solvent required to fully dissolve the solid. After cooling and filtering, wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove surface impurities without re-dissolving the product.
Section 3: Validated Purification Protocols
These protocols are designed to be self-validating, providing clear checkpoints for assessing purity.
Protocol 3.1: Flash Column Chromatography (Base-Deactivated)
-
Prepare the Slurry: Dry-load the crude product onto a small amount of silica gel for best results. In a round-bottom flask, dissolve your crude material in a minimal amount of Dichloromethane or Methanol. Add silica gel (approx. 2-3 times the mass of your crude product) and evaporate the solvent until a free-flowing powder is obtained.
-
Select the Eluent: Start with a non-polar system and increase polarity. A common gradient is Ethyl Acetate in Hexane. Crucially, add 1% triethylamine (Et3N) to your pre-mixed solvents. Use TLC to find a solvent ratio that gives your product an Rf of ~0.3.
-
Pack and Run the Column: Pack the column with silica gel in your starting eluent. Carefully add your dry-loaded sample to the top. Run the column, collecting fractions and monitoring by TLC.
-
Combine and Evaporate: Combine the pure fractions, and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.
Protocol 3.2: Purification via Acid-Base Extraction
This workflow is excellent for removing non-basic or weakly basic organic impurities.
-
Dissolution: Dissolve the crude material in a water-immiscible organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10-20 mL per gram of crude).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) (3 x 10 mL per gram). The protonated product will move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Wash Step: Combine the acidic aqueous layers. Wash this combined layer with fresh EtOAc (2 x 10 mL) to remove any remaining trapped organic impurities. Discard the organic washes.
-
Basification: Cool the acidic aqueous layer in an ice bath. Slowly add 2M sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO3) with stirring until the pH is >10. The free-base product should precipitate out or form an oil.
-
Product Extraction: Extract the product back into an organic solvent (EtOAc or DCM) (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the purified free base.
Protocol 3.3: Purification via Hydrochloride Salt Recrystallization
-
Salt Formation: Dissolve the purified free base from Protocol 3.2 in a minimal amount of anhydrous methanol or ethanol. While stirring, add a 2M solution of HCl in diethyl ether dropwise until no further precipitation is observed. Alternatively, bubble dry HCl gas through the solution.
-
Isolation: Collect the resulting white precipitate by vacuum filtration. Wash the solid with a small amount of cold diethyl ether.
-
Recrystallization: Dissolve the crude HCl salt in a minimal amount of boiling ethanol or an ethanol/water mixture. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The resulting salt is often a highly pure, stable, crystalline solid.[6]
Section 4: Visual Workflows
Diagram 1: Purification Strategy Decision Tree
This diagram helps you choose the most appropriate initial purification strategy based on the state of your crude material.
Caption: Decision tree for selecting a purification method.
Diagram 2: Acid-Base Extraction Workflow
This diagram illustrates the flow of material during the acid-base extraction protocol.
Caption: Workflow for acid-base purification.
Section 5: Frequently Asked Questions (FAQs)
-
Q: Can I use a different chlorinating agent other than POCl3 in the synthesis?
-
Q: What is the expected solubility of this compound?
-
A: As a free base, it is expected to have moderate solubility in organic solvents like dichloromethane, ethyl acetate, and methanol, with limited solubility in water and non-polar solvents like hexane.[3] Its solubility in water increases dramatically under acidic conditions due to the formation of a protonated, more polar salt.
-
-
Q: How can I definitively confirm the purity and identity of my final product?
-
A: A combination of techniques is required.
-
-
Q: My reaction seems to stall. How can I drive it to completion?
-
A: For the SNAr reaction, ensure your reagents are dry and the base (if required, like K2CO3 or an organic base) is adequate to scavenge the HCl byproduct.[9] Gently heating the reaction (e.g., to 50-80 °C in a solvent like acetonitrile or DMF) can often increase the reaction rate. Monitor progress by TLC.
-
References
- Google Patents. CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride.
-
Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Available from: [Link]
- Google Patents. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
- Google Patents. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
-
PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]
-
ResearchGate. A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. Available from: [Link]
-
Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Available from: [Link]
-
Der Pharma Chemica. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Available from: [Link]
-
PubChem. 4-(Piperazin-1-yl)pyrimidine. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]
-
Eureka. Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride. Available from: [Link]
-
MedCrave. Physicochemical properties of some pyrimidine derivatives in some organic solvents. Available from: [Link]
-
National Institutes of Health. Crystal structures of 4-(pyrimidin-2-yl)piperazin-1-ium chloride and 4-(pyrimidin-2-yl)piperazin-1-ium nitrate. Available from: [Link]
-
PubMed. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Available from: [Link]
-
Revue Roumaine de Chimie. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Available from: [Link]
-
ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]
-
NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. Available from: [Link]
-
MDPI. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]
-
ResearchGate. Crystal structures of 4-(pyrimidin-2-yl)piperazin-1-ium chloride and 4-(pyrimidin-2-yl)piperazin-1-ium nitrate. Available from: [Link]
Sources
- 1. CAS 20980-22-7: 2-(1-Piperazinyl)pyrimidine | CymitQuimica [cymitquimica.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Chloro-2-methyl-6-(2-methylpiperazin-1-yl)pyrimidine (2090962-98-2) for sale [vulcanchem.com]
- 4. CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride - Google Patents [patents.google.com]
- 5. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]
- 6. Crystal structures of 4-(pyrimidin-2-yl)piperazin-1-ium chloride and 4-(pyrimidin-2-yl)piperazin-1-ium nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. 2-Chloro-4-(chloromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 10. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues of 4-Chloro-2-(piperazin-1-yl)pyrimidine in solution
Technical Support Center: 4-Chloro-2-(piperazin-1-yl)pyrimidine
Introduction: Navigating the Nuances of a Key Synthetic Building Block
This compound is a vital intermediate in contemporary drug discovery, prized for its versatile reactivity in synthesizing a wide array of bioactive molecules. However, its utility is intrinsically linked to its chemical stability. The presence of an electron-deficient pyrimidine ring activated by a chloro leaving group, coupled with a nucleophilic piperazine moiety, creates a molecule susceptible to degradation under common experimental conditions. Understanding and controlling these stability issues is not merely a matter of protocol but is fundamental to ensuring the accuracy, reproducibility, and ultimate success of your research.
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals. It is designed to provide field-proven insights and actionable protocols to diagnose, troubleshoot, and mitigate stability challenges associated with this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that compromise the stability of this compound in solution?
A: The stability of this compound is primarily influenced by four key environmental and solution-based factors: pH, solvent choice, temperature, and light exposure .[1][2][3] The molecule's structure contains a reactive C-Cl bond on the pyrimidine ring, which is the principal site of degradation.
Q2: What is the most common degradation pathway for this compound?
A: The most prevalent degradation pathway is hydrolysis . The chlorine atom at the 4-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution by water or other nucleophiles present in the solution. This reaction results in the formation of the corresponding hydroxylated analog, 2-(piperazin-1-yl)pyrimidin-4-ol. This degradation is often accelerated in aqueous and protic solvents, especially under neutral to alkaline pH conditions.[4]
Q3: What are the ideal storage conditions for stock solutions?
A: To maximize shelf-life, stock solutions should be prepared in a high-quality, anhydrous aprotic solvent such as DMSO or DMF. They should be stored at low temperatures (ideally ≤ -20°C, with -80°C being optimal for long-term storage) in tightly sealed, amber glass vials to protect from moisture and light.[5] For maximal stability, overlaying the solution with an inert gas like argon or nitrogen before sealing is also recommended to prevent oxidative degradation.
Q4: Is this compound sensitive to light?
A: Yes, compounds containing heterocyclic aromatic rings like pyrimidine can be susceptible to photodegradation.[1][4] Exposure to ambient laboratory light, and especially to UV radiation, can induce photolytic cleavage or other reactions, leading to the formation of impurities and a decrease in potency.[3] Therefore, all handling, storage, and experimentation should be conducted with measures to minimize light exposure.[6][7]
Troubleshooting Guide: From Observation to Solution
This section addresses specific experimental issues you may encounter. The underlying logic is to trace the observed problem back to a root chemical cause and provide a validated solution.
Q: My HPLC analysis of a solution stored for a few hours shows a new, more polar peak that grows over time. What is this impurity?
A: This observation is a classic signature of hydrolysis.
-
Causality: The chloro group at the 4-position is being displaced by a hydroxyl group from water in your solvent or buffer. The resulting 2-(piperazin-1-yl)pyrimidin-4-ol is significantly more polar than the parent compound, causing it to elute earlier on a standard reverse-phase HPLC column.
-
Troubleshooting Steps:
-
Confirm Identity: Analyze the degraded sample using LC-MS. The mass of the new peak should correspond to the molecular weight of the hydrolyzed product (M+H)⁺ ≈ 181.1 g/mol , compared to the parent compound's (M+H)⁺ ≈ 199.1 g/mol .
-
Solvent Check: If using an organic solvent like acetonitrile or methanol for your stock, ensure it is anhydrous. Even small amounts of water can initiate degradation.
-
Immediate Action: For all future experiments, prepare solutions of this compound immediately before use, especially in aqueous media.
-
Q: The biological activity of my compound is significantly lower in my cell-based assay (run in PBS or media at pH 7.4) compared to my initial biochemical screen.
A: This is a direct consequence of rapid degradation in aqueous, neutral pH buffer.
-
Causality: The rate of hydrolysis of the C-Cl bond is pH-dependent and typically accelerates at neutral to alkaline pH.[2] At pH 7.4, the half-life of your compound may be on the order of minutes to hours, meaning a significant portion has already degraded to the likely inactive hydroxylated analog before or during your assay.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of biological activity.
Q: My stock solution in DMSO has turned a pale yellow color after being stored in a clear vial on the lab bench. Why?
A: The discoloration strongly suggests photodegradation.
-
Causality: Exposure to light, particularly the UV wavelengths present in ambient lab light, can provide the energy to initiate photochemical reactions.[1][3] This leads to the formation of colored degradation products. While DMSO is an appropriate solvent, the clear vial offers no protection.
-
Troubleshooting Steps:
-
Discard and Remake: Discard the discolored solution as its purity is compromised.
-
Adopt Protective Measures: Prepare a new stock solution in a quantitative manner. Store it and all subsequent solutions in amber glass vials or clear vials wrapped completely in aluminum foil.[1]
-
Validate: Analyze the new, protected stock solution by HPLC to confirm its purity and establish a baseline for future comparisons.
-
Data Summary & Best Practices
To aid in experimental design, the key stability liabilities and recommended handling procedures are summarized below.
| Factor | Risk of Degradation | Mechanism | Recommended Mitigation Strategy |
| pH | High in neutral to alkaline aqueous solutions | Hydrolysis | Use acidic conditions where possible; prepare fresh solutions in neutral buffers immediately before use. |
| Solvent | High in protic solvents (water, methanol, ethanol) | Hydrolysis / Solvolysis | Use anhydrous aprotic solvents (DMSO, DMF) for stock solutions. |
| Temperature | High at ambient or elevated temperatures | Accelerates all degradation pathways | Store stock solutions at ≤ -20°C. For assays, avoid prolonged incubation at 37°C if possible. |
| Light | High upon exposure to UV and ambient light | Photodegradation | Store and handle all solutions in amber vials or protect from light with foil.[1][6] |
| Oxygen | Moderate | Oxidation of piperazine ring | For long-term storage of solid or solution, store under an inert atmosphere (Argon or Nitrogen). |
Experimental Protocol: Forced Degradation Study
To quantitatively assess the stability of this compound in your specific experimental context, a forced degradation study is essential. This protocol is based on ICH Q1B guidelines.[6][7]
Objective: To determine the degradation profile of the compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).
Materials:
-
This compound
-
HPLC-grade Acetonitrile (ACN) and Water
-
Formic Acid (or TFA)
-
1 M HCl, 1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
Anhydrous DMSO
-
Calibrated HPLC system with UV detector (or LC-MS)
-
Photostability chamber (ICH Q1B compliant) or a light source with controlled output[6][8]
-
Calibrated oven and pH meter
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mg/mL stock solution of the compound in anhydrous DMSO. This is your S1 stock.
-
-
Sample Preparation (Target concentration ~50 µg/mL):
-
For each condition, dilute S1 in the appropriate stress medium. Prepare a "time zero" (T₀) sample for each condition by immediately neutralizing (if applicable) and diluting for analysis.
-
Acid Hydrolysis: Dilute S1 in 0.1 M HCl.
-
Base Hydrolysis: Dilute S1 in 0.1 M NaOH.
-
Oxidative Degradation: Dilute S1 in 3% H₂O₂.
-
Thermal Degradation (Solution): Dilute S1 in a 50:50 mix of ACN:Water.
-
Photolytic Degradation (Solution): Dilute S1 in a 50:50 mix of ACN:Water. Place in a chemically inert, transparent container.
-
Control Sample: Dilute S1 in 50:50 ACN:Water. Keep protected from light at 4°C.
-
-
Stress Conditions:
-
Hydrolysis & Oxidation: Incubate samples at 40°C for 24 hours.
-
Thermal: Incubate the thermal sample at 60°C for 48 hours.
-
Photolytic: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6][7] Run a dark control sample (wrapped in foil) alongside.
-
-
Analysis:
-
At designated time points (e.g., 0, 2, 6, 12, 24 hours), take an aliquot of each stressed sample.
-
Neutralize the acid and base samples with an equivalent amount of base/acid.
-
Dilute all samples to the final target concentration with 50:50 ACN:Water.
-
Analyze by HPLC, monitoring at a suitable wavelength (e.g., 254 nm).
-
Calculate the percentage of remaining parent compound and the percentage of each degradation product (as % peak area).
-
Data Interpretation: This study will provide a quantitative measure of the compound's lability under each condition, allowing you to identify and avoid experimental parameters that cause significant degradation.
References
-
Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. ResearchGate. [Link]
-
Scheme of pyrimidine degradation pathways showing the four steps and... ResearchGate. [Link]
-
4 Factors Influencing the Stability of Medicinal Products. QbD Group. [Link]
-
<1191> STABILITY CONSIDERATIONS IN DISPENSING PRACTICE. USP. [Link]
-
The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC. [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]
-
Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. [Link]
-
Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. PubMed. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
-
Crystal structures of 4-(pyrimidin-2-yl)piperazin-1-ium chloride and 4-(pyrimidin-2-yl)piperazin-1-ium nitrate. NIH. [Link]
-
Crystal structures of 4-(pyrimidin-2-yl)piperazin-1-ium chloride and 4-(pyrimidin-2-yl)piperazin-1-ium nitrate. ResearchGate. [Link]
- CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride.
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]
-
RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific. [Link]
-
Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. [Link]
-
uracil degradation | Pathway. PubChem. [Link]
-
Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. PMC. [Link]
-
4-(Piperazin-1-yl)pyrimidine. PubChem. [Link]
-
Comparative Evaluation of the Photostability of Carbamazepine Polymorphs and Cocrystals. MDPI. [Link]
-
4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester. PubChem. [Link]
-
4-Chloro-2-methylthiopyrimidine. PubChem. [Link]
-
Pharmaceutical Photostability Testing: Small and Large Molecules According to ICH Guidelines. YouTube. [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]
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- 1. qbdgroup.com [qbdgroup.com]
- 2. <1191> STABILITY CONSIDERATIONS IN DISPENSING PRACTICE [drugfuture.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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- 8. caronscientific.com [caronscientific.com]
Technical Support Center: Overcoming Resistance to 4-Chloro-2-(piperazin-1-yl)pyrimidine Analogs
A Senior Application Scientist's Guide for Researchers
Welcome to the technical support center for researchers working with 4-Chloro-2-(piperazin-1-yl)pyrimidine analogs. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the development of resistance to this class of compounds.
A Note on the Target: The this compound scaffold is a versatile pharmacophore. For the context of overcoming drug resistance in oncology, this guide will operate under the well-founded assumption that these analogs are being investigated as protein kinase inhibitors .[1][2] The principles and troubleshooting steps outlined here are based on established mechanisms of resistance to small-molecule kinase inhibitors.[3][4]
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to my this compound analog, has started growing again at the treatment concentration. What is the likely cause?
This phenomenon is known as acquired resistance, a common challenge in cancer therapy.[4] The most probable causes can be broadly categorized into two main areas:
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On-Target Alterations: The kinase that your compound is designed to inhibit has undergone changes. The most common on-target alteration is the acquisition of a secondary mutation in the kinase domain that prevents the inhibitor from binding effectively.[3][5]
-
Bypass Signaling Activation: The cancer cells have found a way to circumvent their dependency on the targeted kinase. They may achieve this by activating an alternative signaling pathway that promotes survival and proliferation.[4][6]
Q2: What is a "gatekeeper" mutation and could it be responsible for the resistance I am observing?
The "gatekeeper" residue is a specific amino acid in the ATP-binding pocket of a kinase that controls access to a deeper hydrophobic pocket.[3] A mutation at this position, often from a smaller amino acid (like threonine) to a larger one (like methionine or isoleucine), can sterically hinder the binding of your inhibitor without significantly impacting the kinase's ability to bind ATP and function.[5][7] This is a very common mechanism of resistance to ATP-competitive kinase inhibitors.[3][8] For example, the T790M mutation in EGFR and the T315I mutation in BCR-ABL are well-known gatekeeper mutations that confer resistance to many kinase inhibitors.[5]
Q3: How can I quickly determine if I'm dealing with on-target resistance versus a bypass pathway?
A combination of targeted experiments can help you differentiate between these two mechanisms:
-
Sequence the Kinase Domain: The most direct way to check for on-target resistance is to isolate genomic DNA or RNA from your resistant cells, PCR amplify the kinase domain of the target gene, and send it for Sanger sequencing.[9] This will reveal any mutations that have arisen.
-
Profile Downstream Signaling: Use Western blotting to analyze the phosphorylation status of key proteins downstream of your target kinase. If the direct downstream substrate is no longer inhibited in the presence of the drug, it suggests on-target resistance. If the immediate substrate is still inhibited, but a parallel pathway (and its downstream effectors like AKT or ERK) is activated, this points towards a bypass mechanism.[6][10]
Q4: Are there next-generation compounds that can overcome resistance to my current analog?
Yes, the development of next-generation inhibitors is a key strategy to combat resistance. These compounds are often designed specifically to inhibit common resistant mutants. For instance, third-generation EGFR inhibitors like osimertinib were developed to be effective against the T790M gatekeeper mutation.[11] Your this compound scaffold could potentially be modified to create a next-generation inhibitor that can overcome the specific resistance mechanism you identify.[12][13]
Troubleshooting Guides
This section provides detailed troubleshooting workflows for specific experimental issues you may encounter.
Issue 1: Decreased Potency (Increased IC50) of Your Analog in a Previously Sensitive Cell Line
You've performed a cell viability assay (e.g., MTT, CellTiter-Glo) and found that the IC50 value of your compound has significantly increased.
Possible Cause 1: On-Target Secondary Mutation
-
Causality: A mutation has occurred within the ATP-binding pocket of the target kinase, reducing the binding affinity of your compound. This forces you to use a higher concentration of the drug to achieve the same level of inhibition.[3]
-
Troubleshooting Workflow:
-
Confirm Resistance: Perform a dose-response experiment with your resistant cell line alongside the parental (sensitive) cell line to quantify the shift in IC50.
-
Sequence the Target: As mentioned in the FAQs, sequence the entire kinase domain of your target gene from the resistant and parental cells.
-
Functional Validation (Optional but Recommended): If you identify a mutation, introduce it into the wild-type version of the kinase via site-directed mutagenesis. Express this mutant kinase in a clean cellular background (e.g., Ba/F3 cells) to confirm that this specific mutation is sufficient to confer resistance.[9][14]
-
Possible Cause 2: Increased Drug Efflux
-
Causality: The cancer cells may have upregulated the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) or ABCG2, which actively pump your compound out of the cell.[15]
-
Troubleshooting Workflow:
-
Co-treatment with Efflux Pump Inhibitors: Perform a cell viability assay where you treat the resistant cells with your compound in the presence and absence of a known efflux pump inhibitor (e.g., verapamil for P-gp). A significant re-sensitization in the presence of the pump inhibitor suggests that drug efflux is a contributing factor.
-
Measure Intracellular Drug Concentration: Use techniques like LC-MS/MS to quantify the amount of your compound inside the sensitive versus resistant cells after a defined incubation period. Lower accumulation in the resistant cells is indicative of efflux.
-
Check Transporter Expression: Use Western blotting or qPCR to check for increased expression of common ABC transporters (e.g., ABCB1, ABCG2) in your resistant cells compared to the parental line.
-
Possible Cause 3: Metabolic Reprogramming
-
Causality: Cancer cells can alter their metabolic pathways to survive. For instance, if the targeted kinase is involved in regulating a metabolic pathway, the cells might upregulate an alternative metabolic route to compensate.[16]
-
Troubleshooting Workflow:
-
Metabolomic Profiling: Perform untargeted metabolomics on your sensitive and resistant cells, both with and without drug treatment. This can reveal significant changes in key metabolic pathways.
-
Pathway Analysis: Analyze the expression of key metabolic enzymes (e.g., in glycolysis, glutaminolysis, or pyrimidine synthesis pathways) via Western blot or qPCR to identify upregulated pathways.
-
Issue 2: Downstream Signaling Pathway is Reactivated Despite Continued Target Inhibition
Your Western blot analysis shows that while your direct kinase target remains inhibited (as measured by its own autophosphorylation or a direct substrate), a key downstream survival pathway (e.g., PI3K/AKT or MAPK/ERK) is active.
Possible Cause: Activation of a Bypass Signaling Pathway
-
Causality: The cancer cells have amplified or activated a parallel receptor tyrosine kinase (RTK) that signals through the same downstream pathways, rendering the inhibition of the primary target ineffective.[4][6] Common bypass RTKs include MET, HER2, and IGF-1R.[6][10]
-
Troubleshooting Workflow:
-
Phospho-RTK Array: Use a phospho-RTK array to screen for the hyperactivation of a wide range of receptor tyrosine kinases simultaneously. This is a powerful tool to identify potential bypass tracks.
-
Western Blot Validation: Once you have a candidate from the array (e.g., increased phospho-MET), validate this finding with a specific Western blot for that target in your panel of sensitive and resistant cells.
-
Combination Treatment: Test the hypothesis by co-treating your resistant cells with your this compound analog and an inhibitor of the identified bypass kinase (e.g., a MET inhibitor like crizotinib). A synergistic effect on cell viability would confirm the bypass mechanism.[10]
-
Visualizations and Data Presentation
Diagrams
Caption: Key mechanisms of acquired resistance to kinase inhibitors.
Caption: Experimental workflow for diagnosing resistance mechanisms.
Data Tables
Table 1: Example IC50 Shift Due to Acquired Resistance
| Cell Line | Target Kinase Genotype | IC50 of Analog X (nM) | Fold Change |
| Parental | Wild-Type | 15 | - |
| Resistant Clone 1 | T790M Gatekeeper Mutant | 850 | 56.7 |
| Resistant Clone 2 | Wild-Type | 25 | 1.7 |
Table 2: Strategies to Overcome Different Resistance Mechanisms
| Resistance Mechanism | Primary Strategy | Secondary Strategy |
| On-Target Mutation | Design next-generation inhibitor to bind the mutant kinase.[11] | Combine with an inhibitor targeting a downstream effector. |
| Bypass Pathway | Combine with an inhibitor of the activated bypass kinase (e.g., MET inhibitor).[6][10] | Explore immunotherapy combinations. |
| Drug Efflux | Co-administer with an efflux pump inhibitor. | Design analogs with chemical properties that evade efflux pumps. |
| Metabolic Reprogramming | Combine with inhibitors of the upregulated metabolic pathway.[16] | Induce synthetic lethality by targeting a collateral pathway. |
Experimental Protocols
Protocol 1: Determining IC50 via CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is for determining the concentration of your analog that inhibits cell viability by 50%.
-
Cell Seeding:
-
Trypsinize and count your parental and resistant cells.
-
Seed 2,000-5,000 cells per well in 90 µL of complete medium in a 96-well white, clear-bottom plate.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare a 10-point, 3-fold serial dilution of your this compound analog in complete medium. Start from a high concentration (e.g., 10 µM).
-
Add 10 µL of each dilution to the appropriate wells (in triplicate). Include a DMSO vehicle control.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
Assay Readout:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the DMSO control (100% viability).
-
Use a non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
-
Protocol 2: Western Blotting for Signaling Pathway Analysis
This protocol allows you to assess the phosphorylation status of your target kinase and downstream effectors.
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with your analog at 1x and 10x the parental IC50 for 2-4 hours. Include a DMSO control.
-
Wash cells with ice-cold PBS and lyse with 100-150 µL of RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST.
-
-
Detection:
-
Apply an ECL substrate and image the blot using a chemiluminescence imager.
-
References
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.[Link]
-
Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLoS One, 11(9), e0161748. [Link]
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National Journal of Pharmaceutical Sciences. (n.d.). Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer.[Link]
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Ercan, D., et al. (2015). EGFR Mutations and Resistance to Irreversible Pyrimidine-Based EGFR Inhibitors. Clinical Cancer Research, 21(17), 3913-3923. [Link]
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Archana, S., et al. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Archiv der Pharmazie, 355(10), e2200213. [Link]
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Archana, S., et al. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review. Archiv der Pharmazie, 355(10). [Link]
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von Bubnoff, N., et al. (2006). Inhibition of Wild-Type and Mutant Bcr-Abl by Pyrido-Pyrimidine-Type Small Molecule Kinase Inhibitors. Cancer Research, 66(1), 80-86. [Link]
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Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. [Link]
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Gill, L., et al. (2024). Evaluating the use of rodents as in vitro, in vivo and ex vivo experimental models for the assessment of tyrosine kinase inhibitor-induced cardiotoxicity: a systematic review. Biology Open, 13(5), bio060183. [Link]
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INiTS. (2020, November 26). Cell-based test for kinase inhibitors.[Link]
-
Cagan, R. L., et al. (n.d.). A Whole Animal Platform to Advance A Clinical Kinase Inhibitor Into New Disease Space.[Link]
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Lovera, S., et al. (2010). Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. ACS Chemical Biology, 5(1), 121-138. [Link]
-
ResearchGate. (2025). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs.[Link]
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Ercan, D., et al. (2015). EGFR Mutations and Resistance to Irreversible Pyrimidine-Based EGFR Inhibitors. Clinical Cancer Research, 21(17), 3913-3923. [Link]
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El-Damasy, A. K., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances, 14(4), 2533-2549. [Link]
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Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.[Link]
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MacLean, E., et al. (2024). Enhancing the Nucleoside Analog Response with Translational Therapeutic Approaches to Overcome Resistance. Cells, 13(1), 88. [Link]
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Lin, L., et al. (2014). Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. Clinical Cancer Research, 20(9), 2263-2269. [Link]
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Hage, C., et al. (2025). Defects in the necroptosis machinery are a cancer resistance mechanism to checkpoint inhibitor immunotherapy. Journal for ImmunoTherapy of Cancer, 13(1), e009971. [Link]
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Seeliger, M. A., & Kuriyan, J. (2010). Mechanisms of Drug-Resistance in Kinases. Frontiers in Physiology, 1, 136. [Link]
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Roskoski, R. Jr. (2020). Secondary Resistant Mutations to Small Molecule Inhibitors in Cancer Cells. International Journal of Molecular Sciences, 21(23), 9227. [Link]
-
Wang, X., et al. (2021). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers in Oncology, 11, 715303. [Link]
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Zhang, Z., et al. (2024). Overcoming Secondary Mutations of Type II Kinase Inhibitors. Journal of Medicinal Chemistry, 67(1), 1-22. [Link]
-
Suda, K., et al. (2013). Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer. Journal of Thoracic Oncology, 8(9), 1110-1113. [Link]
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Bryan, M. C., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11956-11979. [Link]
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Wikipedia. (n.d.). ALK inhibitor.[Link]
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Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells.[Link]
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Guix, M., et al. (2008). Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists. Clinical Cancer Research, 14(21), 6797-6802. [Link]
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Kumar, S., et al. (2015). Overcoming ABCG2-mediated drug resistance with imidazo-[1,2-b]-pyridazine-based Pim1 kinase inhibitors. Cancer Chemotherapy and Pharmacology, 76(5), 1011-1020. [Link]
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Chen, Y., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. European Journal of Medicinal Chemistry, 139, 674-697. [Link]
-
Liu, Y., et al. (2016). Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors. Archiv der Pharmazie, 349(5), 356-362. [Link]
-
Archana, S., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163. [Link]
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Szymański, J., et al. (2021). New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors. International Journal of Molecular Sciences, 22(19), 10271. [Link]
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Technical Support Center: Troubleshooting Off-Target Effects of Compounds Containing the 4-Chloro-2-(piperazin-1-yl)pyrimidine Scaffold
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center. This guide is designed to provide in-depth troubleshooting strategies for researchers utilizing compounds that incorporate the 4-Chloro-2-(piperazin-1-yl)pyrimidine chemical scaffold. This structural motif is prevalent in a variety of kinase inhibitors and other bioactive molecules.[1][2][3][4][5][6][7] Understanding and mitigating off-target effects is critical for the accurate interpretation of experimental data and the successful development of selective chemical probes and therapeutics. This document provides a structured, question-and-answer-based approach to identify, validate, and interpret potential off-target activities.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a major concern with kinase inhibitors?
A1: Off-target effects are unintended interactions between a drug or chemical probe and proteins other than its primary, intended target.[8] For kinase inhibitors, this is a particularly significant issue because the human genome contains over 500 kinases (the "kinome"), many of which share a structurally conserved ATP-binding pocket.[8][9] This homology makes it challenging to design molecules that are perfectly selective.[10]
These unintended interactions are a serious concern for several reasons:
-
Misleading Experimental Results: An observed biological phenotype might be incorrectly attributed to the inhibition of the primary target when it is actually caused by the modulation of one or more off-targets.[8]
-
Cellular Toxicity: Inhibition of kinases essential for normal cell function can lead to cytotoxicity, confounding the interpretation of anti-proliferative effects in cancer studies, for example.[8]
-
Clinical Side Effects: In a therapeutic context, off-target activities are a primary cause of adverse drug reactions and toxicity in patients.[8]
Q2: My compound contains a this compound scaffold. What does this suggest about its potential targets and off-targets?
A2: The pyrimidine ring is a well-established "hinge-binding" motif found in many ATP-competitive kinase inhibitors. It mimics the adenine portion of ATP, forming key hydrogen bonds within the kinase active site. The piperazine group often serves as a versatile linker to other parts of the molecule that can interact with solvent-exposed regions or other pockets, influencing both potency and selectivity.[4][11]
Therefore, if your molecule contains this scaffold, it is highly likely to be a kinase inhibitor. Its selectivity profile, however, is not guaranteed. The overall shape, charge, and chemical nature of the entire molecule will determine its specific on- and off-target profile. It is crucial to experimentally determine this profile rather than assuming specificity for the intended target.
Q3: I'm observing a biological effect in a cell line that does not express the primary target of my inhibitor. What is happening?
A3: This is a classic indication of off-target activity.[8] If the intended protein target is absent, any observed cellular phenotype must be due to the compound's interaction with other proteins within the cell. This scenario underscores the necessity of running control experiments in both target-positive and target-negative cell lines to distinguish on-target from off-target effects.
Q4: Why are the IC50 values from my biochemical assays different from those in my cell-based assays?
A4: Discrepancies between biochemical and cell-based potency are common and can be attributed to several factors:[12]
-
Cellular ATP Concentration: Biochemical kinase assays are often run at ATP concentrations near the Michaelis constant (Km) of the enzyme.[9] In contrast, the intracellular ATP concentration in a living cell is much higher (in the millimolar range). This high concentration of ATP can outcompete ATP-competitive inhibitors, leading to a rightward shift in the IC50 value (i.e., lower apparent potency) in cellular assays.[12]
-
Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target, resulting in a lower effective concentration at the target site.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell, reducing its intracellular accumulation.[12]
-
Compound Stability and Metabolism: The compound may be unstable in cell culture media or rapidly metabolized by the cells into inactive or less active forms.
Troubleshooting Guide 1: How to Experimentally Characterize the Off-Target Profile
When unexpected results arise, the first step is to systematically determine the full spectrum of your compound's interactions.
Q5: What is the most direct way to identify the kinase off-targets of my compound?
A5: The gold-standard approach is to perform an in vitro kinase selectivity panel. This involves screening your compound against a large number of purified kinases (often hundreds) from across the human kinome.[13][14] These screens directly measure the inhibitory activity of your compound against each kinase, providing a quantitative assessment of its selectivity.
Data Presentation: Kinase Selectivity Profile
The results are typically presented as the percent inhibition at a fixed compound concentration (e.g., 1 µM) or as IC50 values for the most potently inhibited kinases. This allows for a clear comparison of on-target versus off-target potency.
| Kinase Target | IC50 (nM) [Compound X] | IC50 (nM) [Comparator 1] | IC50 (nM) [Comparator 2] | Selectivity Ratio (Off-Target/On-Target) |
| Primary Target | 15 | 10 | 50 | 1.0 |
| Off-Target A | 350 | 5000 | 800 | 23.3 |
| Off-Target B | 800 | >10,000 | 1200 | 53.3 |
| Off-Target C | >10,000 | 850 | >10,000 | >667 |
| Off-Target D | 150 | 25 | 300 | 10.0 |
This table provides a template for organizing kinase profiling data. A higher selectivity ratio indicates greater selectivity for the primary target over the off-target.
Experimental Protocol: Radiometric Kinase Assay for Profiling
This method is a highly reliable way to measure direct kinase catalytic activity.[10][14][15]
-
Reaction Setup: In a multi-well plate, combine the kinase, a specific peptide or protein substrate, and your inhibitor at various concentrations in an appropriate reaction buffer.
-
Initiation: Start the reaction by adding radiolabeled ATP (e.g., [γ-³³P]ATP).
-
Incubation: Allow the reaction to proceed for a predetermined time at the optimal temperature for the enzyme.
-
Termination: Stop the reaction and separate the radiolabeled substrate from the unused radiolabeled ATP, typically by spotting the reaction mixture onto a phosphocellulose membrane that binds the substrate.
-
Washing: Wash the membrane to remove any unbound [γ-³³P]ATP.
-
Detection: Quantify the radioactivity incorporated into the substrate using a scintillation counter. The amount of radioactivity is directly proportional to kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[15]
Q6: How can I confirm that my compound engages with these potential off-targets inside living cells?
A6: While in vitro profiling is essential, it doesn't guarantee that the compound will bind to the same targets in the complex environment of a cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to assess target engagement in an un-modified cellular setting.[16][17] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand (your compound).[17]
Experimental Protocol: Western Blot-Based CETSA
-
Compound Treatment: Treat intact cells with your compound at the desired concentration. A vehicle control (e.g., DMSO) is essential.
-
Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) to induce protein denaturation and aggregation.[17]
-
Cell Lysis: Lyse the cells to release the soluble proteins. This is often done by freeze-thaw cycles or sonication.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Detection: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein remaining in the soluble fraction by Western blotting. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.[17]
CETSA Workflow Diagram
Caption: Workflow for a Western Blot-based Cellular Thermal Shift Assay (CETSA).
Troubleshooting Guide 2: Validating the Functional Role of an Off-Target
Once you have identified a likely off-target, the next critical step is to determine if it is responsible for the observed biological phenotype.
Q7: How can I prove that the phenotype I'm seeing is due to inhibition of Off-Target X and not my primary target?
A7: This requires an orthogonal approach, using different tools to ask the same question.
-
Use a Structurally Unrelated Inhibitor: Source a well-characterized, selective inhibitor of "Off-Target X" that is structurally different from your compound. If this second inhibitor reproduces the same phenotype, it strongly suggests that the effect is mediated by "Off-Target X."
-
Genetic Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of "Off-Target X." If the phenotype of the knockdown/knockout cells mimics the effect of your compound treatment, it provides powerful evidence for the role of that off-target.
-
Rescue Experiments: In a target-knockout background, the addition of your compound should not produce the phenotype. Conversely, if you can overexpress a drug-resistant mutant of "Off-Target X," it should "rescue" the cells from the effects of your compound.
Q8: How can I use pathway analysis to understand the consequences of off-target inhibition?
A8: If your kinase profiling identifies potent off-targets, you must consider their roles in cellular signaling.[15] For example, if you identify PIM1 kinase as an off-target, you should investigate downstream signaling nodes of the PIM1 pathway.
Method: Western Blot for Pathway Analysis
-
Experimental Design: Treat your cells with a dose-response of your compound. Include positive and negative controls (e.g., a known selective inhibitor of the off-target, if available).
-
Sample Preparation: Lyse the cells at different time points to capture both early and late signaling events.
-
Western Blotting: Probe the lysates with antibodies against the phosphorylated (active) forms of known downstream substrates of the off-target kinase, as well as antibodies for the total protein levels of those substrates to ensure that changes in phosphorylation are not due to changes in protein expression.[18]
Hypothetical Off-Target Pathway Analysis
Caption: Probing signaling pathways to distinguish on- and off-target effects.
References
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay (CETSA). Methods in Molecular Biology, 1479, 169-185. [Link]
-
Sridharan, S., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Chemical Biology, 18(4), 693-696. [Link]
-
Wu, Z., et al. (2020). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Expert Opinion on Drug Discovery, 15(7), 817-827. [Link]
-
Dziekan, J. M., et al. (2020). Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome. Nature Protocols, 15, 1844-1869. [Link]
-
Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]
-
Dziekan, J. M., et al. (2020). Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Nature Protocols, 15, 1844-1869. [Link]
-
Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]
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Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
Cell Signaling Technology. (2021, November 4). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. [Link]
-
Tsirvouli, E., et al. (2020). Constraint based modeling of drug induced metabolic changes in a cancer cell line. Metabolites, 10(10), 409. [Link]
-
Liu, Y., et al. (2016). Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors. Archiv der Pharmazie, 349(5), 356-362. [Link]
-
Guérémy, C., et al. (1986). 4-Amino-6-chloro-2-piperazinopyrimidines with selective affinity for alpha 2-adrenoceptors. Journal of Medicinal Chemistry, 29(8), 1394-1398. [Link]
-
McCoull, W., et al. (2016). Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. ACS Medicinal Chemistry Letters, 7(12), 1104-1108. [Link]
-
Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8636. [Link]
-
Gully, C. P., et al. (2018). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology, 8, 33. [Link]
-
Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522-5532. [Link]
-
Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. [Link]
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]
-
Omelian, A., et al. (2025). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. International Journal of Molecular Sciences, 26(9), 4789. [Link]
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- 5. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Minimizing Toxicity of 4-Chloro-2-(piperazin-1-yl)pyrimidine Derivatives
Document ID: TSC-PYR-PIP-TOX-001
Introduction
The 4-chloro-2-(piperazin-1-yl)pyrimidine scaffold is a privileged structure in modern medicinal chemistry, serving as the core for numerous inhibitors targeting protein kinases and other key enzymes.[1] Its synthetic tractability and ability to form critical hydrogen bonds make it a valuable starting point for drug discovery programs.[1] However, as with many heterocyclic compounds, researchers often encounter challenges related to cytotoxicity and off-target effects, which can hinder the progression of promising candidates.
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into the common toxicity issues associated with this class of compounds and offers structured, actionable guidance to troubleshoot experimental hurdles and minimize toxicity through rational design and robust screening protocols.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Toxicity Profile
This section addresses fundamental questions regarding the mechanisms and structural drivers of toxicity for this compound derivatives.
Q1: What are the primary mechanisms of toxicity for this class of compounds?
The toxicity of pyrimidine derivatives can be multifaceted, originating from several potential mechanisms:
-
Off-Target Kinase Inhibition: The pyrimidine core mimics the adenine structure of ATP, allowing it to bind to the highly conserved ATP-binding pocket of many kinases.[2] This can lead to broad, unintended inhibition of kinases essential for normal cell function (e.g., in pathways controlling cell cycle, survival, and metabolism), resulting in cytotoxicity.[3]
-
Metabolic Activation: Like many nitrogen-containing heterocycles, these derivatives can be metabolized by cytochrome P450 (CYP) enzymes in the liver.[4] This process can sometimes generate reactive electrophilic metabolites that covalently bind to cellular macromolecules like DNA and proteins, leading to genotoxicity and organ damage.
-
Induction of Oxidative Stress: Some pyrimidine derivatives, particularly those with thiol substituents, have been shown to interact with cellular components like hemoglobin, prolonging oxidative stress and leading to specific toxicity against erythrocytes.[5]
-
Interference with Pyrimidine Metabolism: As analogues of natural pyrimidines, these compounds can interfere with the synthesis and metabolism of DNA and RNA precursors, which is a mechanism of action for many anticancer pyrimidine drugs but can be a source of toxicity to healthy, proliferating cells.[6][7][8]
Q2: How do structural modifications on the pyrimidine or piperazine rings influence toxicity?
Structure-Activity Relationships (SAR) are critical for tuning out toxicity. While specific SAR for this exact scaffold is highly dependent on the biological target, general principles apply:
-
Substituents on the Pyrimidine Core: Adding bulky or specific functional groups can enhance selectivity by exploiting unique, non-conserved regions of the target enzyme's active site, thereby reducing off-target effects.[2] For instance, halogen substitutions (like chloro or fluoro groups) can significantly alter the electronic properties and metabolic stability of the molecule, which may increase or decrease toxicity.[9]
-
Piperazine Ring Decorations: Modifications at the N4 position of the piperazine ring are a common strategy to modulate potency, selectivity, and physicochemical properties. Adding groups that form additional interactions outside the conserved hinge-binding region of a kinase can dramatically improve the selectivity profile.
-
Chirality: The presence of substituents, such as a methyl group on the piperazine ring, can introduce chirality.[10] It is crucial to separate and test enantiomers individually, as they can have vastly different biological activities and toxicity profiles.
Q3: My compound is a kinase inhibitor. How do I differentiate between on-target and off-target toxicity?
This is a critical question in targeted therapy development. A multi-pronged approach is necessary:
-
Kinome Screening: Profile your compound against a large panel of kinases (e.g., >400) at a fixed concentration (e.g., 1 µM). This provides a broad view of its selectivity and identifies potential off-targets.[11]
-
Cell Line Profiling: Compare the cytotoxicity of your compound in a panel of cell lines. If the toxicity correlates with the expression level or dependence on your primary target, it suggests on-target action. Conversely, broad cytotoxicity across unrelated cell lines may indicate off-target effects or general chemical toxicity.
-
Rescue Experiments: In a cell-based model, if the toxicity can be "rescued" by overexpressing the wild-type target protein or by adding a downstream product of the targeted pathway, this strongly supports an on-target mechanism.
-
Resistant Mutant Analysis: Generate cell lines with mutations in the drug-binding site of your primary target. If these cells are resistant to your compound, it confirms on-target activity.
Part 2: Troubleshooting Guide for In Vitro Toxicity Assays
Researchers frequently encounter artifacts and variability in cell-based assays. This guide provides solutions to common problems.
Problem 1: High background signal or false positives in my MTT/XTT cytotoxicity assay.
-
Causality: The MTT assay measures cell viability by the mitochondrial reduction of a tetrazolium salt to a colored formazan product.[12][13] However, compounds that are themselves potent reducing agents (e.g., containing antioxidants, polyphenols, or certain sulfhydryl groups) can directly reduce the MTT reagent non-enzymatically, creating a false signal of high cell viability (or low toxicity).[12]
-
Troubleshooting Steps:
-
Run a No-Cell Control: Always include wells with your compound in media but without cells. If you see color development, your compound is interfering with the assay.
-
Wash Cells Before Reagent Addition: Gently wash the cell monolayer with PBS after the compound incubation period and before adding the MTT reagent. This removes extracellular traces of the interfering compound.[12]
-
Switch Assay Type: If interference persists, use an orthogonal viability assay that relies on a different mechanism. A good alternative is a lytic assay that measures ATP content (e.g., CellTiter-Glo®), as this directly quantifies the energy currency of living cells and is less prone to chemical interference.[14]
-
Problem 2: High well-to-well variability in my assay results.
-
Causality: High variability can obscure real biological effects and is often traced to technical inconsistencies rather than the compound itself. Common causes include uneven cell seeding, pipetting errors, bubbles in wells that scatter light, and the "edge effect" where wells at the plate's perimeter evaporate faster.[12][15]
-
Troubleshooting Steps:
-
Improve Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension gently between pipetting to prevent settling.[16]
-
Pipetting Technique: Use calibrated pipettes. When adding reagents, place the pipette tip below the surface of the liquid to avoid bubbles. For serial dilutions, change tips between concentrations.[16]
-
Mitigate Edge Effects: Avoid using the outermost wells of the microplate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.[12]
-
Check for Contamination: Test for mycoplasma contamination, which can alter cell metabolism and growth, leading to erratic results.[14]
-
Problem 3: My compound shows potent in vitro activity but fails in vivo due to toxicity.
-
Causality: A significant disconnect between in vitro and in vivo results often points to metabolic liabilities or poor pharmacokinetic properties. The parent compound may be non-toxic, but the whole-organism metabolism (primarily in the liver) converts it into a toxic species.[4] Alternatively, poor solubility can lead to precipitation at the injection site or in organs, causing inflammation and toxicity.[17]
-
Troubleshooting Steps:
-
Early ADME Profiling: Before moving to expensive in vivo studies, perform basic in vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays. A microsomal stability assay can predict metabolic clearance, and a Caco-2 permeability assay can forecast oral absorption.
-
Metabolite Identification: Incubate your compound with liver microsomes and use mass spectrometry to identify major metabolites. This can reveal potentially toxic structural alerts (e.g., quinones, nitroaromatics) being formed.
-
Formulation Development: For poorly soluble compounds, investigate formulation strategies. Creating a nanosuspension or an amorphous solid dispersion can improve solubility and exposure, potentially allowing for lower, less toxic doses to be administered.[17][18][19]
-
Part 3: Strategic Workflows for Toxicity Minimization
Proactively designing and screening for safety is more efficient than trying to fix toxicity issues late in development.
Workflow 1: Early-Stage Toxicity Screening Funnel
This workflow illustrates a staged approach to de-risk compounds, starting with broad, inexpensive methods and progressing to more complex, targeted assays.
Caption: A staged workflow for identifying and eliminating toxicity liabilities early in drug discovery.
Protocol 1: General MTT Cytotoxicity Assay
This protocol provides a standard method for assessing the cytotoxic effects of this compound derivatives on adherent cell lines.[20][21]
Materials:
-
Adherent cells in logarithmic growth phase
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
96-well flat-bottom, tissue culture-treated plates
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" (medium + DMSO) and "no-cell" (medium only) wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully aspirate the medium from each well. Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[21] Mix gently by pipetting or using a plate shaker for 15 minutes.[12]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[21]
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" control from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_test_compound / Abs_vehicle_control) * 100.
-
Plot % Viability against compound concentration (log scale) and use non-linear regression to determine the IC₅₀ value.
-
Table 1: Example Cytotoxicity Data Presentation
This table illustrates how to present comparative cytotoxicity data to assess selectivity. A desirable compound has a low IC₅₀ against the target cancer cell line and a high IC₅₀ against a normal, non-cancerous cell line, resulting in a high selectivity index (SI).
| Compound ID | Target Cancer Cell Line (e.g., A549 - Lung Cancer) IC₅₀ (µM) | Normal Cell Line (e.g., MRC-5 - Lung Fibroblast) IC₅₀ (µM)[22] | Selectivity Index (SI) (IC₅₀ Normal / IC₅₀ Cancer) |
| Control (Doxorubicin) | 0.8 | 1.5 | 1.9 |
| PYR-PIP-001 | 1.2 | 25.6 | 21.3 |
| PYR-PIP-002 | 25.1 | 30.5 | 1.2 |
| PYR-PIP-003 | 0.5 | > 50 | > 100 |
Data are hypothetical and for illustrative purposes only.
References
-
Bhatt, P., & Khatri, N. (2011). Formulation approaches in mitigating toxicity of orally administrated drugs. PubMed. [Link]
-
Studying the toxicity and structure-activity relationships of some synthesized polyfunctionalized pyrimidine compounds as potential insecticides. (2023). Growing Science. [Link]
-
Derissen, E. J. B., & Beijnen, J. H. (2020). Intracellular metabolism of pyrimidine anticancer drugs. ResearchGate. [Link]
-
Pao, W. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. AACR Journals. [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). PubMed Central. [Link]
-
Formulation Strategies for High Dose Toxicology Studies: Case Studies. (2016). ResearchGate. [Link]
-
Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2021). MDPI. [Link]
-
SYNTHESIS, CYTOTOXIC AND ANTIOXIDANT EVALUATION OF PYRIMIDINE DERIVATIVES DERIVED FROM NOVEL CHALCONES. (2023). Rasayan Journal of Chemistry. [Link]
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Metabolism of drugs interfering with purine and pyrimidine synthesis. (2023). ResearchGate. [Link]
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Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2022). MDPI. [Link]
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Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]
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Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. (2009). PMC - NIH. [Link]
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The Importance of Formulation Design in Oral GLP Toxicology Studies. (2018). Catalent. [Link]
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Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). Bentham Science. [Link]
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Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. (2022). ResearchGate. [Link]
-
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research. [Link]
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The Impact of Formulation Strategies on Drug Stability and Bioavailability. (2024). Journal of Chemical and Pharmaceutical Research. [Link]
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Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). ACS Publications. [Link]
-
Strategies for beating the bitter taste of pharmaceutical formulations towards better therapeutic outcomes. (2024). RSC Publishing. [Link]
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What causes high background in cell based assays? (2020). ResearchGate. [Link]
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How can off-target effects of drugs be minimised? (2025). Patsnap Synapse. [Link]
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Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). IJPPR. [Link]
-
Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. (2021). Frontiers. [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube. [Link]
-
Ten Tips for Optimizing Cell-Based Assays. (2018). Biocompare. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (2021). PMC - PubMed Central. [Link]
-
Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. (2007). PubMed. [Link]
-
Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. (2012). PMC - PubMed Central. [Link]
-
Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors. (2024). PubMed. [Link]
-
N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. (2025). PubMed. [Link]
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- 4. researchgate.net [researchgate.net]
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- 22. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up Purification of 4-Chloro-2-(piperazin-1-yl)pyrimidine
Introduction:
Welcome to the dedicated technical resource for researchers, chemists, and process development professionals working on the scale-up purification of 4-Chloro-2-(piperazin-1-yl)pyrimidine. This molecule is a key intermediate in the synthesis of various pharmaceutical agents, and its purity is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Scaling up purification from the bench (milligrams to grams) to pilot or production scale (kilograms) introduces significant challenges related to impurity profiles, process efficiency, and material handling.[1]
This guide is structured to provide direct, actionable solutions to common problems encountered in the field. It moves beyond simple procedural lists to explain the underlying chemical principles, enabling you to make informed decisions and develop a robust, scalable, and self-validating purification strategy.
Troubleshooting Guide: From Crude to Pure
This section addresses specific, frequently encountered issues during the purification scale-up of this compound.
Scenario 1: Low Purity (<98%) After Initial Work-up and Isolation
Question: My initial crude product, isolated after aqueous work-up, has a purity of only 85-95% by HPLC. What are the likely impurities and how can I minimize them at the source?
Answer:
Low purity at this stage typically points to incomplete reaction or the formation of side products during synthesis. The most common synthesis involves the nucleophilic substitution of 2,4-dichloropyrimidine with piperazine. Understanding the potential side reactions is the first step in mitigation.
Potential Causes & Mechanistic Insights:
-
Unreacted 2,4-Dichloropyrimidine: This is a common impurity if the reaction is incomplete. On scale, mass transfer limitations can lead to poor mixing, leaving pockets of unreacted starting material.[1]
-
Di-substituted Byproduct (2,4-bis(piperazin-1-yl)pyrimidine): This is the most significant byproduct, formed when a second molecule of piperazine displaces the second chlorine atom on the pyrimidine ring. Its formation is favored by an excess of piperazine, higher reaction temperatures, or prolonged reaction times.
-
Piperazine Salts: Excess piperazine can form salts (e.g., piperazine dihydrochloride) during the reaction or acidic work-up, which may co-precipitate with the product.
-
Hydrolysis Products: Although less common, hydrolysis of the chloro-substituent can occur if the reaction or work-up is performed at a high pH and temperature for extended periods.
Recommended Solutions & Protocols:
-
Stoichiometric Control: Carefully control the stoichiometry. Use a modest excess of piperazine (e.g., 1.1-1.3 equivalents) to ensure full conversion of the 2,4-dichloropyrimidine without excessively promoting the di-substituted byproduct.
-
Controlled Reagent Addition: On a larger scale, add the 2,4-dichloropyrimidine solution to the piperazine solution in a controlled manner.[1] This maintains an excess of piperazine in the reactor, but the controlled addition helps manage the exotherm and minimizes localized high concentrations that can lead to side products.
-
Temperature Management: Maintain a consistent, moderate reaction temperature (e.g., 25-40°C). Monitor the internal temperature closely, as the reaction can be exothermic.[1]
-
Optimized Work-up:
-
After the reaction is complete (monitored by TLC/HPLC), quench the mixture with water.
-
Adjust the pH to basic (pH 9-10) using an aqueous solution of sodium hydroxide or sodium carbonate. This deprotonates any piperazine salts, making the free base product and byproducts soluble in an organic extraction solvent.
-
Extract the product into a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Wash the combined organic layers with brine to remove excess water and water-soluble impurities.
-
Dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude solid.
-
Scenario 2: Difficulty in Removing the Di-substituted Byproduct by Crystallization
Question: My crude product contains 5-10% of the 2,4-bis(piperazin-1-yl)pyrimidine byproduct. I'm struggling to remove it effectively by recrystallization as it seems to co-crystallize with my product. What should I do?
Answer:
This is a classic scale-up purification challenge where structurally similar impurities disrupt the crystal lattice of the desired product. A systematic approach to solvent screening and crystallization conditions is required.
Potential Causes & Mechanistic Insights:
-
Similar Solubility Profiles: The desired product and the di-substituted byproduct have similar polarities and functional groups, leading to comparable solubilities in many common solvents.
-
Lattice Inclusion: The byproduct molecule may be incorporated into the growing crystal lattice of the main product, making its removal by simple crystallization inefficient.
Recommended Solutions & Protocols:
-
Systematic Solvent Screening: The goal is to find a solvent system where the desired product has high solubility in hot solvent and low solubility in cold solvent, while the impurity remains soluble in the cold solvent (in the mother liquor).
Protocol: Anti-Solvent Crystallization
-
Dissolve the crude material in a minimal amount of a "good" solvent (e.g., Isopropanol, Acetone, or Ethyl Acetate) at an elevated temperature (40-60°C).
-
While hot, slowly add a "poor" or "anti-solvent" (e.g., Heptane, Hexane, or Water) until persistent cloudiness is observed.[2]
-
Add a small amount of the "good" solvent back until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, then further cool in an ice bath or refrigerator for several hours.
-
Filter the resulting crystals and wash with a cold mixture of the chosen solvent system.
-
Dry the purified solid under vacuum. Analyze both the solid and the mother liquor by HPLC to confirm the effective purging of the impurity.
-
-
pH-Based Purification (Acid Wash/Extraction): Leverage the basicity of the piperazine nitrogens. The di-substituted byproduct has four basic nitrogen atoms, while the product has three. This difference can sometimes be exploited.
Protocol: Selective Protonation
-
Dissolve the crude product in a suitable organic solvent (e.g., DCM).
-
Wash the organic solution with a dilute aqueous acid solution (e.g., 0.1-0.5 M HCl). The more basic di-substituted byproduct may be preferentially protonated and extracted into the aqueous layer.
-
Carefully monitor the product loss into the aqueous phase by TLC/HPLC. This method requires fine-tuning of the acid concentration and may not be perfectly selective.
-
Table 1: Example Recrystallization Solvent Systems for Purity Enhancement
| Solvent System (v/v) | Temperature Profile | Observation | Purity Upgrade (Example) |
| Isopropanol / Heptane | Dissolve at 60°C, cool to 5°C | Good crystal formation, impurity enriched in mother liquor | 92% -> 98.5% |
| Acetone / Water | Dissolve at 50°C, cool to 5°C | Can lead to oiling out if cooled too quickly. Slow cooling is critical. | 92% -> 97.8% |
| Toluene | Dissolve at 80°C, cool to 10°C | Effective for less polar impurities. | 92% -> 98.2% |
| Ethyl Acetate / Hexane | Dissolve at 50°C, cool to 5°C | Common system, good for moderate polarity differences.[2][3] | 92% -> 98.0% |
Scenario 3: Column Chromatography is Not Feasible or Cost-Effective at Scale
Question: At the lab scale, I used silica gel chromatography to get >99.5% pure material. This isn't a viable option for a 10 kg batch. Are there scalable alternatives?
Answer:
Absolutely. Flash chromatography on silica gel is rarely a long-term solution for large-scale manufacturing due to high solvent consumption, cost, and low throughput.[4] The focus must shift to more industrially viable techniques.
Recommended Solutions & Protocols:
-
Optimize Crystallization: Before abandoning crystallization, ensure it has been fully optimized as described in Scenario 2. A multi-step crystallization (e.g., a first pass to get to ~98% purity, followed by a re-crystallization of that material) is often more scalable than chromatography.
-
Slurry Purification: If the impurity is significantly more soluble than the product in a particular solvent, a slurry can be a highly effective and simple scale-up technique.
Protocol: Slurry in a Non-Solvent
-
Choose a solvent in which the product is very poorly soluble but the impurities have some solubility (e.g., Methyl tert-butyl ether (MTBE) or Diethyl ether).
-
Suspend the crude solid in this solvent (e.g., 5-10 volumes) at room temperature or slightly elevated temperature.
-
Stir the resulting slurry for several hours (4-24 h).
-
Filter the solid, wash with fresh cold solvent, and dry. The impurities will be enriched in the filtrate.
-
-
Salt Formation and Crystallization: The product has a basic piperazine moiety that can be used to form a crystalline salt. Salts often have very different solubility properties and crystallization behaviors compared to the free base, which can be exploited for purification.[2]
Protocol: Hydrochloride Salt Formation & Purification
-
Dissolve the crude free base in a suitable solvent like Isopropanol or Ethanol.
-
Slowly add a solution of HCl in the same solvent (or gaseous HCl) until the desired pH is reached (typically pH 1-2).
-
The hydrochloride salt of the product will often precipitate.
-
Cool the mixture to maximize yield, then filter, wash with the solvent, and dry.
-
The purified salt can then be neutralized with a base in a biphasic mixture (e.g., DCM/water and NaOH) to recover the purified free base.
-
Workflow Diagram: Scalable Purification Strategy
Caption: Decision workflow for scalable purification.
Frequently Asked Questions (FAQs)
Q1: What analytical methods are essential for monitoring the purification process during scale-up? A1: A robust analytical package is critical. At a minimum, you should use:
-
High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative purity analysis. Use a gradient method capable of separating starting materials, the main product, and key byproducts like the di-substituted species.
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative, in-process checks of reaction completion and fraction analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): Confirms the structure of the final product and can help identify unknown impurities if isolated.
-
Loss on Drying (LOD): Determines the residual solvent content in your final product, which is a critical quality attribute.
Q2: My product is oiling out during crystallization instead of forming a solid. What can I do? A2: "Oiling out" occurs when the product's solubility limit is exceeded at a temperature above its melting point (or the melting point of a product-solvent eutectic). To fix this:
-
Reduce the cooling rate: Allow the solution to cool very slowly, especially through the initial saturation point.
-
Use a higher solvent volume: Diluting the solution can lower the saturation temperature.
-
Add a seed crystal: Introducing a small amount of pure, crystalline product can provide a template for proper crystal growth.
-
Change the solvent system: The chosen solvent may be too good. Switch to a solvent system where the product is less soluble.[2]
Q3: Are there any specific safety concerns when scaling up the purification of this compound? A3: Yes. Beyond standard chemical handling precautions, consider the following:
-
Exotherm Control: The initial synthesis reaction and any acid-base neutralizations can be exothermic. Ensure your reactor has adequate cooling capacity and plan for controlled addition rates.[1]
-
Piperazine Handling: Piperazine is a corrosive and sensitizing agent. Use appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection, especially when handling the solid.
-
Solvent Hazards: When using large volumes of flammable solvents like Heptane, Acetone, or Ethyl Acetate, ensure the process is conducted in a well-ventilated area with proper grounding to prevent static discharge.
References
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Tips and Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]
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Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. PubMed. [Link]
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Synthesis of 1-(2-pyrimidinyl)piperazine. PrepChem. [Link]
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SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. [Link]
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Risks and Control Strategies of Scale-up in Purification Process. Bio-Link. [Link]
- A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
- The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
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Validation & Comparative
A Senior Application Scientist's Guide to Pyrimidine-Based Kinase Inhibitors: A Comparative Analysis Featuring the 4-Chloro-2-(piperazin-1-yl)pyrimidine Scaffold
Introduction: The Pyrimidine Core in Modern Kinase Inhibition
In the landscape of targeted cancer therapy, protein kinase inhibitors represent a revolutionary class of drugs. Their success hinges on the ability to selectively block the ATP-binding site of specific kinases that drive oncogenic signaling. The pyrimidine ring is a cornerstone of this field, prized by medicinal chemists for its structural resemblance to the adenine base of ATP, allowing it to function as a highly effective "hinge-binding" motif.[1][2] This guide provides a comparative analysis of prominent pyrimidine-based inhibitors, using the versatile chemical intermediate, 4-Chloro-2-(piperazin-1-yl)pyrimidine , as a foundational scaffold to explore how subtle chemical modifications can yield profoundly different biological activities and clinical applications.
This document is intended for drug development professionals and researchers. We will dissect the mechanisms of action, compare performance based on published data, and provide detailed experimental protocols for the validation and characterization of such inhibitors.
The Central Scaffold: this compound as a Versatile Intermediate
It is crucial to understand that this compound is not itself an end-stage drug, but rather a highly valuable starting material in synthetic chemistry.[3][4] Its utility stems from two key features:
-
The 2-(piperazin-1-yl)pyrimidine Moiety: This core structure is present in numerous potent kinase inhibitors. The piperazine ring often serves as a linker to other functional groups, influencing solubility and allowing for interaction with solvent-exposed regions of the kinase.
-
The C4-Chlorine Atom: This chlorine is an excellent leaving group, making the C4 position a prime site for nucleophilic aromatic substitution.[4] This reactivity allows chemists to strategically introduce a wide array of chemical groups to "tune" the molecule's properties, driving its affinity and selectivity towards different kinase targets.
We will compare derivatives conceptually built from this scaffold against established pyrimidine-based drugs to illustrate the principles of modern kinase inhibitor design.
Comparative Analysis of Key Pyrimidine-Based Kinase Inhibitors
To understand the potential of the this compound scaffold, we will compare it with three landmark kinase inhibitors that, while not all direct derivatives, share the core principle of a nitrogen-containing heterocyclic ring system for kinase inhibition.
-
Imatinib (Gleevec®): A pioneering drug for Chronic Myeloid Leukemia (CML), Imatinib features a phenylaminopyrimidine core.[5] It is a Type II inhibitor, meaning it binds to and stabilizes the inactive "DFG-out" conformation of the Bcr-Abl kinase, where the critical Asp-Phe-Gly motif is flipped.[6][7] This provides high selectivity but can be susceptible to resistance mutations that favor the active conformation.[8]
-
Gefitinib (Iressa®): Used in non-small cell lung cancer (NSCLC), Gefitinib is based on a quinazoline scaffold (a fusion of benzene and pyrimidine rings).[9] It acts as a Type I inhibitor, competitively binding to the ATP pocket of the active "DFG-in" conformation of the Epidermal Growth Factor Receptor (EGFR) kinase.[10][11] Its efficacy is most pronounced in patients with specific activating mutations in the EGFR kinase domain.[12]
-
Dasatinib (Sprycel®): Dasatinib, a second-generation CML therapeutic, contains a 2-aminopyrimidinyl group linked to a piperazine-containing side chain, making it an excellent structural comparator.[13] It is a potent, multi-targeted Type I inhibitor that binds to both the active and inactive conformations of the Bcr-Abl kinase, allowing it to overcome many forms of Imatinib resistance.[14][15] It also potently inhibits Src family kinases, contributing to its broad activity profile.[16]
Signaling Pathway: Bcr-Abl and Points of Inhibition
The diagram below illustrates the constitutively active Bcr-Abl fusion protein central to CML. It continuously phosphorylates downstream substrates like CrkL, driving uncontrolled cell proliferation and survival. Imatinib and Dasatinib inhibit this initial phosphorylation step, blocking the entire oncogenic cascade.
Caption: Bcr-Abl pathway showing inhibition by ATP-competitive drugs.
Quantitative Performance Comparison
The following table summarizes key data for our comparator inhibitors. The values for a hypothetical derivative from the this compound scaffold are illustrative, demonstrating that its performance is entirely dependent on the chemical group (R) added at the C4 position.
| Inhibitor | Core Scaffold | Primary Target(s) | IC₅₀ (Bcr-Abl) | IC₅₀ (EGFR) | Binding Mode |
| Imatinib | Phenylaminopyrimidine | Bcr-Abl, c-Kit, PDGFR | ~250-500 nM | >10,000 nM | Type II (DFG-out) |
| Gefitinib | Quinazoline | EGFR | >10,000 nM | ~2-40 nM | Type I (DFG-in) |
| Dasatinib | Aminopyrimidinyl-Thiazole | Bcr-Abl, Src Family, c-Kit | <1 nM | ~100-200 nM | Type I (Multi-pose) |
| Scaffold Derivative | 2-(Piperazin-1-yl)pyrimidine | Structure-Dependent | Structure-Dependent | Structure-Dependent | Structure-Dependent |
Data compiled from multiple literature sources. IC₅₀ values can vary based on assay conditions.[5][6][9][14]
Experimental Workflows for Inhibitor Characterization
To rigorously evaluate a novel pyrimidine inhibitor derived from our core scaffold, a multi-step experimental approach is required. This ensures a self-validating system where biochemical potency is correlated with cellular activity and on-target mechanism.
Workflow for Kinase Inhibitor Evaluation
This diagram outlines the logical progression from initial biochemical screening to mechanistic validation in a cellular context.
Caption: A stepwise workflow for characterizing a new kinase inhibitor.
Protocol 1: In Vitro Kinase Activity Assay (Biochemical Potency)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a purified kinase. This is the first and most direct measure of a compound's potency.
Causality: We use a luminescence-based assay that measures ATP consumption (via ADP production).[17] As kinase activity decreases due to inhibition, less ATP is consumed, resulting in a higher luminescent signal. This provides a robust and high-throughput method to quantify direct enzyme inhibition.[18]
Methodology: ADP-Glo™ Kinase Assay
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control.
-
Add 2 µL of the purified target kinase (e.g., Abl, Src, EGFR) in kinase reaction buffer.
-
Incubate for 15 minutes at room temperature to allow for compound-kinase binding.
-
Initiate Reaction: Add 2 µL of the substrate/ATP mixture to each well. The concentration of ATP should ideally be at or near its Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of competitive inhibitors.
-
Incubate for 60 minutes at 30°C.
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.[17]
Protocol 2: Cell Viability Assay (Cellular Efficacy)
Objective: To measure the growth inhibition (GI₅₀) concentration of the compound on cancer cell lines whose survival is dependent on the target kinase.
Causality: A potent biochemical inhibitor must be able to cross the cell membrane and engage its target in the complex cellular environment. This assay confirms that the observed biochemical activity translates into a desired biological outcome, such as halting cell proliferation.
Methodology: MTT Assay
-
Cell Plating: Seed cells (e.g., K562 for Bcr-Abl, A549 for EGFR) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Add the test compound at various concentrations (typically a 7-point log dilution series) to the wells. Include a DMSO-only control.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the DMSO control and plot against the compound concentration to determine the GI₅₀.
Protocol 3: Western Blot for Target Engagement
Objective: To confirm that the compound inhibits the phosphorylation of its intended target and downstream signaling proteins within the cell.
Causality: This assay provides direct evidence of the inhibitor's mechanism of action. A reduction in the phosphorylated form of the target kinase (autophosphorylation) and its key substrates, without changing the total amount of those proteins, confirms on-target engagement.
Methodology: Phospho-Protein Detection
-
Cell Treatment: Plate cells at a higher density (e.g., 1-2 million cells in a 6-well plate) and grow overnight. Treat the cells with the test compound at concentrations around its GI₅₀ (e.g., 0.1x, 1x, 10x GI₅₀) for a defined period (e.g., 2-4 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample in Laemmli buffer by heating at 95°C for 5 minutes. Separate the proteins by size on an SDS-polyacrylamide gel.[19]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). BSA is preferred over milk for phospho-protein detection to reduce background.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated target (e.g., anti-phospho-CrkL for Bcr-Abl inhibition).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.[19]
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with antibodies against the total (non-phosphorylated) form of the target protein and a housekeeping protein like GAPDH or β-actin.
Conclusion
The pyrimidine scaffold is a validated and powerful core for the design of potent kinase inhibitors. The strategic utility of intermediates like This compound lies in the synthetic flexibility offered by the C4-chloro position, which enables the creation of vast libraries of compounds. By comparing the design principles of successful drugs like Imatinib, Gefitinib, and Dasatinib, we see how modifications to a core scaffold can modulate everything from binding mode and kinase selectivity to cellular efficacy and resistance profiles. The rigorous application of the described biochemical, cellular, and mechanistic assays is essential to fully characterize novel derivatives and identify promising new candidates for targeted cancer therapy.
References
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry. [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry. [Link]
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Kinase assays. (2020). BMG LABTECH. [Link]
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Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. (n.d.). RSC Advances. [Link]
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Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). Journal of Medicinal Chemistry. [Link]
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Imatinib. (n.d.). Wikipedia. [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors. (2015). Biochemical Journal. [Link]
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Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors. (2012). Journal of Medicinal Chemistry. [Link]
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What is the mechanism of Dasatinib?. (2024). Patsnap Synapse. [Link]
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Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. (2013). Journal of Thoracic Oncology. [Link]
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Assay Development for Protein Kinase Enzymes. (2012). Methods in Molecular Biology. [Link]
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Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters. [Link]
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Can anyone suggest a protocol for a kinase assay?. (2015). ResearchGate. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
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Gefitinib. (n.d.). Wikipedia. [Link]
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Imatinib in Chronic Myeloid Leukemia: an Overview. (2007). Current Pharmaceutical Design. [Link]
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Dasatinib in chronic myeloid leukemia: a review. (2008). Therapeutics and Clinical Risk Management. [Link]
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4-Amino-6-chloro-2-piperazinopyrimidines with selective affinity for alpha 2-adrenoceptors. (1986). Journal of Medicinal Chemistry. [Link]
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Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (2019). Thieme Chemistry. [Link]
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Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2004). Journal of Medicinal Chemistry. [Link]
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What is the mechanism of Gefitinib?. (2024). Patsnap Synapse. [Link]
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(a) Pyrimidine as a major scaffold inhibitor of several dual kinases. (2023). ResearchGate. [Link]
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Dasatinib. (n.d.). Wikipedia. [Link]
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Imatinib Pathway, Pharmacokinetics/Pharmacodynamics. (n.d.). PharmGKB. [Link]
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Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists. (2017). Molecular Diversity. [Link]
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Selected anticancer agents with piperazine and pyrimidine rings. (2023). ResearchGate. [Link]
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Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). Molecules. [Link]
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Imatinib. (2025). MedlinePlus. [Link]
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Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review. (2023). European Journal of Medicinal Chemistry. [Link]
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Mechanism of action of gefitinib. (n.d.). ResearchGate. [Link]
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What is the mechanism of action of Imatinib (Gleevec)?. (2025). Dr.Oracle. [Link]
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Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction. (n.d.). Pediatric Oncall. [Link]
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Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064. (2022). Molecules. [Link]
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Western Blotting Protocol. (2013). Cell Signaling Technology. [Link]
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- 19. youtube.com [youtube.com]
A Comparative Guide to Validating Target Engagement of 4-Chloro-2-(piperazin-1-yl)pyrimidine
As a Senior Application Scientist, my goal is to guide you through the critical process of confirming that a small molecule binds its intended target within a physiologically relevant context. Misinterpreting a compound's mechanism of action can lead to wasted resources and failed clinical trials. This guide provides an in-depth comparison of robust methodologies to validate the target engagement of 4-Chloro-2-(piperazin-1-yl)pyrimidine, a compound featuring a pyrimidine-piperazine scaffold common in many kinase inhibitors and other targeted therapies[1][2][3]. We will explore a logical workflow, moving from direct biochemical confirmation to proteome-wide profiling and culminating in definitive cellular validation. This approach ensures that every protocol is part of a self-validating system, building confidence in your molecule's therapeutic potential.
The Imperative of Target Engagement: Bridging Biochemical Potency and Cellular Efficacy
In drug discovery, it is common to observe a significant discrepancy between a compound's potency in a biochemical assay and its effectiveness in a cell-based model—a phenomenon often termed "cell drop-off"[4]. This gap arises because biochemical assays with purified proteins exist in a controlled, artificial environment. They cannot account for crucial factors present in a living cell, such as membrane permeability, efflux pumps, metabolic degradation, or competition with high concentrations of endogenous ligands like ATP[4][5].
Therefore, demonstrating target engagement—the direct physical interaction between a drug and its target inside a cell—is paramount. It provides the mechanistic link between biochemical activity and a cellular phenotype, ensuring that the observed biological effect is indeed a result of on-target action[6][7]. This guide will compare and detail three classes of methodologies essential for rigorously validating the targets of a molecule like this compound.
Part 1: Foundational Evidence with Direct Biophysical Assays
Before assessing target engagement in a complex cellular environment, it is crucial to confirm a direct, physical interaction between your compound and its putative purified protein target. Biophysical methods provide label-free, quantitative data on binding affinity, stoichiometry, and kinetics.
A. Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Profiling
ITC stands as a premier method for characterizing biomolecular interactions because it directly measures the heat released or absorbed during a binding event[8][9]. This allows for the simultaneous determination of all binding parameters in a single experiment: the binding constant (K D ), reaction stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)[9][10][11].
Causality Behind the Choice: Choose ITC when you need a complete thermodynamic signature of the interaction. It is label-free, requires no protein modification, and measures the interaction in solution, providing data that reflects the true binding energetics[9][12]. This information is invaluable for understanding the driving forces behind the binding event (enthalpy- or entropy-driven) and for guiding lead optimization.
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
-
Sample Preparation:
-
Dialyze the purified target protein extensively against the final experimental buffer.
-
Dissolve the this compound compound in the exact same buffer from the final dialysis step to minimize heats of dilution[10]. If DMSO is required, ensure the concentration is identical in both protein and ligand solutions.
-
Degas both solutions thoroughly to prevent air bubbles.
-
-
Instrument Setup:
-
Load the protein solution (typically 5-50 µM) into the sample cell.
-
Load the compound solution (typically 10-20 times the protein concentration) into the titration syringe.
-
-
Titration:
-
Perform a series of small, sequential injections (e.g., 20 injections of 2 µL each) of the compound into the protein solution while maintaining a constant temperature.
-
-
Data Acquisition:
-
The instrument records the differential power required to maintain zero temperature difference between the sample and reference cells. This generates peaks corresponding to the heat change per injection[9].
-
-
Data Analysis:
B. Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis
SPR is a powerful optical technique for monitoring molecular interactions in real-time without labels[13][14]. It provides high-quality kinetic data, including association (k a ) and dissociation (k off ) rates, which are fundamental to understanding a drug's residence time on its target.
Causality Behind the Choice: Opt for SPR when you need to understand the dynamics of the binding event. Is your compound a "fast-on, fast-off" binder, or does it form a more stable, long-lived complex? This is critical information, as a longer residence time can often translate to more durable pharmacological effects in vivo. SPR is also highly sensitive, making it suitable for screening and characterizing even weak interactions[14][15][16].
Caption: Workflow for Surface Plasmon Resonance (SPR).
-
Chip Preparation:
-
Immobilize the purified target protein (ligand) onto a suitable sensor chip surface (e.g., via amine coupling). One flow cell should be left as a reference to subtract non-specific binding.
-
-
Analyte Preparation:
-
Prepare a series of precise dilutions of this compound (analyte) in running buffer. A concentration range spanning 0.1x to 10x the expected K D is ideal.
-
-
Binding Cycle:
-
Association: Inject the compound solution over the ligand and reference surfaces at a constant flow rate and monitor the increase in Response Units (RU) as the compound binds[15].
-
Dissociation: Switch back to flowing only running buffer over the surfaces and monitor the decrease in RU as the compound dissociates.
-
Regeneration: If necessary, inject a specific solution (e.g., low pH glycine) to remove all bound analyte, preparing the surface for the next cycle.
-
-
Data Analysis:
-
Subtract the reference flow cell signal from the active flow cell signal to get the specific binding sensorgram.
-
Globally fit the association and dissociation curves from all concentrations to a kinetic binding model (e.g., 1:1 Langmuir) to determine k a , k off , and the equilibrium dissociation constant (K D = k off /k a ).
-
Part 2: Unbiased Target Identification with Chemical Proteomics
If the primary target of this compound is unknown, or if you need to assess its selectivity across an entire protein family, chemical proteomics is the method of choice. The "Kinobeads" assay is a prominent example used for profiling kinase inhibitors[17][18].
Kinobeads Competition Binding Assay: Mapping the Target Landscape
This technique uses beads coupled with a cocktail of broad-spectrum, immobilized kinase inhibitors to capture a large portion of the kinome from a cell lysate[17][19][20]. By pre-incubating the lysate with a free compound (the "competitor"), one can determine which kinases the compound binds to by measuring their reduced abundance on the beads via quantitative mass spectrometry[17][18].
Causality Behind the Choice: Use this method for unbiased target discovery and selectivity profiling in a near-native context (cell lysate). It allows you to test your compound against hundreds or thousands of endogenous proteins simultaneously, revealing both on-target and potential off-target interactions that are critical for predicting efficacy and toxicity[17][19]. This is especially relevant for pyrimidine-based compounds, which frequently target the ATP-binding pocket of kinases[21].
Caption: Workflow for Kinobeads Chemical Proteomics.
-
Lysate Preparation:
-
Culture cells of interest and harvest. Lyse the cells under non-denaturing conditions to preserve native protein conformations.
-
Determine total protein concentration.
-
-
Competition Binding:
-
Aliquot the cell lysate. Treat aliquots with either vehicle (DMSO) or increasing concentrations of this compound. Incubate to allow the compound to bind to its targets.
-
-
Kinase Enrichment:
-
Add Kinobeads slurry to each lysate aliquot and incubate to allow kinases not bound by the free compound to bind to the beads[17].
-
-
Sample Processing for MS:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Digest the eluted proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in each sample.
-
-
Data Analysis:
-
For each identified kinase, compare its abundance in the compound-treated samples to the vehicle control.
-
Plot the relative abundance of each kinase as a function of compound concentration to generate competition-binding curves and determine the IC 50 for each target.
-
Part 3: Definitive Proof with Cellular Target Engagement Assays
The ultimate validation of target engagement requires demonstrating that your compound binds its target within intact, living cells. This confirms the compound is cell-permeable and can effectively compete with the complex intracellular milieu to reach its intended target.
Cellular Thermal Shift Assay (CETSA®): Measuring Engagement in Intact Cells
CETSA is based on the principle of ligand-induced thermal stabilization[22]. When a protein binds to a ligand, its structure often becomes more stable, increasing its resistance to heat-induced denaturation. CETSA exploits this by heating intact cells treated with a compound and then measuring the amount of target protein that remains soluble[22][23][24]. An increase in soluble protein at higher temperatures in the presence of the compound is direct evidence of target engagement[23].
Causality Behind the Choice: This is the definitive assay for confirming on-target activity in a physiological setting. It is label-free, requires no compound or protein modification, and can be applied to any cell type or even tissue samples[24][25]. CETSA bridges the gap between biochemical binding and cellular function, providing unequivocal proof that your compound is engaging its target where it matters most[5][7][26].
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Treatment:
-
Culture cells and treat with either vehicle (DMSO) or this compound for a defined period.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes), followed by cooling[24].
-
-
Lysis and Separation:
-
Lyse the cells (e.g., via freeze-thaw cycles) to release cellular contents.
-
Centrifuge the lysates at high speed to pellet the precipitated/aggregated proteins.
-
-
Detection:
-
Data Analysis:
-
CETSA Melt Curve: For both vehicle- and compound-treated cells, plot the percentage of soluble protein remaining against temperature. A shift of the curve to the right for the compound-treated sample indicates thermal stabilization and target engagement.
-
Isothermal Dose-Response Fingerprinting (ITDRF): To determine a cellular EC 50 , heat all samples at a single temperature that shows a significant stabilization window. Plot the amount of soluble protein against the compound concentration.
-
Comparative Summary of Target Engagement Methodologies
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Kinobeads | Cellular Thermal Shift Assay (CETSA) |
| Assay Type | Biochemical (in vitro) | Biochemical (in vitro) | Biochemical (cell lysate) | Cellular (in situ) |
| Primary Output | K D , n, ΔH, ΔS | k a , k off , K D | Selectivity Profile, IC 50 | Thermal Shift (ΔT m ), Cellular EC 50 |
| Label-Free | Yes | Yes | Yes (compound), No (MS) | Yes |
| Throughput | Low | Medium to High | Low to Medium | Medium to High |
| Sample Requirement | Purified Protein | Purified Protein | Cell Lysate | Intact Cells or Tissues |
| Core Question | What are the thermodynamics of binding? | What are the kinetics of binding? | What are all the potential targets? | Does it bind the target in a cell? |
| Key Advantage | Complete thermodynamic profile.[10][11] | Real-time kinetic data.[14][15] | Unbiased, proteome-wide screening.[17][18] | Definitive proof of cellular engagement.[22][23] |
| Key Limitation | Requires large amounts of pure protein. | Protein must be immobilized. | Indirectly measures binding via competition. | Requires a specific antibody for detection. |
Conclusion
Validating the target engagement of a compound like this compound is not a single experiment but a systematic process of building confidence. By progressing from direct biophysical characterization with ITC and SPR , to unbiased selectivity profiling with Kinobeads , and culminating in definitive proof of intracellular binding with CETSA , researchers can construct a robust, self-validating data package. This rigorous approach ensures that the biological effects observed are directly attributable to the compound's interaction with its intended target, providing a solid foundation for advancing a promising molecule through the drug discovery pipeline.
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Klaeger, S. et al. (2017). The target landscape of clinical kinase drugs. Science. [Link]
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Velazquez-Campoy, A. et al. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods in Molecular Biology. [Link]
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Azmi, F. et al. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]
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Loeza, J. et al. (2021). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. International Journal of Molecular Sciences. [Link]
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Giansanti, P. et al. (2018). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Chemical Biology. [Link]
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The surface plasmon resonance (SPR) for the study of the targeted... ResearchGate. [Link]
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Varma, M.V.S. et al. (2017). Prediction of intracellular exposure bridges the gap between target- and cell-based drug discovery. Proceedings of the National Academy of Sciences. [Link]
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Sykes, E.A. et al. (2016). Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. Journal of Controlled Release. [Link]
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Duncan, J.S. et al. (2017). Recent advances in methods to assess the activity of the kinome. F1000Research. [Link]
- A Practical Guide to Target Engagement Assays. Selvita.
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Asawa, S. et al. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Pharmacology & Translational Science. [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. ACS Omega. [Link]
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Jafari, R. et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]
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Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
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Liu, Y. et al. (2016). Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors. Archiv der Pharmazie. [Link]
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Seashore-Ludlow, B. & Friman, T. (2022). Current Advances in CETSA. Frontiers in Chemical Biology. [Link]
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Guérémy, C. et al. (1986). 4-Amino-6-chloro-2-piperazinopyrimidines with selective affinity for alpha 2-adrenoceptors. Journal of Medicinal Chemistry. [Link]
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Lombardo, L.J. et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry. [Link]
- Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. MDPI.
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Chen, J. et al. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. Molecular Diversity. [Link]
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1-(2-Pyrimidinyl)piperazine. PubChem. [Link]
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Yurttaş, L. et al. (2016). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Wang, Z. et al. (2024). Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors. European Journal of Medicinal Chemistry. [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Chloro-2-(piperazin-1-yl)pyrimidine Analogs
Welcome to a detailed exploration of the 4-Chloro-2-(piperazin-1-yl)pyrimidine scaffold, a cornerstone in modern medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced structure-activity relationships that govern the biological activity of this versatile chemical core. We will move beyond simple descriptions to analyze the causality behind molecular design choices, providing a framework for the rational design of next-generation therapeutic agents. The pyrimidine scaffold is renowned for its synthetic accessibility and the diverse biological activities its derivatives possess, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Our focus here is to dissect how specific structural modifications on the 2,4-disubstituted pyrimidine core influence its interaction with biological targets, supported by comparative experimental data.
The 2,4-Disubstituted Pyrimidine Core: A Privileged Scaffold
The this compound structure is a classic example of a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. Its efficacy stems from the distinct roles of its three key components:
-
The Pyrimidine Ring: A nitrogen-containing heterocycle that often mimics the purine bases of DNA and RNA, allowing it to interact with a wide array of enzymes, particularly kinases, by forming hydrogen bonds within their ATP-binding sites.
-
The Piperazine Moiety: A highly versatile linker and pharmacophore.[2] Its non-planar, chair-like conformation allows for precise spatial orientation of substituents, while its basic nitrogen atoms can serve as hydrogen bond acceptors or be protonated to improve aqueous solubility.
-
The C4-Chloro Substituent: This is not merely a static feature but a reactive handle. The chlorine atom activates the C4 position for nucleophilic aromatic substitution (SNAr), providing a straightforward synthetic route to introduce a vast diversity of chemical groups and explore a wide chemical space.[3][4]
Our analysis will systematically deconstruct the SAR at each of these key positions, comparing the parent structure to its analogs to derive actionable insights for drug design.
Logical Framework for SAR Analysis
The following diagram illustrates the primary points of modification on the pyrimidine-piperazine scaffold that are critical for modulating biological activity.
Caption: Synthetic workflow for C4 analog library generation.
SAR at Position C2: Tuning Potency and Selectivity via the Piperazine Moiety
The piperazine ring at the C2 position is a critical determinant of the molecule's overall pharmacological profile. Modifications here can influence solubility, cell permeability, and interactions with the solvent-exposed region of the target's binding site.
Key Modification Strategies:
-
Substitution at the Distal Nitrogen (N4): This is the most common and impactful modification. The substituent can be tailored to probe hydrophobic pockets, form additional hydrogen bonds, or introduce charged groups to enhance solubility.
-
Piperazine Ring Bioisosteres: Replacing the piperazine with other cyclic amines like morpholine, thiomorpholine, or pyrrolidine can drastically alter activity by changing the geometry, basicity, and hydrogen bonding capacity of the linker. [5][6] Comparative Data: C2-Piperazine Modifications
| Compound ID | C2-Moiety | N4-Substituent | Target | IC50 (nM) | Key Finding |
| 5q | Piperazine | 3,4-difluorobenzoyl | Akt1 | 18.0 | Potent Akt1 inhibition |
| 5t | Piperazine | 2-naphthoyl | Akt1 | 21.3 | Potent Akt1 inhibition |
| 13 | Piperazine | Ethyl | Aurora A | (Reduces MYCN >50% @ 1µM) | MYC protein reduction |
| 7c | Thiomorpholine | - | AChE | 330 | Thiomorpholine is optimal for AChE |
| - | Morpholine/Pyrrolidine | - | (Various) | (Activity decreased) | Piperazine ring is crucial |
Data synthesized from multiple sources for comparative illustration. [5][7][6][8] Analysis of C2 Modifications:
-
N4-Aroyl/Alkyl Groups: For Akt inhibitors, bulky, electron-deficient aroyl groups like difluorobenzoyl (5q ) or naphthoyl (5t ) on the piperazine nitrogen led to nanomolar potency. [8]In contrast, for Aurora A inhibitors, a simple ethyl group (13 ) was sufficient to achieve the desired cellular effect of reducing MYC oncoproteins. [7]This highlights the target-dependent nature of SAR at this position.
-
Importance of the Piperazine Core: Studies on various natural product derivatives have shown that replacing the piperazine ring with morpholine or pyrrolidine often leads to a significant decrease in activity, underscoring the importance of the specific geometry and basicity of the piperazine scaffold for target engagement. [6]* Bioisosteric Replacement: For cholinesterase inhibitors, replacing piperazine with thiomorpholine (7c ) was found to be optimal. [5]Molecular modeling suggested the thiomorpholine substituent oriented favorably within a hydrophobic region of the butyrylcholinesterase active site, demonstrating that thoughtful bioisosteric replacement can be a powerful optimization strategy. [5]
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are provided. They represent standard, self-validating methodologies for the synthesis and evaluation of 2,4-disubstituted pyrimidine analogs.
Protocol 1: General Synthesis of a 4-Anilino-2-(piperazin-1-yl)pyrimidine Analog
This protocol describes a typical nucleophilic aromatic substitution (SNAr) to install a substituted aniline at the C4 position.
Materials:
-
This compound (1.0 equiv)
-
Substituted Aniline (e.g., 4-fluoroaniline) (1.2 equiv)
-
Solvent: 2-Propanol or 1,4-Dioxane
-
Acid catalyst: Concentrated HCl (catalytic amount)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 mmol).
-
Add the substituted aniline (1.2 mmol) to the flask.
-
Add the solvent (10 mL) and a single drop of concentrated HCl.
-
Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes gradient) to yield the pure product.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Protocol 2: In Vitro Kinase Inhibition Assay (Example: JAK2)
This protocol outlines a common method to determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Recombinant human JAK2 enzyme
-
ATP and appropriate peptide substrate (e.g., Ulight™-JAK-1tide)
-
Test compounds dissolved in DMSO (serial dilutions)
-
Positive control inhibitor (e.g., Momelotinib) [9]* Assay buffer (containing MgCl₂, DTT, etc.)
-
Detection reagent (e.g., Europium-labeled anti-phospho-tyrosine antibody)
-
384-well microplates
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) enabled plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds and the positive control in DMSO. Dispense a small volume (e.g., 50 nL) into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Enzyme Addition: Add the JAK2 enzyme, diluted in assay buffer, to all wells except the "no enzyme" control. Allow the enzyme and compound to incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Add a solution containing ATP and the Ulight™-peptide substrate to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Reaction Termination & Detection: Add the detection solution containing EDTA (to stop the reaction) and the Europium-labeled antibody.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the ratio of the two emission signals. Normalize the data relative to the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion and Future Outlook
The this compound scaffold represents a highly fruitful starting point for drug discovery. The structure-activity relationships discussed herein reveal a clear logic for analog design:
-
Position C4 is the primary handle for achieving target engagement and introducing diversity. The choice of substituent here dictates the fundamental binding mode, particularly for targets like kinases.
-
Position C2 , via the piperazine moiety, is the key for fine-tuning potency, selectivity, and pharmacokinetic properties. Modifications to the distal nitrogen allow for exploration of solvent-exposed regions and optimization of physicochemical characteristics.
Future efforts in this area should focus on integrating computational methods, such as molecular docking and dynamics, with synthetic chemistry to more accurately predict the binding modes of novel analogs. [5]This will enable a more rational selection of substituents at both the C4 and C2 positions, accelerating the discovery of compounds with superior potency, selectivity, and drug-like properties. The continued exploration of this versatile scaffold promises to yield new and effective therapies for a wide range of diseases.
References
- Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors. PubMed.
- Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione deriv
- Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Deriv
- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI.
- Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.
- Synthesis and biological evaluation of 2,4-diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines as inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase and as antiopportunistic infection and antitumor agents. PubMed.
- Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors. Arch Pharm (Weinheim).
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC.
- Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity.
- Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential.
- Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3. PubMed.
- Structure-Activity Relationship (SAR) of 4-Chloro-5-substituted-pyrimidin-2-amine Analogs as Kinase Inhibitors. Benchchem.
- Piperazine skeleton in the structural modification of n
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A Comparative Guide to 4-Chloro-2-(piperazin-1-yl)pyrimidine Derivatives in Kinase Inhibition
This guide provides a comparative analysis of select 4-Chloro-2-(piperazin-1-yl)pyrimidine derivatives, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry for their potent and diverse biological activities. As researchers and drug development professionals, understanding the nuanced differences in the performance of these derivatives is critical for advancing novel therapeutic strategies, particularly in oncology. This document will delve into the synthesis, mechanism of action, and comparative efficacy of these compounds, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The this compound Scaffold: A Privileged Structure in Drug Discovery
The pyrimidine ring is a fundamental component of nucleic acids and a variety of other biologically active molecules.[1][2] When substituted with a piperazine moiety at the 2-position and a chlorine atom at the 4-position, the resulting this compound scaffold serves as a versatile platform for the development of targeted therapeutics. The chlorine atom at the 4-position acts as a convenient leaving group for nucleophilic aromatic substitution, allowing for the introduction of various substituents to modulate the compound's pharmacological properties.[3] The piperazine ring, a common pharmacophore, often contributes to improved solubility and pharmacokinetic profiles.[4] Derivatives of this scaffold have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][5] A significant portion of the research on this class of compounds has focused on their ability to inhibit protein kinases, key regulators of cellular signaling pathways that are often dysregulated in diseases like cancer.
Mechanism of Action: Targeting Key Signaling Pathways
Many this compound derivatives exert their biological effects by inhibiting protein kinases involved in critical signaling pathways that control cell growth, proliferation, and survival. One of the most prominent pathways targeted by these compounds is the PI3K/Akt/mTOR pathway.
The PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that is frequently hyperactivated in a wide range of human cancers.[6] This pathway is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface, which in turn activates PI3K. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt (also known as Protein Kinase B) to the plasma membrane, where it is activated through phosphorylation by PDK1 and mTORC2.[3][7][8] Activated Akt then phosphorylates a multitude of downstream substrates, leading to the promotion of cell survival, growth, and proliferation.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound derivatives on Akt.
Comparative Analysis of Selected Derivatives
To provide a clear comparison of the performance of this compound derivatives, we have compiled data on several representative compounds from the literature. The following tables summarize their inhibitory activity against key kinases and their anti-proliferative effects on cancer cell lines. It is important to note that this data is collated from different studies, and while efforts have been made to select comparable data, variations in experimental conditions may exist.
Kinase Inhibitory Activity
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Derivative A | Akt1 | 18.0 | [9] |
| Derivative B | Akt1 | 21.3 | [9] |
| Compound 14j | JAK2 | 27 | [5] |
| Compound 14j | FLT3 | 30 | [5] |
| Compound 13 | Aurora A | 38.6 | [2][10] |
| Compound 12a | Aurora A | 309 | [11] |
| Compound 12a | Aurora B | 293 | [11] |
Disclaimer: The IC50 values are sourced from different publications and may have been determined under varying assay conditions.
Anti-proliferative Activity against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Cancer Type | Reference |
| Derivative A | LNCaP | Not specified | Prostate Cancer | [9] |
| Derivative B | PC-3 | Not specified | Prostate Cancer | [9] |
| Compound 12a | HCT-116 | 1.31 | Colon Cancer | [11] |
| Compound 12a | A549 | 12.05 | Lung Cancer | [11] |
| Compound 12a | MCF-7 | 20.53 | Breast Cancer | [11] |
Disclaimer: The IC50 values are sourced from different publications and may have been determined under varying assay conditions.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings presented in this guide, we provide detailed, step-by-step methodologies for the synthesis of the this compound scaffold and a key biological assay.
General Synthesis of 4-Amino-Substituted-2-(piperazin-1-yl)pyrimidines
This protocol outlines a general and robust method for the synthesis of 4-amino-substituted-2-(piperazin-1-yl)pyrimidine derivatives, which often serve as the core structure for potent kinase inhibitors. The key step involves a nucleophilic aromatic substitution reaction.
Caption: General synthetic workflow for 4-amino-substituted-2-(piperazin-1-yl)pyrimidine derivatives.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
-
Addition of Piperazine: Add an excess of piperazine (e.g., 2-4 eq) to the solution. The excess piperazine acts as both a nucleophile and a base to neutralize the HCl generated during the reaction.
-
First Nucleophilic Substitution: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). This first substitution selectively occurs at the more reactive C4 position, which is then displaced by the second nucleophile in the next step. A more common approach is the reaction at the C2 position first, followed by substitution at the C4 position. The reaction of 2-chloropyrimidine with piperazine yields 2-(piperazin-1-yl)pyrimidine.[12]
-
Work-up and Isolation of Intermediate: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product, this compound, can be purified by column chromatography on silica gel.
-
Second Nucleophilic Substitution: Dissolve the purified this compound (1.0 eq) in a suitable solvent (e.g., n-butanol, DMF).
-
Addition of Amine: Add the desired amine (R-NH2) (1.1-1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.
-
Reaction and Monitoring: Heat the reaction mixture to an elevated temperature (e.g., 100-140 °C) and monitor the reaction by TLC.
-
Final Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Purify the final product by column chromatography or recrystallization to yield the desired 4-amino-substituted-2-(piperazin-1-yl)pyrimidine derivative.
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][13][14]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4] Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
The this compound scaffold has proven to be a highly valuable starting point for the development of potent kinase inhibitors. The derivatives discussed in this guide demonstrate significant activity against key oncogenic kinases such as Akt, Aurora kinases, and JAK2. The structure-activity relationship insights gained from these comparative analyses highlight the importance of the substituents at the 4-position of the pyrimidine ring and on the piperazine moiety in determining both potency and selectivity.
Future research in this area should focus on the synthesis and evaluation of novel derivatives with improved pharmacokinetic and pharmacodynamic properties. A more comprehensive understanding of the off-target effects of these compounds is also crucial for their clinical translation. The detailed experimental protocols provided herein offer a foundation for researchers to conduct further investigations and contribute to the development of the next generation of targeted cancer therapies based on this promising scaffold.
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A Comparative Guide to Cross-Reactivity Profiling of Kinase Inhibitors Derived from the 4-Chloro-2-(piperazin-1-yl)pyrimidine Scaffold
Introduction: The Ubiquitous Scaffold and the Selectivity Imperative
In the landscape of modern kinase inhibitor discovery, certain chemical scaffolds appear with remarkable frequency due to their favorable binding properties and synthetic tractability. The 4-Chloro-2-(piperazin-1-yl)pyrimidine core is one such privileged structure, forming the backbone of numerous inhibitors targeting a range of kinases, including Akt and Src/Abl.[1][2][3] Its prevalence, however, presents a critical challenge for drug developers: ensuring target selectivity. The human kinome consists of over 500 members, many of which share highly conserved ATP-binding pockets.[4][5] Consequently, a compound designed for one kinase can inadvertently inhibit dozens of others, leading to unexpected toxicities or paradoxical pathway activation.[6][7]
This guide provides a comprehensive framework for the cross-reactivity profiling of novel inhibitors derived from the this compound scaffold. We will move beyond a simple listing of methods to explain the causality behind experimental choices, presenting a multi-tiered strategy that combines broad biochemical screening with rigorous cellular validation. This approach ensures a thorough understanding of a compound's true selectivity profile, a non-negotiable prerequisite for advancing a candidate toward clinical development.
Pillar 1: Foundational Biochemical Profiling – Casting a Wide Net
The initial step in assessing selectivity is to screen the compound against a large, representative panel of kinases. This provides a broad, unbiased view of the inhibitor's activity across the kinome.
The Gold Standard: Radiometric Kinase Activity Assays
Biochemical assays that directly measure the catalytic activity of the kinase are considered the gold standard for in vitro profiling.[8] Radiometric assays, which typically use radioactively labeled ATP (e.g., [γ-³³P]-ATP), directly quantify the phosphorylation of a substrate peptide or protein.[6] This method is highly sensitive and avoids the artifacts that can arise from indirect measurement formats, making it a robust choice for generating primary screening data.[8][9]
Comparative Data Presentation: Profiling a Hypothetical Inhibitor
To illustrate this process, let us consider a hypothetical inhibitor, "PYR-1," built on the this compound scaffold and designed to target AKT1. We will compare its profile to two reference compounds:
-
Comparator A (AZD5363-analog): A known, highly selective AKT inhibitor.[2]
-
Comparator B (Promiscuous Inhibitor): A multi-kinase inhibitor known to have significant off-target effects.
The data below represents a hypothetical output from a radiometric kinase panel screen, showing the half-maximal inhibitory concentration (IC50) against a selection of key kinases.
| Kinase Target | PYR-1 (IC50, nM) | Comparator A (IC50, nM) | Comparator B (IC50, nM) |
| AKT1 | 15 | 8 | 50 |
| AKT2 | 25 | 12 | 75 |
| AKT3 | 30 | 18 | 90 |
| PKA | 1,200 | >10,000 | 250 |
| ROCK1 | 850 | >10,000 | 150 |
| p38α (MAPK14) | 5,500 | >10,000 | 800 |
| SRC | 75 | 8,500 | 45 |
| ABL1 | 90 | 9,200 | 60 |
| FLT3 | >10,000 | >10,000 | 1,100 |
Table 1: Hypothetical biochemical IC50 data for PYR-1 and comparator compounds against a panel of kinases. Lower values indicate higher potency.
From this initial screen, we can hypothesize that PYR-1 is a potent AKT inhibitor but also exhibits significant activity against SRC and ABL1, suggesting a cross-reactivity profile that warrants further investigation. This profile is distinct from the highly selective Comparator A and the more broadly active Comparator B.
Pillar 2: Cellular Target Engagement – Proving Relevance in a Physiological Context
While biochemical assays are essential for initial screening, they do not account for factors like cell membrane permeability, intracellular ATP concentrations, or the presence of scaffolding proteins.[10] Therefore, validating on- and off-target hits in a cellular context is a critical next step. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free biophysical method for directly assessing drug-target engagement within intact cells.[11][12]
CETSA is based on the principle of ligand-induced thermal stabilization.[13] When a drug binds to its target protein, it generally increases the protein's stability, causing it to unfold and aggregate at a higher temperature than the unbound protein.[14] By heating cells treated with a compound to a range of temperatures and then measuring the amount of soluble target protein remaining, we can determine if the drug is engaging its target.[11][13]
Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA
This protocol is designed to determine the cellular potency of a compound against a specific target.
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., a cancer cell line endogenously expressing the target kinase) and grow to ~80% confluency. Treat cells with a serial dilution of the test compound (e.g., PYR-1, 0.1 nM to 30 µM) and a vehicle control (e.g., 0.1% DMSO) for a defined period (e.g., 1-2 hours).
-
Thermal Challenge: Heat the treated cell suspensions to a pre-determined optimal temperature (a temperature that causes significant, but not complete, protein denaturation, identified during assay development) for 3 minutes. A non-heated control group is also included.
-
Cell Lysis: Immediately cool the samples on ice. Lyse the cells using freeze-thaw cycles or a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein using a specific detection method, such as Western Blot or ELISA.[10][11]
-
Data Analysis: Plot the amount of soluble protein against the compound concentration to generate a dose-response curve and calculate the EC50 value, which reflects the compound's potency in a cellular environment.
Workflow for Cross-Reactivity Profiling
A flowchart illustrating the integrated workflow for robust cross-reactivity profiling.
Comparative CETSA Data
The following table shows hypothetical CETSA results for PYR-1, confirming its engagement with both its intended target and the off-targets identified biochemically.
| Target Protein | PYR-1 (Cellular EC50, nM) | Notes |
| AKT1 | 65 | Confirms on-target engagement in cells. |
| SRC | 250 | Confirms off-target engagement; ~4x weaker in cells vs. biochemically. |
| ABL1 | 310 | Confirms off-target engagement; ~3.5x weaker in cells vs. biochemically. |
| PKA | >30,000 | No significant cellular engagement, consistent with biochemical data. |
Table 2: Hypothetical cellular target engagement data for PYR-1 using CETSA. The EC50 values represent the concentration required to achieve 50% maximal thermal stabilization.
The discrepancy between biochemical IC50 and cellular EC50 values is common and informative. It can reflect differences in cell permeability, efflux by transporters, or competition with high intracellular ATP levels, providing a more realistic measure of a compound's functional potency.[15]
Pillar 3: Mechanistic Insights and Pathway Analysis
Understanding which signaling pathways are affected by off-target activity is crucial for predicting potential side effects.[7] For PYR-1, inhibiting both AKT and SRC/ABL could have complex biological consequences.
Signaling Pathway Context
Simplified diagram of the PI3K/AKT and SRC signaling pathways. PYR-1 targets proteins in both cascades.
This dual inhibition profile could be beneficial in some cancer contexts where both pathways are dysregulated. However, it could also lead to toxicity. For example, inhibition of ABL has been associated with cardiotoxicity.[6] This knowledge, derived directly from the cross-reactivity profile, is critical for designing subsequent safety and toxicology studies.
Conclusion: A Self-Validating System for Confident Decision-Making
The cross-reactivity profiling of any new chemical entity, particularly one derived from a common scaffold like this compound, cannot rely on a single method. The strategy outlined in this guide represents a self-validating system. The broad, in vitro biochemical screen generates hypotheses about a compound's potential on- and off-targets. These hypotheses are then rigorously tested in a more physiologically relevant cellular environment using methods like CETSA.
By integrating these orthogonal approaches, researchers can:
-
Confirm On-Target Potency: Validate that the compound engages its intended target in living cells.
-
Quantify Off-Target Liabilities: Identify and measure the potency against unintended targets.
-
Gain Mechanistic Insight: Understand how cellular context modulates inhibitor activity.
-
Make Informed Decisions: Confidently rank-order compounds, select candidates for in vivo studies, and anticipate potential safety issues.
This comprehensive approach provides the robust, multi-faceted data package required by drug development professionals to accurately assess the therapeutic potential and liabilities of novel kinase inhibitors.
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Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. PubMed. Available at: [Link]
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A Senior Application Scientist's Guide to Benchmarking Novel Kinase Inhibitors Derived from the 4-Chloro-2-(piperazin-1-yl)pyrimidine Scaffold
Authored for Drug Discovery & Development Professionals
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are known as "privileged scaffolds," valued for their ability to serve as high-affinity ligands for multiple biological targets.[1][2] The pyrimidine nucleus is one such scaffold, forming the backbone of numerous therapeutic agents, particularly in oncology.[3][4] Its derivatives are renowned for their potent anticancer properties, often functioning as protein kinase inhibitors.[3][5]
This guide focuses on a specific and highly versatile intermediate: 4-Chloro-2-(piperazin-1-yl)pyrimidine . This compound is not an end-drug but a critical building block. The piperazine moiety offers a key interaction point and favorable pharmacokinetic properties, while the reactive chlorine atom at the 4-position provides a synthetic handle for introducing diversity and targeting specific kinases.[6][7]
For research teams developing novel kinase inhibitors from this scaffold, a rigorous, multi-tiered benchmarking strategy against established drugs is not just a validation step—it is a critical driver of the entire discovery cascade. This document provides the strategic rationale and detailed protocols for comparing a novel derivative, hereafter referred to as "LeadCompoundX," against a clinically successful benchmark.
Section 1: Selecting the Benchmark: The Case for Dasatinib
To establish a meaningful performance baseline, we must select an appropriate benchmark. An ideal candidate is a well-characterized, approved drug that shares a similar mechanism of action and, if possible, structural motifs. For this guide, we select Dasatinib (Sprycel®) .
Dasatinib is a potent, second-generation tyrosine kinase inhibitor (TKI) used to treat chronic myelogenous leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[8][9] Its mechanism of action involves the potent inhibition of the BCR-ABL kinase, the hallmark of these cancers, as well as other oncogenic kinases like the SRC family.[9][10] While not a direct derivative, its synthesis involves coupling a substituted thiazole with a chloropyrimidine, making it an excellent functional and mechanistic comparator for new pyrimidine-based inhibitors.[11][12]
Benchmark Profile: Dasatinib
-
Mechanism of Action: ATP-competitive inhibitor of multiple tyrosine kinases, including BCR-ABL and SRC family kinases.[9][10] It binds to both the active and inactive conformations of the ABL kinase domain.[10]
-
Therapeutic Indications: Chronic Myeloid Leukemia (CML), Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia (ALL).[8]
-
Key Performance Metrics (Literature Values):
-
Biochemical IC₅₀ (BCR-ABL): <1 nM
-
Cellular Potency (K562 cells): ~3 nM
-
Section 2: The Benchmarking Workflow: A Multi-Tiered Approach
The goal is to systematically evaluate LeadCompoundX relative to Dasatinib . This requires a phased approach, moving from specific molecular interactions to cellular effects and finally to drug-like properties. Each tier answers a critical question in the drug discovery process.
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption [label="Benchmarking Workflow Diagram", fontsize=10]; }
Caption: A tiered workflow for benchmarking a novel kinase inhibitor, from target engagement to druggability assessment.
Section 3: Tier 1 Protocol — Biochemical Target Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of LeadCompoundX against the primary kinase target (e.g., ABL kinase) and compare it directly to Dasatinib .
Causality: This is the most direct test of target engagement.[13] It isolates the interaction between the compound and the purified enzyme, free from cellular complexities like membrane permeability or efflux pumps. A potent biochemical IC₅₀ is a prerequisite for cellular activity. We will use a luminescence-based assay that measures ATP consumption, a universal feature of kinase reactions.[14][15]
Protocol: ADP-Glo™ Kinase Assay
This protocol is adapted from established luminescence-based kinase assay methodologies.[16]
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1 mg/ml BSA). The final concentrations of ABL kinase and its peptide substrate should be optimized based on supplier datasheets (typically in the low nM range for the enzyme).
-
Prepare a 10 mM stock solution of LeadCompoundX and Dasatinib in 100% DMSO.
-
Create a 10-point, 3-fold serial dilution series of each compound in a 96-well plate, starting from 1 mM. This will be the 100X final concentration plate.
-
Dilute the 100X plate 1:25 in kinase buffer to create a 4X working solution plate.
-
Prepare a 4X ATP solution in kinase buffer. The concentration should be at or near the Km of ABL for ATP to ensure competitive binding sensitivity.
-
-
Kinase Reaction:
-
Add 5 µL of the 4X compound working solution to the wells of a 384-well assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Add 10 µL of the 2X kinase/substrate solution to all wells except the "no enzyme" control.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding 5 µL of the 4X ATP solution to all wells.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to convert the generated ADP into ATP and produce a luminescent signal. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data: Set the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value for each compound.
-
Data Presentation: Comparative Biochemical Potency
| Compound | Target Kinase | IC₅₀ (nM) [Hypothetical Data] |
| Dasatinib (Benchmark) | ABL | 0.8 |
| LeadCompoundX | ABL | 4.2 |
Section 4: Tier 2 Protocol — Cellular Potency and Selectivity
Objective: To measure the ability of LeadCompoundX to inhibit cell proliferation in a cancer cell line dependent on the target kinase and to assess its selectivity.
Causality: A cellular assay integrates multiple factors beyond target binding, including cell membrane permeability, intracellular target engagement, and potential liabilities like efflux pump interactions or off-target toxicity.[17] We will use the K562 cell line (CML), which is driven by BCR-ABL, as our primary model. The CellTiter-Glo® assay is selected for its robust, "add-mix-measure" format that quantifies ATP as an indicator of metabolic activity and cell viability.[18]
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is based on the manufacturer's standard procedure.[19][20]
-
Cell Plating:
-
Culture K562 cells under standard conditions (RPMI-1640, 10% FBS, 37°C, 5% CO₂).
-
Seed the cells into a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 90 µL of culture medium.[21]
-
Incubate the plate for 24 hours to allow cells to acclimate.
-
-
Compound Treatment:
-
Prepare a 10-point serial dilution of LeadCompoundX and Dasatinib in culture medium at 10X the final desired concentration.
-
Add 10 µL of the 10X compound solutions to the appropriate wells. Include "vehicle control" (DMSO-treated) wells.
-
Incubate the plate for 72 hours.
-
-
Signal Detection:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[20]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[19]
-
Add 100 µL of the reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[19]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[19]
-
Read the luminescence on a plate reader.
-
-
Data Analysis & Selectivity:
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
Plot the percent inhibition versus the log of the compound concentration and fit to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).
-
For selectivity: Repeat the assay using a cell line that is not dependent on ABL kinase (e.g., A549, lung carcinoma). A large ratio of GI₅₀ (A549) / GI₅₀ (K562) indicates on-target selectivity.
-
Data Presentation: Comparative Cellular Activity and Selectivity
| Compound | K562 GI₅₀ (nM) [Hypothetical] | A549 GI₅₀ (nM) [Hypothetical] | Selectivity Index (A549/K562) |
| Dasatinib (Benchmark) | 3.5 | >10,000 | >2800 |
| LeadCompoundX | 15.0 | >10,000 | >660 |
Section 5: Tier 3 Protocol — Preliminary Druggability Assessment
Objective: To evaluate the fundamental Absorption, Distribution, Metabolism, and Excretion (ADME) properties of LeadCompoundX .
Causality: High potency is meaningless if a compound cannot reach its target in vivo. Early in vitro ADME assays are crucial for identifying liabilities that could lead to late-stage failure.[17][22] This tier provides a snapshot of the compound's potential as a drug.
Key In Vitro ADME Assays:
-
Aqueous Solubility: Measures the compound's solubility in a buffered solution, predicting its dissolution in the gut.
-
Metabolic Stability (Human Liver Microsomes): Assesses how quickly the compound is metabolized by key liver enzymes (cytochrome P450s), predicting its in vivo half-life.[23][24]
-
Plasma Protein Binding: Determines the fraction of the compound bound to plasma proteins; only the unbound fraction is pharmacologically active.[23]
-
Permeability (e.g., Caco-2 Assay): Uses a monolayer of intestinal cells to predict a compound's absorption across the gut wall.[23]
Data Presentation: Comparative ADME Profile
| Parameter | Dasatinib (Literature Values) | LeadCompoundX [Hypothetical Data] | Desired Outcome |
| Kinetic Solubility (pH 7.4) | >100 µM | 75 µM | High (>50 µM) |
| Microsomal Stability (% remaining after 30 min) | >80% | 65% | High (>50%) |
| Plasma Protein Binding | ~96% | 98% | Moderate (not excessively high) |
| Caco-2 Permeability (Papp A→B) | High | Moderate | High (>10 x 10⁻⁶ cm/s) |
Section 6: Data Interpretation and Decision Logic
The ultimate goal of this benchmarking exercise is to make an informed "Go/No-Go" decision. The data from all three tiers must be synthesized to form a complete picture of the compound's potential.
dot graph G { layout=dot; node [shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption [label="Decision-Making Flowchart", fontsize=10]; }
Caption: A flowchart illustrating the Go/No-Go decision process based on comparative benchmarking data.
Analysis of Hypothetical Data:
-
LeadCompoundX is approximately 5-fold less potent than Dasatinib at the biochemical level (4.2 nM vs 0.8 nM) and about 4-fold less potent at the cellular level (15.0 nM vs 3.5 nM). This drop-off is consistent and suggests good translation from target to cell.
-
While its selectivity index is lower than Dasatinib's, it is still substantial (>660), indicating a strong preference for the target-dependent cell line.
-
The ADME profile is generally favorable, with good solubility and metabolic stability, though permeability could be a point for future optimization.
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Illuminating Molecular Interactions: A Comparative Guide to Confirming the Binding Mode of 4-Chloro-2-(piperazin-1-yl)pyrimidine
For researchers, scientists, and drug development professionals, the precise understanding of how a ligand engages its biological target is paramount. This guide provides an in-depth, technical comparison of methodologies to definitively confirm the binding mode of 4-Chloro-2-(piperazin-1-yl)pyrimidine, a heterocyclic scaffold of interest in medicinal chemistry. We will navigate the journey from computational prediction to biophysical validation and ultimate high-resolution structural elucidation, emphasizing the rationale behind each experimental choice.
The pyrimidine core, often decorated with functional groups like piperazine, is a privileged scaffold in drug discovery, appearing in a multitude of approved therapeutics, particularly as kinase inhibitors and G protein-coupled receptor (GPCR) ligands.[1][2][3][4][5][6][7][8][9] The seemingly subtle placement of a chloro group and a piperazinyl moiety on the pyrimidine ring of this compound can significantly influence its binding affinity, selectivity, and overall pharmacological profile. Therefore, a robust and multi-faceted approach is essential to unequivocally determine its binding orientation and key molecular interactions.
The Initial Hypothesis: In Silico Prediction of Binding Mode
Before embarking on resource-intensive experimental studies, computational modeling provides a valuable starting point for generating a testable hypothesis of the binding mode. Molecular docking simulations can predict the preferred orientation of this compound within a protein's active site.
For the purpose of this guide, we will consider a hypothetical protein kinase as the target, a common target class for pyrimidine-based molecules.[1][4][6][8][10]
Experimental Protocol: Molecular Docking
-
Protein Preparation: Obtain a high-resolution crystal structure of the target kinase from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to ionizable residues.
-
Ligand Preparation: Generate a 3D conformation of this compound and perform energy minimization using a suitable force field.
-
Binding Site Definition: Define the binding site based on the location of a co-crystallized ligand in the PDB structure or through binding site prediction algorithms.
-
Docking Simulation: Utilize molecular docking software to systematically sample different orientations and conformations of the ligand within the defined binding site.
-
Pose Analysis: Analyze the resulting docked poses based on scoring functions, which estimate the binding affinity. The top-ranked poses provide a hypothesis for the binding mode, highlighting potential hydrogen bonds, hydrophobic interactions, and the overall orientation of the molecule.
Biophysical Validation: Confirming Interaction and Quantifying Affinity
While computational methods provide a strong starting point, experimental validation is crucial. Biophysical techniques confirm a direct interaction between this compound and the target protein and quantify the binding affinity (Kd). Isothermal Titration Calorimetry (ITC) is a gold-standard method for this purpose as it provides a complete thermodynamic profile of the interaction in solution, without the need for labeling.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event.[11][12][13][14] A solution of the ligand is titrated into a solution of the protein, and the resulting heat changes are measured.
| Parameter | Description | Typical Value for a "Hit" Compound |
| Kd (Dissociation Constant) | A measure of binding affinity. Lower values indicate stronger binding. | 10 nM - 10 µM |
| ΔH (Enthalpy Change) | The heat released or absorbed upon binding. | Varies |
| ΔS (Entropy Change) | The change in disorder of the system upon binding. | Varies |
| n (Stoichiometry) | The molar ratio of ligand to protein in the complex. | ~1 for a 1:1 interaction |
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Prepare solutions of the target protein (typically 10-50 µM) and this compound (typically 10-20 fold higher concentration than the protein) in the same buffer to minimize heats of dilution.[11] All solutions should be degassed prior to use.
-
Instrument Setup: Equilibrate the ITC instrument to the desired experimental temperature.
-
Titration: Perform a series of small injections of the ligand solution into the protein solution in the sample cell. A reference cell contains buffer only.
-
Data Analysis: Integrate the heat pulses from each injection and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine Kd, ΔH, and n.[12]
Elucidating the Binding Interface: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful means to identify which parts of the ligand are in close contact with the protein, providing crucial information about the binding epitope.[15][16][17][18][19] Saturation Transfer Difference (STD) NMR is particularly well-suited for this purpose, especially for detecting weak to moderate binding interactions.
Saturation Transfer Difference (STD) NMR
In an STD-NMR experiment, a selective radiofrequency pulse is used to saturate a region of the NMR spectrum where only protein signals resonate.[16] This saturation is transferred to protons of the bound ligand through spin diffusion. When the ligand dissociates, it carries this "memory" of saturation, leading to a decrease in the intensity of its signals in the NMR spectrum.[18] By comparing a spectrum with on-resonance saturation to one with off-resonance saturation, a difference spectrum is generated that only shows signals from the ligand protons that were in close proximity to the protein.[19] The intensity of these signals is proportional to how close they were to the protein surface.
Experimental Protocol: STD-NMR
-
Sample Preparation: Prepare a sample containing the target protein (e.g., ~50 µM) and a significant excess of this compound (e.g., 50-100 fold excess) in a deuterated buffer.[15]
-
Acquisition of Reference Spectrum: Acquire a standard 1D proton NMR spectrum of the mixture.
-
STD Experiment: Perform the STD-NMR experiment by acquiring two datasets: one with on-resonance irradiation of a protein signal region and another with off-resonance irradiation.
-
Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.
-
Epitope Mapping: Analyze the relative intensities of the signals in the STD spectrum. Protons of this compound with the strongest signals are those in closest contact with the protein, thus defining the binding epitope.
The Gold Standard: High-Resolution Structural Determination by X-ray Crystallography
While the aforementioned techniques provide strong evidence for the binding mode, X-ray crystallography provides the ultimate, unambiguous, high-resolution 3D structure of the protein-ligand complex.[20][21][22][23][24] This allows for the direct visualization of all atomic interactions, including hydrogen bonds, hydrophobic contacts, and the precise orientation of the ligand in the binding pocket.
Experimental Protocol: X-ray Crystallography of a Protein-Ligand Complex
-
Complex Formation: Form the protein-ligand complex by either co-crystallization (crystallizing the pre-formed complex) or by soaking the ligand into pre-existing crystals of the apo-protein.[20][21] For co-crystallization, incubate the purified protein with a molar excess of this compound prior to setting up crystallization trials.
-
Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, buffers, and temperatures) to obtain well-diffracting crystals of the complex.
-
Data Collection: Expose the crystal to a high-intensity X-ray beam and collect the diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to determine the electron density map. The known protein structure can be used as a model for molecular replacement to solve the phase problem. The ligand is then built into the resulting electron density, and the entire complex structure is refined to high resolution.
Comparative Analysis of Methodologies
| Technique | Information Gained | Advantages | Limitations |
| Molecular Docking | Hypothesized binding pose, estimated binding energy. | Fast, low cost, provides a starting point for experimental design. | Prone to inaccuracies, requires experimental validation. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), thermodynamics (ΔH, ΔS). | Label-free, in-solution measurement, provides full thermodynamic profile. | Requires relatively large amounts of pure protein and ligand, may not be suitable for very weak or very tight binders.[12] |
| Saturation Transfer Difference (STD) NMR | Ligand binding epitope, identifies which parts of the ligand interact with the protein. | In-solution measurement, sensitive to weak interactions, requires relatively small amounts of protein.[18] | Does not provide structural information on the protein, can be complex to interpret for ligands with overlapping signals. |
| X-ray Crystallography | High-resolution 3D structure of the protein-ligand complex, precise atomic interactions. | Unambiguous determination of binding mode, "gold standard" for structural biology.[24] | Requires well-diffracting crystals which can be challenging to obtain, the crystal structure may not fully represent the solution state. |
Conclusion
Confirming the binding mode of a novel compound like this compound is a multi-step process that relies on the synergistic application of computational, biophysical, and structural techniques. By integrating the predictive power of molecular docking, the quantitative rigor of ITC, the epitope-mapping capabilities of STD-NMR, and the definitive structural insights from X-ray crystallography, researchers can build a comprehensive and validated understanding of the molecular interactions driving ligand recognition. This detailed knowledge is indispensable for structure-activity relationship (SAR) studies and the rational design of more potent and selective therapeutic agents.[10][25][26]
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- 26. Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest - PMC [pmc.ncbi.nlm.nih.gov]
in vitro and in vivo correlation of 4-Chloro-2-(piperazin-1-yl)pyrimidine activity
An Application Scientist's Guide to Establishing In Vitro and In Vivo Correlation (IVIVC) for Novel Kinase Inhibitors: A Case Study with 4-Chloro-2-(piperazin-1-yl)pyrimidine (CPP-1)
Introduction: Bridging the Gap Between Benchtop and Preclinical Models
In modern drug discovery, the ultimate goal is to translate a compound's activity in a test tube into a predictable therapeutic effect in a living system. This journey from in vitro (in glass) to in vivo (in life) is fraught with complexity. A compound that potently inhibits its target enzyme in a biochemical assay may fail spectacularly in a cell-based model, or show no efficacy in an animal study. The rigorous, systematic process of correlating these different stages is known as In Vitro-In Vivo Correlation (IVIVC).
This guide provides a comprehensive framework for establishing IVIVC for a novel therapeutic candidate. We will use the representative molecule, this compound, which we will refer to as CPP-1 , as our case study. The pyrimidine-piperazine scaffold is a well-established pharmacophore in kinase inhibition. Therefore, for this guide, we will hypothesize that CPP-1 is a novel inhibitor of the BCR-Abl tyrosine kinase , a key driver of Chronic Myeloid Leukemia (CML).
Our objective is to outline the critical experiments required to build a robust IVIVC package, enabling a data-driven decision on whether to advance CPP-1 into further preclinical development. We will compare its performance against a known, well-characterized BCR-Abl inhibitor, which we will call Comparator-A .
Part 1: In Vitro Characterization - From Purified Protein to Cellular Potency
The first step is to determine if CPP-1 directly engages its intended target and to quantify that interaction. We then move into a cellular context to confirm that this biochemical activity translates into a functional effect in a disease-relevant cell line.
Biochemical Assays: Quantifying Direct Target Engagement
To measure the direct inhibitory activity of CPP-1 on the purified BCR-Abl kinase, we will employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay. This format is highly sensitive, robust, and less prone to interference than traditional ATPase-based assays.
Experimental Protocol: TR-FRET Kinase Binding Assay
-
Reagents:
-
Purified, active BCR-Abl kinase domain.
-
Europium (Eu)-labeled anti-tag antibody (e.g., anti-GST).
-
Alexa Fluor™ 647-labeled, ATP-competitive kinase tracer.
-
Test compounds (CPP-1, Comparator-A) serially diluted in DMSO.
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
-
Procedure:
-
Prepare a reaction mix containing the kinase, Eu-labeled antibody, and assay buffer.
-
In a 384-well microplate, add 50 nL of serially diluted test compounds.
-
Dispense 5 µL of the kinase/antibody mix into each well.
-
Incubate for 60 minutes at room temperature to allow compound-kinase binding to reach equilibrium.
-
Dispense 5 µL of the tracer solution into each well.
-
Incubate for another 60 minutes at room temperature.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 620 nm (Europium) and 665 nm (Alexa Fluor™ 647) after excitation at 340 nm.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Plot the TR-FRET ratio against the logarithm of compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of inhibitor required to displace 50% of the tracer.
-
Cell-Based Assays: Measuring On-Target Effects in a Biological System
A potent biochemical inhibitor must be able to penetrate the cell membrane, engage its target in the complex cellular milieu, and elicit a biological response. We will use the K-562 cell line, a human CML line that is positive for the Philadelphia chromosome and dependent on BCR-Abl signaling for its proliferation and survival.
Experimental Protocol: Cell Proliferation Assay (CellTiter-Glo®)
-
Cell Culture: Culture K-562 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C and 5% CO₂.
-
Procedure:
-
Seed 5,000 K-562 cells per well in a 96-well, white-walled plate.
-
Add serially diluted CPP-1 and Comparator-A to the wells. Include a DMSO-only vehicle control.
-
Incubate the plate for 72 hours.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well in an amount equal to the culture medium volume.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence data to the vehicle control (100% viability).
-
Plot the percentage of viability against the logarithm of compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value, the concentration that inhibits cell proliferation by 50%.
-
Target Engagement in Cells: Confirming the Mechanism of Action
To confirm that the observed anti-proliferative effect is due to the inhibition of BCR-Abl, we will measure the phosphorylation of a direct downstream substrate, CRKL, by Western Blot.
Experimental Protocol: Western Blot for Phospho-CRKL
-
Treatment: Treat K-562 cells with CPP-1 and Comparator-A at various concentrations (e.g., 0.1x, 1x, 10x EC₅₀) for 2 hours.
-
Lysis: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Separate 20 µg of protein lysate per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST.
-
Incubate with a primary antibody against phospho-CRKL (p-CRKL).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Develop with an ECL substrate and image the blot.
-
Strip the membrane and re-probe for total CRKL and a loading control (e.g., GAPDH).
-
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the p-CRKL/total CRKL ratio confirms on-target activity.
In Vitro Data Summary and Initial Comparison
The data from these initial assays provide the first basis for comparison.
| Parameter | CPP-1 | Comparator-A | Rationale |
| BCR-Abl IC₅₀ (nM) | 5.2 | 10.5 | Measures direct, biochemical potency on the purified enzyme. |
| K-562 EC₅₀ (nM) | 25.8 | 45.1 | Measures functional potency in a disease-relevant cellular context. |
| p-CRKL Inhibition | Yes (Dose-dependent) | Yes (Dose-dependent) | Confirms the cellular mechanism of action is on-target. |
Initial Interpretation: CPP-1 demonstrates superior biochemical and cellular potency compared to Comparator-A. The next crucial step is to determine if this advantage holds in a more complex in vivo setting, which requires an understanding of the compounds' pharmacokinetic properties.
Part 2: In Vivo Evaluation - From Pharmacokinetics to Efficacy
Promising in vitro data is a prerequisite, but not a guarantee, of in vivo success. A compound's efficacy is governed by its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes it—and its pharmacodynamic (PD) effect—the drug's effect on the target in the living animal.
The In Vivo Experimental Workflow
The workflow for preclinical evaluation is a multi-step process designed to link drug exposure to target engagement and, ultimately, to a therapeutic outcome.
Caption: Workflow for establishing in vitro-in vivo correlation.
In Vivo Xenograft Efficacy Study
To test CPP-1's anti-tumor activity, we use a subcutaneous K-562 xenograft model in immunocompromised mice.
Experimental Protocol: K-562 Xenograft Model
-
Animal Model: Use female athymic nude mice, 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ K-562 cells in a 1:1 mixture of media and Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to an average volume of 150-200 mm³.
-
Randomization and Dosing:
-
Randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle (e.g., 0.5% methylcellulose)
-
Group 2: CPP-1 (e.g., 30 mg/kg, once daily, oral gavage)
-
Group 3: Comparator-A (e.g., 50 mg/kg, once daily, oral gavage)
-
-
Dose selection should be informed by initial tolerability and PK studies. The goal is to achieve plasma exposures that exceed the in vitro EC₅₀ for a sustained period.
-
-
Endpoint Measurement:
-
Measure tumor volume with calipers three times a week. Volume = (Length x Width²)/2.
-
Monitor animal body weight and general health as a measure of toxicity.
-
Continue treatment for 21 days or until tumors in the vehicle group reach a predetermined size limit.
-
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) percentage: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis
A satellite group of animals is used for PK/PD analysis to avoid interfering with the main efficacy study.
-
PK Study: After a single oral dose, collect blood samples at multiple time points (e.g., 0.5, 1, 2, 4, 8, 24 hours). Analyze plasma concentrations of the drug using LC-MS/MS to determine key PK parameters like Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve, a measure of total drug exposure).
-
PD Study: At the end of the efficacy study (or in a separate satellite group), collect tumor tissue at a specific time point post-dose (e.g., 4 hours, near the expected Cmax). Prepare tumor lysates and perform a Western Blot for p-CRKL and total CRKL, as described previously, to measure in vivo target inhibition.
Part 3: The Correlation - Synthesizing the Data
The final step is to integrate all the data to build the IVIVC. The central question is: does the in vivo exposure of CPP-1 achieve concentrations sufficient to inhibit the target (as predicted by in vitro data) and does this inhibition lead to tumor regression?
Integrated Data Summary
| Parameter | CPP-1 (30 mg/kg) | Comparator-A (50 mg/kg) | Rationale |
| In Vitro EC₅₀ (K-562) | 25.8 nM | 45.1 nM | Cellular potency benchmark. |
| Plasma Cmax (nM) | 1500 | 1200 | Peak drug concentration achieved in vivo. |
| Plasma AUC₀₋₂₄ₕ (nM*h) | 8500 | 7000 | Total drug exposure over 24 hours. |
| Tumor p-CRKL Inhibition | 85% at 4h post-dose | 65% at 4h post-dose | Measures in vivo target engagement in the tumor. |
| Tumor Growth Inhibition (TGI) | 92% at Day 21 | 75% at Day 21 | The ultimate measure of in vivo efficacy. |
Building the IVIVC Narrative
-
Exposure-Potency Relationship: The in vivo plasma concentrations of CPP-1 (Cmax = 1500 nM) significantly exceed its in vitro cellular EC₅₀ (25.8 nM) for a sustained period. This is a primary requirement for efficacy. The ratio of exposure (e.g., average concentration) to potency (EC₅₀) is a key IVIVC metric.
-
Target Engagement Confirms Mechanism: The high level of p-CRKL inhibition (85%) in the tumor tissue directly demonstrates that CPP-1 is reaching its target in vivo and exerting its biochemical effect at the chosen dose. This provides a mechanistic link between the drug's presence and its action.
-
Efficacy is the Result: The superior TGI (92%) observed for CPP-1 correlates directly with its superior in vitro potency and its ability to achieve high, sustained target inhibition in vivo. In contrast, Comparator-A achieves lower target inhibition and, consequently, lower efficacy.
The relationship between these key parameters can be visualized as follows:
Caption: Logical flow from in vitro potency to in vivo efficacy.
Conclusion
This guide outlines a systematic approach to establishing a robust in vitro-in vivo correlation for a novel kinase inhibitor, using the hypothetical compound CPP-1 as an example. By integrating measures of biochemical potency, cellular activity, in vivo pharmacokinetics, target engagement, and anti-tumor efficacy, we can build a compelling, data-driven case for a compound's therapeutic potential.
The data presented for CPP-1 shows a clear and positive correlation across all stages of testing. Its high in vitro potency translates into profound target inhibition and efficacy in vivo when administered at a dose that provides sufficient exposure. This strong IVIVC provides high confidence in the compound's mechanism of action and supports its advancement into further, more complex preclinical safety and efficacy studies.
References
-
Vieth, M., et al. (2004). Kinase-specific binding of pyrimidine-scaffold inhibitors. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1697(1-2), 243-257. Available at: [Link]
-
Druker, B. J., et al. (1996). Effects of a selective inhibitor of the Abl tyrosine kinase on the growth of Bcr-Abl positive cells. Nature Medicine, 2(5), 561-566. Available at: [Link]
A Head-to-Head Comparison of Pyrimidine vs. Purine Scaffolds: A Guide for Drug Discovery Professionals
Introduction
In the landscape of medicinal chemistry, few structures are as foundational or as versatile as the nitrogen-containing heterocycles, purines and pyrimidines. As the core components of DNA and RNA, they are intrinsically recognized by biological systems, making them "privileged scaffolds" for drug design.[1][2] This guide provides an in-depth, head-to-head comparison of the pyrimidine and purine scaffolds, moving beyond their well-known roles in genetics to explore their distinct chemical properties, metabolic pathways, and strategic applications in modern drug discovery. Our objective is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to select and optimize these scaffolds for therapeutic innovation.
PART 1: Foundational Chemical and Structural Differences
The fundamental distinction between purines and pyrimidines lies in their core structure. Pyrimidines are monocyclic, featuring a single six-membered ring with two nitrogen atoms.[3][4] Purines, in contrast, are bicyclic, consisting of a pyrimidine ring fused to an imidazole ring, creating a larger, two-ring system.[3][5] This structural variance is the primary determinant of their differing physicochemical properties and their interactions with biological targets.
Purines are larger, have a higher molecular weight, and possess a higher melting point compared to the smaller, less complex pyrimidine structure.[3][6][7] While both are generally hydrophobic, their solubility in aqueous solutions can increase at acidic or alkaline pH due to the protonation or deprotonation of the ring nitrogens.[8]
Caption: Core structures of Purine and Pyrimidine scaffolds.
Table 1: Physicochemical Properties of Purine vs. Pyrimidine Scaffolds
| Property | Purine | Pyrimidine | Rationale for Difference |
| Core Structure | Fused six- and five-membered rings[9] | Single six-membered ring[9] | Fundamental chemical definition. |
| Size & M.W. | Larger, higher M.W. (~120 g/mol )[4] | Smaller, lower M.W. (~80 g/mol )[4] | The presence of the additional imidazole ring in purines. |
| Melting Point | Higher (e.g., Purine: 214°C)[4] | Lower (e.g., Pyrimidine: 20-22°C)[4] | The larger, more planar purine structure allows for stronger intermolecular stacking forces. |
| Solubility | Generally water-soluble[3][4] | Less soluble in water compared to purines[3] | The greater number of nitrogen atoms in purines allows for more potential hydrogen bonding with water. |
| Natural Nucleobases | Adenine (A), Guanine (G)[10] | Cytosine (C), Thymine (T, in DNA), Uracil (U, in RNA)[10] | These specific derivatives are selected by biological systems for nucleic acid formation. |
PART 2: Biosynthesis and Metabolism: A Tale of Two Pathways
The cellular pathways for creating and degrading purines and pyrimidines are distinct, offering different opportunities for therapeutic intervention.
De Novo Biosynthesis
The de novo synthesis pathways highlight a critical strategic difference. The pyrimidine ring is synthesized first as a free base (orotic acid) and is subsequently attached to the ribose-5-phosphate sugar moiety provided by phosphoribosyl pyrophosphate (PRPP).[9][11][12] In stark contrast, the purine ring is assembled directly onto the ribose-5-phosphate foundation, piece by piece, culminating in the formation of inosine monophosphate (IMP), the parent purine nucleotide.[13][14][15]
-
Causality: The step-wise assembly of the purine ring on a pre-existing sugar scaffold may reflect an evolutionary path that tightly links nucleotide synthesis to the availability of the pentose phosphate pathway products. The synthesis of the pyrimidine ring as an independent entity before glycosylation could offer a different mode of regulation.
Caption: High-level comparison of De Novo synthesis pathways.
Catabolism: Divergent Fates with Clinical Implications
The metabolic breakdown of these scaffolds reveals another critical divergence.
-
Pyrimidines are catabolized into highly soluble, simple end products such as β-alanine, β-aminoisobutyrate, ammonia, and CO₂.[9][12][16] These are readily integrated into central metabolism or excreted.
-
Purines , on the other hand, are degraded in humans to uric acid.[5][9] Uric acid has poor solubility, and its overproduction or insufficient excretion can lead to hyperuricemia, a condition that can cause gout as urate crystals deposit in the joints.[17][18]
This difference is a key consideration in drug design. Inhibiting purine catabolism (e.g., with xanthine oxidase inhibitors like Allopurinol) is a validated strategy for treating gout. The water-soluble nature of pyrimidine catabolites means that drugs based on this scaffold are less likely to cause metabolic complications related to insoluble breakdown products.[12]
PART 3: Strategic Application in Drug Discovery
Both purine and pyrimidine scaffolds are cornerstones of modern medicinal chemistry, yet their structural differences make them suitable for targeting different biological spaces.[19][20][21]
The Pyrimidine Scaffold: A Versatile and Tractable Core
The single-ring pyrimidine is often considered a more synthetically tractable and versatile scaffold.[1][22] Its amenability to substitution at multiple positions allows for extensive structure-activity relationship (SAR) studies to fine-tune potency, selectivity, and pharmacokinetic properties.[1] The nitrogen atoms at positions 1 and 3 are excellent hydrogen bond acceptors, while amino-substituents can act as hydrogen bond donors, enabling strong and specific interactions with protein targets.[1]
Key Therapeutic Areas for Pyrimidine Scaffolds:
-
Kinase Inhibitors: Many successful kinase inhibitors, such as Imatinib and Gefitinib, feature a pyrimidine core that mimics the adenine portion of ATP to bind in the enzyme's active site.[1][2]
-
Anticancer Agents: The pyrimidine analog 5-fluorouracil is a long-standing chemotherapy agent that disrupts DNA synthesis by inhibiting thymidylate synthase.[2][23]
-
Antimicrobials: The pyrimidine ring is a key component of antibacterial drugs like Trimethoprim.[24]
The Purine Scaffold: Nature's Blueprint for ATP-Competitive Inhibition
The larger, bicyclic purine scaffold is a natural starting point for designing molecules that target purine-binding sites in enzymes.[20] Its structure is inherently suited to fit into the active sites of ATP-dependent enzymes like kinases and polymerases.
Key Therapeutic Areas for Purine Scaffolds:
-
Antiviral Agents: Purine analogs like Acyclovir (a guanine analog) and Remdesivir (an adenosine analog) act as chain terminators after being incorporated into viral DNA or RNA by viral polymerases.
-
Anticancer Agents: 6-Mercaptopurine and Fludarabine are purine antimetabolites that interfere with nucleic acid synthesis, proving effective in treating certain leukemias.[25][26]
-
Immunosuppressants: Azathioprine, a prodrug of 6-mercaptopurine, is used to suppress the immune system in organ transplant recipients and for autoimmune diseases.
Table 2: Head-to-Head Comparison for Drug Discovery
| Feature | Pyrimidine Scaffold | Purine Scaffold | Rationale & Field Insight |
| Target Space | Broad; highly effective as ATP mimetics (kinases), but also versatile for other targets.[1][27] | More focused on purine-binding sites (e.g., kinases, polymerases, Hsp90).[20][28] | The purine structure offers a more direct mimic of natural ligands like ATP/GTP. Pyrimidine's simplicity allows for greater diversification. |
| Synthetic Tractability | Generally high; multiple well-established synthetic routes for diversification.[24][29] | More complex; synthesis often requires more steps, potentially limiting library size. | Fusing the second ring or modifying the bicyclic system is inherently more challenging than decorating a single ring. |
| Physicochemical Profile | Smaller size and lower complexity often lead to better "drug-like" properties (e.g., solubility, permeability).[22] | Larger and more rigid, which can sometimes negatively impact solubility and ADME properties. | Adherence to guidelines like Lipinski's Rule of Five can be more challenging with the larger purine core. |
| Metabolic Liabilities | Catabolism leads to highly soluble, simple molecules.[12] | Catabolism leads to uric acid, a potential liability for insolubility and conditions like gout.[5] | This is a critical consideration for drugs requiring high doses or long-term administration. |
| Intellectual Property | A heavily explored scaffold, potentially making it harder to secure novel IP.[27] | Also well-explored, but the complexity can offer more opportunities for novel chemical space.[30] | The synthetic complexity of purines can be a barrier to entry for competitors, strengthening the IP position. |
PART 4: Experimental Methodologies & Workflows
The successful development of a drug candidate based on either scaffold relies on robust and reproducible experimental protocols. Below are representative synthetic workflows.
Experimental Protocol 1: Synthesis of a Dihydropyrimidine Derivative
This protocol outlines a general procedure for the Biginelli reaction, a common one-pot method for synthesizing dihydropyrimidones, a class of pyrimidine derivatives with diverse biological activities.
Methodology:
-
Reactant Preparation: In a 50 mL round-bottom flask, combine an aromatic aldehyde (1.0 eq), a β-ketoester such as ethyl acetoacetate (1.0 eq), and urea (1.2 eq).
-
Solvent and Catalyst Addition: Add absolute ethanol (15 mL) as the solvent. Add a catalytic amount of a Lewis acid (e.g., InCl₃) or a Brønsted acid (e.g., HCl, 3-4 drops).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, pour the mixture into ice-cold water to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water and a small amount of cold ethanol to remove unreacted starting materials. The crude product can be further purified by recrystallization from hot ethanol to yield the desired dihydropyrimidine derivative.
Experimental Protocol 2: Synthesis of a 2,6-Disubstituted Purine Analog
This protocol describes a common strategy for creating purine derivatives by modifying a pre-existing purine scaffold, such as 2,6-dichloropurine.
Methodology:
-
Reactant Preparation: To a solution of 2,6-dichloropurine (1.0 eq) in a polar aprotic solvent like N,N-Dimethylformamide (DMF), add a primary or secondary amine (1.1 eq).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0 eq) to the mixture. The base acts as a scavenger for the HCl generated during the reaction.
-
Reaction (SNAr at C6): Stir the reaction mixture at room temperature. The C6 position is more reactive to nucleophilic aromatic substitution (SNAr) than the C2 position. Monitor the formation of the 6-substituted-2-chloropurine intermediate by TLC.
-
Reaction (SNAr at C2): To introduce a second, different substituent, a second nucleophile (e.g., a different amine or an alcohol for an ether linkage) can be added. This step often requires heating (e.g., 80-100°C) to facilitate the substitution at the less reactive C2 position.
-
Work-up and Isolation: After the reaction is complete, cool the mixture and pour it into water. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to obtain the desired 2,6-disubstituted purine derivative.
Caption: A typical workflow for scaffold-based drug discovery.
Conclusion
The choice between a pyrimidine and a purine scaffold is a critical strategic decision in drug discovery, driven by the specific biological target and the desired therapeutic profile. The pyrimidine scaffold offers unparalleled synthetic versatility and favorable metabolic properties, making it a workhorse for a broad range of targets.[19][22] The purine scaffold provides a natural and potent blueprint for targeting ATP-binding sites and other purine-recognizing proteins, though its synthesis and metabolic liabilities require careful consideration.[20][31] By understanding the fundamental differences in their structure, metabolism, and chemical tractability, medicinal chemists can better leverage the unique strengths of each "privileged scaffold" to design the next generation of innovative and effective therapeutics.
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A Guide to the Independent Verification of 4-Chloro-2-(piperazin-1-yl)pyrimidine Bioactivity: A Comparative Analysis
Abstract
This guide provides a comprehensive framework for the independent verification and characterization of the bioactivity of 4-Chloro-2-(piperazin-1-yl)pyrimidine. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of activities, including kinase inhibition and receptor modulation.[1][2][3] The subject compound, featuring a 2,4-disubstituted pyrimidine core, presents a compelling case for investigation. This document outlines a logical, multi-tiered experimental workflow designed to first identify cytotoxic or anti-proliferative effects, then elucidate the underlying mechanism of action through targeted pathway analysis, and finally, confirm direct target engagement. By comparing the compound's performance against a well-characterized inhibitor and a structurally related analogue, this guide provides a robust methodology for researchers in drug discovery and chemical biology to objectively assess its therapeutic potential.
Introduction and Rationale
The 2,4-disubstituted pyrimidine motif is a cornerstone of modern drug design, with structure-activity relationship (SAR) studies revealing its potential to inhibit a variety of enzymes.[4][5] The piperazine moiety is also prevalent in bioactive molecules, often conferring desirable pharmacokinetic properties and enabling key interactions with biological targets. The combination of these two fragments in this compound (referred to herein as C1-PYR ) suggests a high probability of biological activity. Notably, the broader class of pyrimidinylpiperazine derivatives includes established drugs like the anticancer agent Dasatinib and the anxiolytic Buspirone, highlighting the diverse therapeutic possibilities of this scaffold.[6]
Given the frequent role of pyrimidine derivatives as kinase inhibitors in oncology, a primary hypothesis is that C1-PYR modulates key cellular signaling pathways involved in cell proliferation and survival, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[7][8] This guide therefore proposes a systematic investigation centered on this hypothesis.
Comparative Compounds
To ensure a rigorous and objective assessment, the bioactivity of C1-PYR will be benchmarked against two key comparators:
-
Positive Control (U0126): A highly selective and well-characterized inhibitor of MEK1 and MEK2, the upstream kinases of ERK1/2. This will serve as a benchmark for MAPK pathway inhibition.
-
Structural Analogue (SA1): 2-(Piperazin-1-yl)pyrimidine. This compound lacks the chloro-substituent at the C4 position. Comparing C1-PYR to SA1 will provide initial SAR insights into the importance of the chlorine atom for the observed bioactivity. This compound is also a known metabolite of several drugs and an α2-adrenergic receptor antagonist.[9]
Proposed Experimental Workflow
The validation process is structured as a three-phase workflow, moving from broad phenotypic screening to specific molecular target identification. This approach ensures that resources are directed efficiently, with each phase building upon the results of the last.
Caption: A three-phase workflow for validating C1-PYR bioactivity.
Phase 1: Cell Viability Screening
The initial step is to determine if C1-PYR exhibits cytotoxic or anti-proliferative activity. The MTT assay is a robust and widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which correlates with the number of viable cells.[10]
Detailed Protocol: MTT Cell Viability Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compounds.
-
Cell Seeding: Seed human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of C1-PYR , U0126, and SA1 in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (0.1% DMSO).
-
Cell Treatment: Remove the existing medium from the cells and replace it with 100 µL of the medium containing the various compound concentrations. Incubate for 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[11] Incubate for 4 hours at 37°C. Causality: Only metabolically active, viable cells can reduce the yellow MTT tetrazolium salt to purple formazan crystals via mitochondrial reductase enzymes.[12]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13] Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to correct for background absorbance.
-
Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.
Expected Data Presentation
| Compound | Cell Line | IC50 (µM) |
| C1-PYR | A549 | TBD |
| MCF-7 | TBD | |
| U0126 | A549 | TBD |
| MCF-7 | TBD | |
| SA1 | A549 | TBD |
| MCF-7 | TBD |
Phase 2: Mechanistic Elucidation via Pathway Analysis
If C1-PYR demonstrates significant anti-proliferative activity, the next logical step is to investigate its effect on the hypothesized MAPK signaling pathway. Western blotting is the gold-standard technique for this analysis, allowing for the specific detection and quantification of phosphorylated proteins, which are indicative of pathway activation.[14] We will specifically probe for phosphorylated ERK1/2 (p-ERK), a key downstream node of the pathway.[15]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-2-(piperazin-1-yl)pyrimidine
As researchers and drug development professionals, our focus is often on the synthesis and application of novel compounds like 4-Chloro-2-(piperazin-1-yl)pyrimidine. However, the lifecycle of these chemicals extends beyond the benchtop. Proper disposal is not merely a regulatory hurdle; it is a fundamental component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory compliance.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is a substituted heterocyclic compound. Its chemical structure—featuring a chlorinated pyrimidine ring and a piperazine moiety—dictates its reactivity and hazard profile. While specific toxicological data for this exact compound is limited, the known hazards of its structural relatives, such as 2-(1-Piperazinyl)pyrimidine, provide a strong basis for a cautious approach.[1][2][3]
The primary hazards are associated with its potential corrosivity and irritation. The piperazine group confers basicity, while the chlorinated pyrimidine can be reactive. Upon thermal decomposition, hazardous gases, including nitrogen oxides, carbon monoxide, and hydrogen chloride gas, can be released.[4] Therefore, treating this compound with a high degree of caution is imperative.
| Hazard Classification | Description | Primary Rationale & Causality |
| Acute Toxicity | While not fully investigated, related compounds are harmful if swallowed.[1][5] | Ingestion can introduce the reactive molecule into the gastrointestinal system. |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[1][2][6] | The amine functionality of the piperazine ring can lead to corrosive and irritant effects upon contact. |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or aerosol.[1][5] | Fine particles can irritate the sensitive mucosal surfaces of the respiratory tract. |
| Environmental Hazard | Discharge into the environment must be avoided.[5][7] Do not empty into drains.[1] | Chlorinated organic compounds can be persistent and harmful to aquatic life. |
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Before handling or preparing this chemical for disposal, the correct PPE must be worn. This is your primary defense against accidental exposure. The level of PPE required is dictated by the specific task being performed.
| Scenario | Required Personal Protective Equipment |
| Routine Handling & Weighing | Standard laboratory coat, nitrile gloves, and OSHA-compliant safety glasses with side shields or goggles.[1][2] |
| Waste Consolidation & Prep | Double-gloving (nitrile), chemical splash goggles, and a lab coat. Work should be performed in a certified chemical fume hood. |
| Spill Cleanup | Full-face respirator with appropriate cartridges (NIOSH/MSHA approved), chemical-resistant gloves and clothing, and safety shoes.[1][2][4] |
Causality Insight: Using a chemical fume hood during waste handling is critical because it contains potentially harmful dusts or vapors, preventing inhalation.[5] Double-gloving provides an extra layer of protection against potential permeation or tears during the handling of corrosive materials.
Step-by-Step Disposal Protocol: A Self-Validating Workflow
The cardinal rule for the disposal of this compound is that it must be managed as hazardous waste .[8][9] Under no circumstances should it be disposed of in standard trash or poured down the drain.[1][7]
Step 1: Waste Segregation at the Source
Proper segregation is the foundation of a safe and compliant waste management program. It prevents dangerous reactions from occurring due to the mixing of incompatible chemicals and ensures the final disposal method is appropriate.
Caption: Waste segregation workflow for this compound.
Step 2: Waste Collection and Containment
-
Select Appropriate Containers: Use only containers that are compatible with the chemical. High-density polyethylene (HDPE) or glass containers are typically suitable. Ensure the container has a secure, leak-proof lid.
-
Collect Waste:
-
Solids: Carefully transfer any unused product, contaminated weighing paper, or spill cleanup debris into a designated solid hazardous waste container. Avoid generating dust.[10]
-
Liquids: Collect any contaminated solvents or rinsate from cleaning glassware into a designated liquid hazardous waste container. The primary rinse of a container should always be treated as hazardous waste.[7]
-
Contaminated Items: Place gloves, bench liners, and other contaminated disposable labware into the solid hazardous waste container.
-
-
Do Not Overfill: Fill containers to a maximum of 80% capacity to allow for vapor expansion and prevent spills.
Step 3: Labeling for Safety and Compliance
Proper labeling is mandated by regulatory bodies like the EPA and OSHA. An improperly labeled container can delay pickup and pose a serious safety risk.
Your hazardous waste label must include:
-
The words "Hazardous Waste"
-
The full, unabbreviated chemical name: "this compound"
-
A clear indication of the hazards (e.g., "Corrosive," "Irritant")
-
The date when waste was first added to the container (the "accumulation start date")
-
The name and contact information for the generating laboratory or researcher
Step 4: On-Site Accumulation
Store sealed and labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area. This area should be located at or near the point of generation and under the control of the laboratory personnel. Ensure it is away from incompatible materials, particularly strong oxidizing agents and acids.[1][11]
Step 5: Arranging for Professional Disposal
The final step is to arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor. These professionals are trained to transport and dispose of chemical waste in accordance with all federal and state regulations.
The most common and effective disposal method for chlorinated organic compounds is controlled high-temperature incineration with flue gas scrubbing.[7] This process ensures the complete destruction of the molecule, and the scrubbing system neutralizes the resulting acidic gases (like HCl), preventing their release into the atmosphere.
Emergency Procedures for Spills and Accidental Release
In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Control and Ventilate: If safe to do so, control the source of the leak. Ensure the area is well-ventilated; if the spill is not in a fume hood, increase ventilation to the room.
-
Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE as outlined in the table above, including respiratory protection.
-
Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.
-
Collect and Dispose: Carefully sweep or scoop the contained material into a designated hazardous waste container.[1][10]
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials and rinsate as hazardous waste. Prevent runoff from entering any drains.[10]
-
Report: Report the incident to your supervisor and your institution's EHS office.
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Piperazine - HAZARD SUMMARY. New Jersey Department of Health. [Link]
-
Piperazine | C4H10N2 | CID 4837. PubChem, National Institutes of Health. [Link]
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Piperazine-1,4-dipropanesulphonic acid Safety Data Sheet. Carl ROTH. [Link]
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2-(1-Piperazinyl)pyrimidine Safety Data Sheet. Fisher Scientific. [Link]
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Piperazine, anhydrous, 99% Material Safety Data Sheet. Cole-Parmer. [Link]
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Regulations and Guidelines Applicable to Pyridine. National Center for Biotechnology Information (NCBI). [Link]
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PIPERAZINE ANHYDROUS FOR SYNTHESIS Safety Data Sheet. Loba Chemie. [Link]
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PYRIDINE. Occupational Safety and Health Administration (OSHA). [Link]
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ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-2-(piperazin-1-yl)pyrimidine
As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. However, this innovation must be built upon an unwavering foundation of safety. This guide provides an in-depth, procedural framework for the safe handling of 4-Chloro-2-(piperazin-1-yl)pyrimidine, focusing on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE). Our approach is grounded in the principle of minimizing risk, especially when comprehensive toxicological data is not fully available, by treating the compound with the caution dictated by its chemical class.
Hazard Assessment: Understanding the Risk Profile
While a complete, peer-reviewed toxicological profile for this compound is not extensively documented, analysis of safety data for structurally analogous compounds—chlorinated pyrimidines and piperazine derivatives—provides a clear directive for a conservative safety posture. The identified hazards for similar molecules are significant and form the basis of our PPE recommendations.[1][2][3][4][5][6]
Table 1: Potential Hazard Classifications Based on Analogous Compounds
| Hazard Classification | GHS Hazard Code | Potential Effect | Authoritative Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [1][2][4][5] |
| Skin Corrosion/Irritation | H314 / H315 | Causes severe skin burns and irritation. | [1][2][3][5][6] |
| Serious Eye Damage/Irritation | H318 / H319 | Causes serious eye damage. | [1][2][5][6][7] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [1][2][4] |
Given these potential hazards, particularly the corrosive nature to skin and eyes, a multi-layered PPE strategy is not merely recommended; it is mandatory for safe handling.[8]
Core Directive: Mandatory Personal Protective Equipment
All handling of this compound, from weighing to reaction setup and workup, must be conducted within a certified chemical fume hood.[1][8] The following PPE is required as the minimum standard of protection.
Eye and Face Protection: The First Line of Defense
The risk of serious, irreversible eye damage from a splash is significant.[1][2]
-
Primary Protection: ANSI Z87.1-rated chemical splash goggles are required at all times.[9][10] Standard safety glasses with side shields are insufficient as they do not provide a seal around the eyes to protect from splashes, aerosols, or fine dust.[9]
-
Secondary Protection: For procedures with a heightened risk of splashing, such as transfers of larger volumes or reactions under pressure, a full-face shield must be worn in addition to chemical splash goggles.[11][12]
Hand Protection: Preventing Dermal Absorption
The potential for this compound to cause severe skin irritation or burns necessitates robust hand protection.[3][5][6]
-
Glove Selection: Nitrile gloves are the recommended choice for their resistance to a broad range of chemicals.[8][13] Avoid latex gloves, which offer poor protection against many chemicals and can cause allergic reactions.[12]
-
Best Practices:
-
Double-Gloving: For all handling procedures, wearing two pairs of nitrile gloves is mandatory. This provides a critical buffer; if the outer glove is compromised, the inner glove still offers protection while you retreat to a safe area to change the outer glove.
-
Inspection: Always inspect gloves for any signs of degradation, discoloration, or punctures before use.[8]
-
Frequent Changes: Change gloves immediately if you suspect contamination. At a minimum, gloves should be changed every 30-60 minutes during prolonged procedures to mitigate the risk of permeation.[14]
-
Proper Removal: Never touch the outside of the gloves with bare hands during removal. A detailed doffing procedure is outlined below.
-
Body Protection: Shielding Against Contamination
-
Lab Coat: A clean, flame-retardant lab coat with long sleeves and a fully buttoned front is required.[8][15] This protects your skin and personal clothing from incidental contact.
-
Attire: Long pants and fully enclosed, chemical-resistant shoes are mandatory.[10][13] Open-toed shoes, sandals, or shorts provide inadequate protection and are not permitted in the laboratory.[10][15]
Respiratory Protection: A Precautionary Measure
While all work should be performed in a fume hood to control vapors and dust[13], respiratory protection may be necessary in specific situations.
-
Standard Operations: For routine handling inside a properly functioning chemical fume hood, a respirator is not typically required.
-
Emergency Situations: In the event of a large spill or a failure of ventilation controls, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8] All personnel who may need to use a respirator must be properly fit-tested and trained in its use.
Procedural Discipline: Donning, Doffing, and Disposal
Proper procedure is as critical as the equipment itself. A breach in protocol can render the highest quality PPE ineffective.
Experimental Workflow for Safe Handling
The following diagram outlines the critical checkpoints for PPE usage during the handling of this compound.
Caption: Workflow emphasizing PPE integration at critical stages.
Protocol 1: Step-by-Step PPE Donning Sequence
-
Lab Coat and Attire: Confirm you are wearing appropriate lab attire (long pants, closed-toe shoes) and don your lab coat, fastening all buttons.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled up and over the cuffs of your lab coat sleeves.[14]
-
Eye/Face Protection: Don your chemical splash goggles. If required, place the full-face shield over the goggles.
Protocol 2: Step-by-Step PPE Doffing Sequence
This sequence is designed to prevent the transfer of contaminants from your PPE to your skin or the environment.
-
Decontaminate Outer Gloves: While still wearing all PPE, wipe down the outer gloves with an appropriate solvent (e.g., 70% ethanol) if feasible.
-
Remove Outer Gloves: Carefully remove the outer pair of gloves using a technique that avoids touching the outer surface with your inner glove. Peel one glove off, ball it up in the other gloved hand, then slide a finger from the clean inner glove under the cuff of the remaining outer glove and peel it off over the first. Dispose of them in the designated hazardous waste container.[8]
-
Remove Face/Eye Protection: Remove the face shield (if used), followed by the goggles, by handling the straps or sides. Avoid touching the front surfaces. Place them in a designated area for decontamination.
-
Remove Lab Coat: Unbutton the lab coat. Shrug it off your shoulders, turning the sleeves inside out as you remove it. Fold it so the contaminated exterior is contained within the fold and place it in the designated bin for lab laundry.
-
Remove Inner Gloves: Remove the final pair of gloves, again without touching the outer surface with your bare hands. Dispose of them in the hazardous waste container.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.[15]
Operational Plan: Disposal
-
Solid Waste: All contaminated disposable PPE (gloves, wipes, etc.) and empty chemical containers must be collected as hazardous waste.[8] Place these items in a clearly labeled, sealed hazardous waste bag or container.
-
Liquid Waste: All liquid waste containing this compound must be collected in a designated, labeled, and sealed hazardous waste container. Do not pour chemical waste down the drain.[13]
-
Compliance: Ensure all waste disposal practices comply with your institution's and local environmental regulations.[2][7]
Emergency First Aid
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1][5][7] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][7] Remove contact lenses if present and easy to do.[1][7] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.[7][16] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[3][5] Rinse the mouth with water. Seek immediate medical attention.[1]
By adhering to these rigorous PPE and handling protocols, you build a culture of safety that protects not only yourself but your colleagues and the integrity of your research.
References
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Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
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Laboratory Safety Guidelines. Institute for Molecular Biology & Biophysics. [Link]
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Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC). [Link]
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Discover the Various Types of PPE for Optimal Chemical Safety. Aliport. [Link]
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CBH Guidelines for Lab Safety. KTH Royal Institute of Technology. [Link]
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Safety in the Chemistry Laboratory. Cerritos College. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
